molecular formula C15H10N2O2 B085172 2-(Pyridin-4-yl)quinoline-4-carboxylic acid CAS No. 14228-23-0

2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Cat. No.: B085172
CAS No.: 14228-23-0
M. Wt: 250.25 g/mol
InChI Key: IBXRRNLSWGROLA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)quinoline-4-carboxylic acid (CAS 14228-23-0) is a high-purity organic compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 g/mol . This solid compound features a quinoline core structure substituted with a carboxylic acid group at the 4-position and a 4-pyridyl group at the 2-position, making it a valuable bifunctional scaffold for chemical synthesis and materials research . Researchers value this compound for its potential as a building block in medicinal chemistry, particularly in the development of novel metal-chelating complexes and pharmaceutical intermediates. The compound must be stored in a cool, dark place, sealed in a dry environment at room temperature to maintain stability . Handle with appropriate safety precautions; this product may cause skin and eye irritation (GHS Warning, Hazard Statements H315, H319) and is harmful if swallowed (H302) . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carboxylic acid
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InChI

InChI=1S/C15H10N2O2/c18-15(19)12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IBXRRNLSWGROLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90161997
Record name Cinchoninic acid, 2-(4-pyridyl)-
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Molecular Weight

250.25 g/mol
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CAS No.

14228-23-0
Record name Cinchoninic acid, 2-(4-pyridyl)-
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Record name Cinchoninic acid, 2-(4-pyridyl)-
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Record name 2-(pyridin-4-yl)quinoline-4-carboxylic acid
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Record name 2-(Pyridin-4-yl)quinoline-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This document details the primary synthetic routes, with a focus on the Doebner and Pfitzinger reactions, providing in-depth mechanistic insights and adaptable experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and characterize this target molecule.

Introduction: The Significance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds with applications as antibacterial, anticancer, antimalarial, and anti-inflammatory agents. The incorporation of a carboxylic acid moiety at the 4-position and a pyridinyl substituent at the 2-position of the quinoline core can significantly influence the molecule's physicochemical properties and biological activity. This compound, with its distinct structural features, presents a compelling target for further derivatization and biological screening in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compoundPubChem[3]
CAS Number14228-23-0PubChem[3]
Molecular FormulaC₁₅H₁₀N₂O₂PubChem[3]
Molecular Weight250.25 g/mol PubChem[3]
AppearanceSolid (predicted)-
Melting PointNot available-

Primary Synthetic Strategies: A Comparative Analysis

The synthesis of 2-substituted quinoline-4-carboxylic acids is predominantly achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. The choice between these methodologies often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction is a powerful one-pot, three-component synthesis that involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[4] For the synthesis of our target molecule, this would involve the reaction of 4-aminopyridine, pyridine-4-carbaldehyde, and pyruvic acid.

The precise mechanism of the Doebner reaction is a subject of some discussion, with two primary pathways proposed. Both pathways converge on a key intermediate that undergoes intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring.

Proposed Mechanism 1: Aldol Condensation followed by Michael Addition

This pathway begins with the aldol condensation of pyruvic acid and the aldehyde (pyridine-4-carbaldehyde) to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline (4-aminopyridine) to the unsaturated system. The resulting intermediate then undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the final product.

Proposed Mechanism 2: Schiff Base Formation followed by Addition

An alternative mechanism posits the initial formation of a Schiff base (imine) from the reaction of the aniline and the aldehyde. The enol form of pyruvic acid then adds to the Schiff base. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline-4-carboxylic acid.

Diagram 1: Proposed Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline 4-Aminopyridine SchiffBase Schiff Base Aniline->SchiffBase Aldehyde Pyridine-4-carbaldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid EnolAdduct Enol Adduct PyruvicAcid->EnolAdduct SchiffBase->EnolAdduct + Enol of Pyruvic Acid CyclizedIntermediate Cyclized Intermediate EnolAdduct->CyclizedIntermediate Intramolecular Cyclization Product This compound CyclizedIntermediate->Product Dehydration & Oxidation Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin Isatinate Isatinate Isatin->Isatinate + Base Carbonyl 4-Acetylpyridine Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->Isatinate Isatinate->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Dehydration

Caption: Mechanistic pathway of the Pfitzinger reaction.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound via the Doebner and Pfitzinger reactions. These protocols are based on established methodologies for the synthesis of analogous compounds and may require optimization for the specific substrates.

Doebner Synthesis Protocol (Adapted)

This protocol is adapted from the general procedure for the Doebner reaction. [5] Materials and Reagents:

  • 4-Aminopyridine

  • Pyridine-4-carbaldehyde

  • Pyruvic acid

  • Ethanol

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminopyridine (1.0 eq) and pyridine-4-carbaldehyde (1.0 eq) in ethanol.

  • Reflux the mixture for 1 hour.

  • To the reaction mixture, add pyruvic acid (1.5 eq) and a catalytic amount of trifluoroacetic acid.

  • Continue to reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Dissolve the crude product in an aqueous solution of potassium carbonate and filter to remove any insoluble impurities.

  • Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Diagram 3: Experimental Workflow for Doebner Synthesis

Doebner_Workflow Start Mix 4-Aminopyridine & Pyridine-4-carbaldehyde in Ethanol Reflux1 Reflux for 1 hour Start->Reflux1 AddReagents Add Pyruvic Acid & TFA Reflux1->AddReagents Reflux2 Reflux for 12-24 hours (Monitor by TLC) AddReagents->Reflux2 Workup Pour into Ice Water Reflux2->Workup Filter1 Filter to Collect Crude Solid Workup->Filter1 BaseWash Dissolve in K₂CO₃ solution & Filter Filter1->BaseWash Acidify Acidify with HCl BaseWash->Acidify Filter2 Filter, Wash with Water, & Dry Acidify->Filter2 Purify Recrystallize (Optional) Filter2->Purify Product Pure this compound Purify->Product

Caption: Step-by-step workflow for the Doebner synthesis.

Pfitzinger Synthesis Protocol (Adapted)

This protocol is a representative procedure based on the classical Pfitzinger reaction. [6][7] Materials and Reagents:

  • Isatin

  • 4-Acetylpyridine

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Acetic acid (glacial)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol.

  • To the stirred KOH solution, add isatin (1.0 eq). The color of the mixture should change from orange to pale yellow as the isatin ring opens.

  • Stir the mixture at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate.

  • Add 4-acetylpyridine (1.0 eq) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 24 hours.

  • After cooling, distill off the majority of the ethanol.

  • Add water to the residue and extract with diethyl ether to remove any neutral impurities.

  • Carefully acidify the aqueous layer with glacial acetic acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Table 2: Representative Yields for Quinoline-4-Carboxylic Acid Syntheses

Synthetic MethodReactantsProductYield (%)Reference
DoebnerAniline, Benzaldehyde, Pyruvic Acid2-Phenylquinoline-4-carboxylic acid~95%[8]
DoebnerAniline, 2-Nitrobenzaldehyde, Pyruvic Acid2-(2-Nitrophenyl)quinoline-4-carboxylic acidNot specified[5]
PfitzingerIsatin, Acetone2-Methylquinoline-4-carboxylic acid>60%[9]
PfitzingerIsatin, Acetophenone2-Phenylquinoline-4-carboxylic acidExcellent[7]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale.

Characterization of this compound

Proper characterization of the synthesized product is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. Spectral data for this compound is available in public databases such as PubChem. [3]* Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

As with any chemical synthesis, proper safety precautions must be taken. The reactants and the final product may have associated hazards. It is recommended to consult the Safety Data Sheets (SDS) for all chemicals used. Based on available data, this compound is harmful if swallowed and causes serious eye irritation. [3]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined the primary synthetic routes for this compound, focusing on the Doebner and Pfitzinger reactions. By understanding the underlying mechanisms and following the adapted experimental protocols, researchers can effectively synthesize this valuable compound for further investigation in drug discovery and development. The choice of synthetic route will ultimately be guided by the availability of starting materials and the specific requirements of the research project.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cherry, S. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

  • Doebner Reaction. [Link]

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). [Link]

  • Pfitzinger reaction - Wikipedia. [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Scribd. Chemistry of Pfitzinger Synthesis. [Link]

  • Ghasemi, H., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2853-2863.
  • Doebner reaction - Wikipedia. [Link]

  • Tanimoto, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(15), 7351-7359.
  • Wang, Y., et al. (2016).
  • Google Patents. (2013).
  • The Royal Society of Chemistry. Spectra and physical data of (A2) :. [Link]

  • Lindsley, C. W., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 3(9), 749-753.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Farkas, E., et al. (2012). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 17(7), 8158-8168.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2025, August 16). [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]

  • Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • Google Patents. (2017). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(pyridin-4-yl)quinoline-4-carboxylic acid, a molecule of significant interest within the scientific community, stands as a prominent member of the quinoline carboxylic acid class. This class of compounds is a cornerstone in medicinal chemistry and drug development, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The unique structural amalgamation of a quinoline core, a carboxylic acid functional group, and a pyridine moiety imparts a fascinating and complex physicochemical profile to this compound, making it a versatile scaffold for therapeutic agent design.[4]

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure, solubility, ionization, lipophilicity, and spectral characteristics of the molecule. Beyond a mere presentation of data, this guide offers insights into the causality behind experimental choices and provides detailed, field-proven methodologies for the determination of these critical parameters. Every protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Identity

The compound is unequivocally identified by the following descriptors:

IdentifierValueSource
IUPAC Name This compound[5]
CAS Number 14228-23-0[5][6]
Molecular Formula C₁₅H₁₀N₂O₂[5][7]
Molecular Weight 250.25 g/mol [5]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O[5]
InChIKey IBXRRNLSWGROLA-UHFFFAOYSA-N[5]

Synonyms: 2-(4-pyridinyl)-4-quinolinecarboxylic acid, 2-(4-pyridyl)cinchoninic acid.[5]

Structural Elucidation Workflow

The structural confirmation of a newly synthesized batch of this compound is a multi-step process involving spectroscopic and spectrometric techniques. This workflow ensures the correct connectivity and purity of the compound.

G cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_confirmation Structural Confirmation cluster_final Final Characterization Synthesis Synthesis via Doebner Reaction Purification Recrystallization / Chromatography Synthesis->Purification TLC TLC for Purity Purification->TLC MP Melting Point Determination Purification->MP NMR_H ¹H NMR TLC->NMR_H MP->NMR_H NMR_C ¹³C NMR NMR_H->NMR_C MS Mass Spectrometry (HRMS) NMR_C->MS FTIR FTIR Spectroscopy MS->FTIR Final Confirmed Structure of This compound FTIR->Final

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Synthesis of this compound

The Doebner reaction is a classical and reliable method for the synthesis of quinoline-4-carboxylic acids.[3] This one-pot condensation reaction involves an aromatic amine, an aldehyde, and pyruvic acid.

Experimental Protocol: Doebner Synthesis
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1 mmol) and isonicotinaldehyde (pyridin-4-carboxaldehyde) (1 mmol) in absolute ethanol (20 mL).

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 mmol) dropwise. A slight exotherm may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the crude product by filtration. Wash the solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Drying: Dry the purified product under vacuum to yield this compound as a solid.

Physicochemical Properties

The therapeutic efficacy and biopharmaceutical behavior of a drug candidate are intrinsically linked to its physicochemical properties.

Solubility

Solubility is a critical determinant of a drug's absorption and bioavailability. As a molecule with both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) centers, the aqueous solubility of this compound is expected to be highly pH-dependent.[8]

Predicted Solubility Profile:

  • Acidic pH: In a low pH environment, the nitrogen atoms of the pyridine and quinoline rings will be protonated, leading to the formation of a cationic species. This is expected to enhance its solubility in aqueous media.

  • Neutral pH: Near its isoelectric point, the molecule will exist predominantly as a zwitterion, which often results in lower aqueous solubility.

  • Alkaline pH: At higher pH, the carboxylic acid group will be deprotonated, forming a carboxylate salt. This anionic form is generally more soluble in water.

Solubility in Organic Solvents: Based on the behavior of similar quinoline-4-carboxylic acid derivatives, the compound is expected to have good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[9] Its solubility in alcohols like ethanol and methanol is likely to be moderate, while it is expected to be poorly soluble in non-polar solvents such as hexane and diethyl ether.[10]

PropertyPredicted Value/BehaviorRationale/Reference
Aqueous Solubility Highly pH-dependentPresence of acidic and basic functional groups.[8]
Solubility in DMSO SolubleCommon for quinoline carboxylic acids.[9]
Solubility in Water Insoluble (at isoelectric point)Based on data for 2-phenyl-4-quinolinecarboxylic acid.[10]
Solubility in Ethanol Sparingly SolubleGeneral characteristic of similar heterocyclic compounds.[10]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Ionization Constant (pKa)

The pKa values dictate the extent of ionization of a molecule at a given pH. This is crucial for predicting its behavior in different biological compartments. This compound is an amphoteric molecule with at least two distinct pKa values.

  • Acidic pKa: This value corresponds to the deprotonation of the carboxylic acid group (-COOH -> -COO⁻). It is expected to be in the range of 3-5.

  • Basic pKa: This value relates to the protonation of the pyridine nitrogen atom. The pKa of quinoline itself is around 4.9, and the presence of the electron-withdrawing carboxylic acid group on the quinoline ring would likely lower the pKa of the quinoline nitrogen.[11] The pyridine nitrogen's pKa will also be influenced by the electronic effects of the quinoline ring.

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure complete dissolution.

  • Titration Setup: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the mid-points of the buffer regions in the titration curve.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

  • Predicted LogP: Computational models predict an XlogP value of approximately 2.3 for the neutral form of the molecule.[5][12] This suggests a moderate level of lipophilicity.

  • LogD Profile: The LogD will vary with pH. At pH values where the compound is ionized (either as a cation or an anion), its apparent lipophilicity will be lower than its LogP value. The LogD will be at its maximum near the isoelectric point.

ParameterPredicted ValueSource
XlogP 2.3[5][12]
LogD at pH 7.4 < 2.3Due to partial ionization at physiological pH.
Experimental Protocol: LogD Determination (Shake-Flask Method)
  • Phase Preparation: Prepare a two-phase system of n-octanol and an aqueous buffer of the desired pH (e.g., pH 7.4). Pre-saturate the n-octanol with the buffer and vice versa.

  • Partitioning: Add a known amount of the compound to the two-phase system in a centrifuge tube.

  • Equilibration: Shake the tube vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and organic layers.

  • Quantification: Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical technique like HPLC-UV.

  • Calculation: Calculate the LogD value using the formula: LogD = log([Concentration in octanol] / [Concentration in aqueous phase]).

Spectroscopic and Spectrometric Characterization

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₅H₁₀N₂O₂), high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to its exact mass.

  • Expected [M+H]⁺: 251.08151 Da[12]

  • Expected [M-H]⁻: 249.06695 Da[12]

The primary fragmentation pathway in the mass spectrum of quinoline-4-carboxylic acids typically involves the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13][14]

G M [M+H]⁺ m/z = 251.08 M_COOH [M - COOH]⁺ m/z = 206.07 M->M_COOH - COOH (45 Da) M_CO2 [M - H - CO₂]⁺ m/z = 205.08 M->M_CO2 - H₂O - CO (46 Da)

Sources

A Guide to the Structural Elucidation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application and interpretation of modern spectroscopic techniques. We will move beyond a simple recitation of methods to explain the underlying logic of experimental design and data integration, ensuring a robust and self-validating analytical workflow.

Foundational Strategy: Synthesis-Informed Analysis

A robust structural elucidation begins with an understanding of the molecule's synthetic origin. The target compound, this compound, is commonly synthesized via the Doebner reaction.[3] This reaction involves the condensation of an aniline (in this case, aniline itself), an aldehyde (pyridine-4-carbaldehyde), and pyruvic acid.[3]

Understanding this pathway is critical as it informs us about potential isomeric byproducts or unreacted starting materials that could complicate spectral analysis. For instance, incomplete oxidation could lead to dihydroquinoline intermediates.[4] Therefore, our analytical approach must be designed not only to confirm the presence of the desired structure but also to rule out these plausible alternatives.

Mass Spectrometry: The First Glimpse

High-Resolution Mass Spectrometry (HRMS) provides the foundational piece of the puzzle: the elemental formula.

Experimental Protocol: HRMS (ESI+)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in positive ion mode (ESI+) to promote protonation of the basic nitrogen atoms.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₅H₁₀N₂O₂. The expected monoisotopic mass is 250.0742 g/mol .[5]

IonCalculated m/zObserved m/zRationale
[M+H]⁺251.0815~251.0815The protonated molecular ion; its accurate mass confirms the elemental composition.
[M-COOH]⁺205.0760~205.0760Loss of the carboxylic acid group, a common fragmentation for quinoline-4-carboxylic acids.[6]
[M-CO₂]⁺206.0838~206.0838Decarboxylation of the molecular ion.

The primary objective of HRMS is to confirm the elemental formula with high precision (typically <5 ppm error), which provides a strong foundation for the subsequent, more detailed spectroscopic analysis.

Infrared Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3300-2500BroadO-H stretch (Carboxylic Acid)The very broad nature of this peak is characteristic of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretches.[7]
~3050Medium-WeakAromatic C-H stretchConfirms the presence of the aromatic quinoline and pyridine rings.
1760-1690StrongC=O stretch (Carboxylic Acid)A strong, sharp peak confirming the carbonyl group of the carboxylic acid.[7][8]
~1600, ~1500Medium-StrongC=C and C=N stretchingCharacteristic absorptions for the aromatic rings of quinoline and pyridine.[9]
1320-1210MediumC-O stretch (Carboxylic Acid)Supports the presence of the carboxylic acid functionality.[7]

The IR spectrum provides rapid, confirmatory evidence for the carboxylic acid and the aromatic nature of the compound, corroborating the information from the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy, particularly a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the cornerstone of definitive structure elucidation for organic molecules.[10]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and to allow observation of the acidic proton.[11]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR (proton-decoupled)

    • ¹H-¹H COSY (Correlation Spectroscopy)[12]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)[12]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)[12]

Structure Elucidation Workflow

The following diagram illustrates the logical flow for integrating the various NMR experiments to build the final structure.

Elucidation_Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Spin Systems HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC Assigns Protons to Carbons C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Links Spin Systems Together HSQC->HMBC Defines 'Start'/'End' Points for Correlations Final_Structure Final Structure Confirmation HMBC->Final_Structure Assembles the Molecular Skeleton

Caption: NMR Structure Elucidation Workflow.

¹H and ¹³C NMR Analysis

The first step is to analyze the 1D spectra to identify the number and types of proton and carbon environments. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelExpected δ (ppm)MultiplicityCoupling (J, Hz)Integration
H-3'~8.80d~6.02H
H-2'~8.30d~6.02H
H-3~8.25s-1H
H-5~8.10d~8.51H
H-8~7.90d~8.01H
H-6~7.75t~7.51H
H-7~7.60t~7.51H
COOH>13.0br s-1H

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon LabelExpected δ (ppm)Rationale
C-4~145.0Attached to COOH and adjacent to N.
C-2~155.0Attached to pyridine and N.
C-8a~148.0Quaternary, adjacent to N.
C-4a~120.0Quaternary.
C-5, C-6, C-7, C-8125.0 - 135.0Aromatic CH carbons.
C-3~118.0Shielded by adjacent groups.
C-2', C-3'122.0, 150.0Pyridine carbons.
C-1', C-4'140.0, 145.0Quaternary pyridine carbons.
COOH~168.0Carboxylic acid carbonyl.
2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.

  • COSY (¹H-¹H Correlation): This experiment reveals protons that are coupled to each other (typically through 2 or 3 bonds).[13] We expect to see two primary spin systems:

    • Quinoline Benzene Ring: A correlation pathway connecting H-5 → H-6 → H-7 → H-8.

    • Pyridine Ring: A strong correlation between the two sets of equivalent protons, H-2'/H-6' and H-3'/H-5'.

  • HSQC (¹H-¹³C Direct Correlation): This experiment links each proton directly to the carbon it is attached to.[14] It allows for the unambiguous assignment of the protonated carbons listed in the tables above. For example, the proton signal at ~8.10 ppm will show a correlation to the carbon signal around 125-135 ppm, identifying this pair as H-5 and C-5.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the key experiment for assembling the full carbon skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away.[14][15] Key expected correlations that would confirm the structure are:

Key HMBC Correlations for Structural Confirmation

ProtonCorrelates to Carbon(s)Significance
H-3 C-2, C-4, C-4aConfirms the position of the C-3 proton between the two quaternary carbons of the quinoline ring.
H-5 C-4, C-7, C-8aLinks the benzene part of the quinoline to the pyridine-substituted ring.
H-2' C-2, C-4'Crucially links the pyridine ring to the quinoline ring at the C-2 position.
COOH C-3, C-4, C-4aConfirms the attachment of the carboxylic acid group to the C-4 position.

The following diagram visualizes these critical HMBC correlations.

Caption: Key HMBC correlations for this compound. (Note: A chemical structure image would be required for accurate arrow placement).

By systematically analyzing these 2D correlations, the two isolated spin systems (quinoline's benzene ring and the pyridine ring) can be unequivocally linked together through the quaternary carbons, and the positions of the carboxylic acid and the inter-ring bond can be confirmed, leading to the final, unambiguous structure.

Conclusion

References

  • Doebner–Miller reaction. In: Wikipedia. Accessed January 4, 2026. [Link]

  • Matsubara, K., et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. ACS Publications. [Link]

  • Sharma, P., et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. [Link]

  • Iovu, M., et al. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. [Link]

  • Leško, J., & Lásiková, A. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Meléndez, A., et al. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. IUCr. [Link]

  • This compound. PubChem. [Link]

  • Franklin Ebenazer, A., et al. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. [Link]

  • Theoretical NMR correlations based Structure Discussion. PubMed Central. [Link]

  • Pradeep Kumar M. R., & Hunashal R. D. SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • IR: carboxylic acids. University of Calgary. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. OpenStax. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

Sources

An In-Depth Technical Guide to Ufenamate (CAS 67330-25-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ufenamate (CAS 67330-25-0), chemically known as butyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Primarily formulated for topical application, Ufenamate exerts potent anti-inflammatory, analgesic, and photoprotective effects, making it a valuable therapeutic agent in the management of a spectrum of dermatological conditions. This guide provides a comprehensive technical overview of Ufenamate, encompassing its physicochemical properties, a detailed synthesis and purification protocol, robust analytical methodologies for its quantification, and a thorough examination of its pharmacological profile. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required for advanced study and formulation development of this significant topical NSAID.

Introduction: Ufenamate in the Landscape of Topical NSAIDs

Ufenamate, also recognized by synonyms such as Flufenamic acid butyl ester and Butyl flufenamate, is an ester derivative of flufenamic acid. The rationale behind its development was to create a lipophilic molecule with enhanced skin penetration for localized anti-inflammatory action, thereby minimizing the systemic side effects commonly associated with orally administered NSAIDs. Its primary indications include acute and chronic eczema, contact dermatitis, atopic dermatitis, and other non-infectious inflammatory skin diseases[1][2]. Unlike many systemic NSAIDs, Ufenamate's topical application allows for direct delivery to the site of inflammation, offering a favorable risk-benefit profile for long-term management of chronic skin disorders.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method design, and predicting its biological fate.

PropertyValueSource
CAS Number 67330-25-0Multiple Sources
Molecular Formula C₁₈H₁₈F₃NO₂Multiple Sources
Molecular Weight 337.34 g/mol Multiple Sources
Appearance Colorless to light yellow, clear liquidMultiple Sources
Boiling Point 170 °C at 1 mmHgMultiple Sources
Density ~1.223 g/cm³ (estimate)Multiple Sources
Solubility Practically insoluble in water. Freely soluble in DMSO (≥ 44 mg/mL), methanol, and other organic solvents.Multiple Sources
LogP 5.47890 (Predicted)[2]
pKa Not available (Ester)-

Synthesis and Purification

The synthesis of Ufenamate is a two-step process, commencing with the synthesis of its parent compound, flufenamic acid, followed by its esterification with n-butanol.

Synthesis of Flufenamic Acid (Precursor)

Flufenamic acid is synthesized via an Ullmann condensation reaction. This involves the coupling of 2-chlorobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base[3][4].

Reaction Scheme:

G cluster_0 Ullmann Condensation 2-chlorobenzoic_acid 2-Chlorobenzoic Acid plus1 + 2-chlorobenzoic_acid->plus1 trifluoromethylaniline 3-(Trifluoromethyl)aniline plus1->trifluoromethylaniline arrow1 Cu catalyst, K₂CO₃ Heat trifluoromethylaniline->arrow1 flufenamic_acid Flufenamic Acid arrow1->flufenamic_acid

Figure 1: Synthesis of Flufenamic Acid.

Experimental Protocol:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), 3-(trifluoromethyl)aniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper powder or copper(I) iodide.

  • Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or use an excess of the 3-(trifluoromethyl)aniline as the solvent.

  • Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.

  • The precipitated crude flufenamic acid is collected by vacuum filtration, washed with water to remove inorganic salts, and then dried.

  • Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure flufenamic acid.

Esterification to Ufenamate (Butyl Flufenamate)

The final step is the Fischer-Speier esterification of flufenamic acid with n-butanol, catalyzed by a strong acid.

Reaction Scheme:

G cluster_1 Fischer-Speier Esterification flufenamic_acid Flufenamic Acid plus2 + flufenamic_acid->plus2 butanol n-Butanol plus2->butanol arrow2 H₂SO₄ (cat.) Heat, Reflux butanol->arrow2 Ufenamate Ufenamate arrow2->Ufenamate

Figure 2: Synthesis of Ufenamate.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve flufenamic acid (1 equivalent) in an excess of n-butanol (which also serves as the solvent).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of flufenamic acid).

  • Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

  • Monitor the reaction by TLC until the flufenamic acid is consumed (typically 8-16 hours).

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess n-butanol under reduced pressure using a rotary evaporator.

  • The residue is then subjected to purification.

Purification of Ufenamate

Ufenamate, being a liquid ester, is typically purified by vacuum distillation.

Experimental Protocol:

  • The crude Ufenamate residue is transferred to a distillation apparatus suitable for vacuum operation.

  • The system is evacuated to a pressure of approximately 1 mmHg.

  • The temperature is gradually increased, and the fraction distilling at approximately 170 °C is collected.

  • The purity of the collected Ufenamate should be confirmed by analytical methods such as HPLC or GC-MS.

Analytical Methodologies

Robust and validated analytical methods are crucial for quality control during manufacturing and for pharmacokinetic studies. For Ufenamate and related fenamates, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating RP-HPLC method is essential for the assay of Ufenamate in pharmaceutical dosage forms. The following protocol is based on a validated method for the closely related compound, etofenamate, and can be adapted for Ufenamate[5].

Workflow for HPLC Method Development:

G cluster_B HPLC System A Sample Preparation (Dissolve in Mobile Phase) B Chromatographic Separation A->B C Detection (UV/PDA) B->C D Quantification C->D B_col Column: C18 (e.g., 250 x 4.6 mm, 5 µm) B_mp Mobile Phase: Methanol/Water or ACN/Buffer B_flow Flow Rate: ~1.0 mL/min B_temp Column Temp: Ambient or controlled

Figure 3: HPLC Analysis Workflow for Ufenamate.

Representative HPLC Protocol:

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and a phosphate buffer (pH adjusted to ~6.0-6.5), for instance, in a ratio of 80:20 (v/v). The high organic content is necessary due to the lipophilicity of Ufenamate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 286 nm.

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve prepared from Ufenamate reference standards.

Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: The method should be able to resolve Ufenamate from its degradation products and formulation excipients. This is typically assessed through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

  • Linearity: Assessed over a range of concentrations, demonstrating a linear relationship between peak area and concentration (correlation coefficient R² > 0.999).

  • Accuracy: Determined by recovery studies on spiked placebo samples.

  • Precision: Assessed at the levels of repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of <2%.

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, flow rate) to ensure the method remains reliable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of Ufenamate, especially in biological matrices where high selectivity is required. Due to its ester nature, Ufenamate is sufficiently volatile for GC analysis without derivatization.

Representative GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp at 15-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • Injector Temperature: 250-280 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Sample Preparation for Biological Matrices (e.g., Plasma, Skin Homogenate):

  • Liquid-Liquid Extraction (LLE): Acidify the sample and extract Ufenamate into an immiscible organic solvent like hexane or ethyl acetate.

  • Solid-Phase Extraction (SPE): Utilize a C18 or similar reversed-phase cartridge to retain Ufenamate from the aqueous sample, followed by elution with an organic solvent.

  • The organic extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent for GC-MS injection.

Pharmacology and Mechanism of Action

Ufenamate's therapeutic effects are rooted in its activity as a non-steroidal anti-inflammatory drug.

Mechanism of Action

The primary mechanism of action of Ufenamate is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[3][6]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1: Is constitutively expressed and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation.

  • COX-2: Is inducible and its expression is upregulated at sites of inflammation.

By inhibiting COX enzymes, particularly COX-2, Ufenamate reduces the synthesis of pro-inflammatory prostaglandins (like PGE₂), leading to a decrease in vasodilation, edema, and pain associated with the inflammatory response[6][7]. Some evidence suggests a degree of selectivity towards COX-2, which may contribute to its favorable topical safety profile[6].

Signaling Pathway:

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A₂ C COX-1 / COX-2 (Cyclooxygenase) B->C D Prostaglandins (e.g., PGE₂) C->D E Inflammation (Vasodilation, Edema, Pain) D->E F Ufenamate F->C Inhibition

Figure 4: Ufenamate's Mechanism of Action via COX Inhibition.

Additional proposed mechanisms that may contribute to its anti-inflammatory effects include the stabilization of cellular membranes, which can prevent the release of other pro-inflammatory mediators[1][3].

Pharmacokinetics

Detailed human pharmacokinetic data for topical Ufenamate is limited. However, studies in animal models provide valuable insights[1][8].

  • Absorption: Being highly lipophilic, Ufenamate is well-absorbed through the skin. Studies in rats with ¹⁴C-labeled Ufenamate ointment showed significant percutaneous absorption. Skin condition plays a crucial role; absorption is increased through scratched or damaged skin[1][8]. Interestingly, delipidized (dry) skin shows reduced penetration, suggesting that the stratum corneum lipids are important for its partitioning into the epidermis[9].

  • Distribution: After topical application, Ufenamate accumulates primarily in the superficial layers of the skin, with up to 95% of the absorbed dose remaining as the parent compound in the skin. This localized distribution is key to its therapeutic effect and low systemic exposure[8].

  • Metabolism: Systemically absorbed Ufenamate is subject to hydrolysis, breaking the ester bond to form flufenamic acid and butanol[1].

  • Excretion: Due to very low concentrations in systemic circulation, excretion pathways have not been fully elucidated in humans. Metabolites are expected to be excreted via renal and fecal routes, similar to other NSAIDs.

Clinical Applications and Efficacy

Ufenamate is clinically used for a variety of non-infectious, inflammatory skin conditions[2][7][10]:

  • Acute and Chronic Eczema

  • Contact Dermatitis

  • Atopic Dermatitis

  • Diaper Dermatitis

  • Miliary Rashes

In vivo studies in mice have also demonstrated a photoprotective effect, where topical Ufenamate reduced skin erythema and swelling in photoaging models and downregulated the expression of COX-2 induced by UV radiation[7]. Furthermore, it has been shown to promote the healing of mouse skull defects by inducing the secretion of Bone Morphogenetic Protein 2 (BMP2)[7].

Safety and Toxicology

Ufenamate is generally well-tolerated when applied topically.

  • Local Adverse Reactions: The most common side effects are localized skin reactions, including itching, stinging, erythema, a burning sensation, or dryness[11].

  • Systemic Toxicity: Due to low systemic absorption, systemic side effects are rare but can include those typical of NSAIDs if significant absorption occurs.

  • Toxicology Studies:

    • Repeated Dose Toxicity: In rabbits, continuous application of 5% and 20% Ufenamate ointment for 3 months at doses up to 100 mg/kg/day showed no obvious adverse reactions[1][11].

    • Reproductive Toxicity: Oral administration to pregnant rats and rabbits during organogenesis showed no teratogenic effects and no obvious fetal toxicity at the doses tested[1][11].

Conclusion and Future Outlook

Ufenamate stands as a well-established topical NSAID with a proven track record in the management of inflammatory dermatoses. Its efficacy is derived from a classic NSAID mechanism—the inhibition of prostaglandin synthesis—while its favorable safety profile is a direct result of its targeted topical delivery and pharmacokinetic properties that favor local retention in the skin. For drug development professionals, Ufenamate serves as a model for a successful topical anti-inflammatory agent. Future research may focus on novel delivery systems, such as nanoemulsions or liposomal formulations, to further enhance its skin penetration and retention, potentially expanding its therapeutic applications to a wider range of inflammatory conditions.

References

  • Patsnap Synapse. (2024, June 14). What is Ufenamate used for?Link

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ufenamate?Link

  • PubChem. Ufenamate. Link

  • Peraman, R., et al. (2015). Analytical quality by design approach in RP-HPLC method development for the assay of etofenamate in dosage forms. Indian Journal of Pharmaceutical Sciences, 77(6), 751-757. Link

  • Gpatindia. (2020, July 2). FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Link

  • Iino, H., et al. (2015). Penetration of Ufenamate into Intact, Stripped, or Delipidized Skin Using Different Vehicles. Biological & Pharmaceutical Bulletin, 38(10), 1645-8. Link

  • MedChemExpress. Ufenamate Product Data Sheet. Link

  • Dannhardt, G., Laufer, S., & Lehr, M. (1988). HPLC determination of etofenamate and flufenamic acid in biological material. Clinical Chemistry, 34(12), 2580-1. Link

  • Labclinics. Ufenamate. Link

  • Protheragen. Ufenamate. Link

  • TargetMol. Ufenamate. Link

  • Echemi. Flufenamic acid butyl ester ointment. Link

  • Selleck Chemicals. Ufenamate. Link

  • Guidechem. What is the difference between Ulfenamate and Butefenamate butyl ester?Link

  • Chemsrc. Ufenamate. Link

  • Clearsynth. Ufenamate. Link

  • ChemicalBook. ufenamate - Safety Data Sheet. Link

  • ChemBK. FLUFENAMIC ACID BUTYL ESTER. Link

Sources

The Pharmacological Versatility of the Quinoline Scaffold: An In-depth Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The quinoline ring system, a nitrogen-containing heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable and diverse pharmacological profile.[1][2][3] First isolated from coal tar in 1834, this privileged structure is a key constituent in numerous natural products, most notably the cinchona alkaloids like quinine, and has served as a foundational template for the synthesis of a multitude of clinically significant therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of quinoline derivatives. It is designed for researchers and drug development professionals, offering not just a catalog of activities but a deeper understanding of the underlying mechanisms of action, detailed experimental protocols for their evaluation, and critical insights into structure-activity relationships (SAR). We will delve into the established and emerging roles of quinoline derivatives as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents, providing the technical foundation necessary to propel future research and development in this dynamic field.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline, or 1-azanaphthalene, is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyridine ring.[5] This unique arrangement confers upon the quinoline nucleus a set of physicochemical properties that make it an exceptional scaffold for drug design. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor, contributing to ligand-receptor binding. The true power of the quinoline scaffold, however, lies in the versatility of its substitution patterns. The ability to readily modify various positions on both the benzene and pyridine rings allows for the fine-tuning of electronic, steric, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[6] This chemical tractability has led to the development of a vast library of quinoline derivatives with a broad spectrum of therapeutic applications.[7][8]

Anticancer Activities: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting a wide array of mechanisms that target the fundamental processes of cancer cell growth and survival.[9][10][11] Their modes of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling and proliferation to the disruption of DNA integrity and the induction of programmed cell death.[5][9][12]

Mechanisms of Anticancer Action

The anticancer efficacy of quinoline derivatives stems from their ability to interact with various molecular targets crucial for tumorigenesis.[10] Key mechanisms include:

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. They have been shown to target receptor tyrosine kinases such as c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor), as well as intracellular kinases like PI3K and mTOR. By blocking the activity of these kinases, quinoline derivatives can disrupt oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes that regulate DNA topology during replication and transcription.[9][12] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.

  • Induction of Apoptosis: Quinoline compounds can induce programmed cell death through various pathways. Some derivatives have been shown to trigger caspase-dependent apoptosis associated with the dissipation of the mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[13]

  • Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis. Several quinoline derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling pathways involved in this process.[9]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, certain quinoline derivatives can halt the proliferation of cancer cells at specific checkpoints, preventing them from completing cell division.[9]

Diagram 1: Key Anticancer Mechanisms of Quinoline Derivatives

Quinoline Quinoline Derivatives Kinase Kinase Inhibition (e.g., c-Met, EGFR, VEGFR, PI3K) Quinoline->Kinase Topo Topoisomerase Inhibition Quinoline->Topo Apoptosis Induction of Apoptosis Quinoline->Apoptosis Angiogenesis Angiogenesis Inhibition Quinoline->Angiogenesis CellCycle Cell Cycle Arrest Quinoline->CellCycle

Caption: Major pathways targeted by anticancer quinoline derivatives.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of quinoline derivatives are quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a biological process by 50%.

Table 1: IC50 Values of Representative Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,6-dichloro hydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[4]
2,6-dichloro hydrazone derivativeHTC-8 (Colon)0.314 - 4.65 µg/cm³[4]
2,6-dichloro hydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF7 (Breast)29.8[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53 µg/ml[4]
Quinoline-8-sulfonamide 9aC32 (Melanoma)233.9 µg/mL[6]
Quinoline-8-sulfonamide 9aCOLO829 (Melanoma)168.7 µg/mL[6]
Quinoline-8-sulfonamide 9aMDA-MB-231 (Breast)273.5 µg/mL[6]
Quinoline-8-sulfonamide 9aU87-MG (Glioblastoma)339.7 µg/mL[6]
Quinoline-8-sulfonamide 9aA549 (Lung)223.1 µg/mL[6]
7-chloroquinolinyl benzyl amino carbamate 4bLNCaP (Prostate)6.61 µg/mL[14]
7-chloroquinolinyl benzyl amino carbamate 4bA2780 (Ovarian)2.81 µg/mL[14]
7-chloroquinolinyl benzyl amino carbamate 4bMCF-7 (Breast)5.69 µg/mL[14]
Experimental Protocols for Anticancer Activity Evaluation

A tiered approach is typically employed to evaluate the anticancer potential of novel quinoline compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][15]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle and positive controls. Incubate for 24, 48, or 72 hours.[16]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5][16]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[17]

Diagram 2: Experimental Workflow for MTT Assay

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with quinoline derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Protocol:

  • Cell Treatment: Treat cells with the quinoline derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[20][22]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[20]

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane extract, a key step in angiogenesis.[23][24]

Protocol:

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified matrix in the presence of the quinoline derivative or vehicle control.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.[25]

  • Visualization and Quantification: Visualize the tube-like structures using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length.[8][23]

Antimicrobial Activities: A Broad Spectrum of Action

Quinoline derivatives have a long and storied history as antimicrobial agents, with some of the earliest and most effective antibacterial and antiprotozoal drugs belonging to this class.[2][4] Their broad spectrum of activity encompasses Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[21][22]

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are mediated through several mechanisms, including:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the fluoroquinolone class of antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.[26]

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives can interfere with the synthesis of the bacterial cell wall, a structure that is crucial for maintaining cell integrity.

  • Inhibition of Peptide Deformylase (PDF): PDF is an essential bacterial enzyme involved in protein synthesis, making it an attractive target for novel antibacterial agents.[27]

Quantitative Assessment of Antimicrobial Activity

The primary metric for quantifying the in vitro activity of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[9][28]

Table 2: MIC Values of Representative Quinoline Derivatives Against Various Microbial Strains

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
CiprofloxacinEscherichia coli0.013 - 1[9]
CiprofloxacinStaphylococcus aureus0.125 - 8[9]
CiprofloxacinPseudomonas aeruginosa0.15 - >32[9]
LevofloxacinEscherichia coli≤ 0.06 - 2[9]
LevofloxacinStaphylococcus aureus0.06 - >8.0[9]
LevofloxacinPseudomonas aeruginosa0.5 - >512[9]
MoxifloxacinEscherichia coli4 - 8[9]
MoxifloxacinStaphylococcus aureus0.064 - 0.5[9]
MoxifloxacinPseudomonas aeruginosa1 - >32[9]
Nalidixic AcidEscherichia coli0.50 - 64[9]
Nalidixic AcidStaphylococcus aureus0.25[9]
Nalidixic AcidPseudomonas aeruginosa700[9]
Quinolone-3-carbonitrile derivativesVarious strains3.13 - 100 µM[29]
9-bromo substituted indolizinoquinoline-5,12-dione derivative 7E. coli ATCC259222[3]
9-bromo substituted indolizinoquinoline-5,12-dione derivative 7MRSA2[3]
Experimental Protocol for Antimicrobial Activity Evaluation (Broth Microdilution Method for MIC Determination)

This is a standardized and widely used method for determining the MIC of an antimicrobial agent.[7][9]

Protocol:

  • Preparation of Quinolone Solutions: Prepare a stock solution of the quinoline derivative and perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation and Incubation: Inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 35-37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[9]

Antimalarial Activities: A Historical and Enduring Legacy

The use of quinoline derivatives to treat malaria dates back centuries with the discovery of quinine from the bark of the cinchona tree.[4] This class of compounds remains a cornerstone of antimalarial therapy.

Mechanism of Antimalarial Action

The primary mechanism of action of many quinoline antimalarials, such as chloroquine, involves the disruption of heme detoxification in the malaria parasite.[16] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[14]

Experimental Protocol for Antimalarial Activity Evaluation (SYBR Green I-based Fluorescence Assay)

This is a widely used, sensitive, and high-throughput assay for screening antimalarial compounds.[30][31]

Protocol:

  • Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.

  • Drug Treatment: Synchronize the parasite culture to the ring stage and add it to a 96-well plate containing serial dilutions of the quinoline derivative.

  • Incubation: Incubate the plates for 48 or 72 hours under standard culture conditions.[12][32]

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I to each well.[31]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration.

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and there is a growing interest in the development of novel anti-inflammatory agents. Quinoline derivatives have shown promise in this area by targeting key mediators of the inflammatory response.[28][33]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are attributed to their ability to modulate various inflammatory pathways, including:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Some quinoline derivatives have been shown to be selective inhibitors of COX-2, which is an attractive target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[34][35][36]

  • Modulation of Cytokine Production: Pro-inflammatory cytokines such as TNF-α and IL-6 play a central role in the inflammatory cascade. Certain quinoline derivatives can suppress the production of these cytokines.

  • Inhibition of Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[23][33]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives can be assessed using various in vitro assays that measure their ability to inhibit key inflammatory enzymes or the production of inflammatory mediators.

Table 3: Inhibitory Activity of Representative Quinoline Derivatives Against Inflammatory Targets

Compound/DerivativeTargetIC50 (µM)Reference
Quinoline derivative 12cCOX-20.1[35]
Quinoline derivative 14aCOX-20.11[35]
Quinoline derivative 14bCOX-20.11[35]
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)COX-20.043[36]
Quinazoline derivativeCOX-10.064 - 3.14[34]
Experimental Protocol for Anti-inflammatory Activity Evaluation (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the COX-2 enzyme with the quinoline derivative or a vehicle control for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The vast body of research on quinoline derivatives has led to a deep understanding of their structure-activity relationships. For instance, in the context of anticancer activity, the nature and position of substituents on the quinoline ring have been shown to be critical for potency and selectivity.[13] Similarly, for antimicrobial activity, the presence of specific functional groups can significantly impact the spectrum of activity and the ability to overcome drug resistance.[3]

The future of quinoline-based drug discovery lies in the rational design of novel derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Molecular docking and computational modeling are increasingly being used to predict the binding modes of quinoline derivatives with their biological targets, providing valuable insights for the design of more potent and selective inhibitors.[1][2][37][38][39] Furthermore, the hybridization of the quinoline scaffold with other pharmacologically active moieties is a promising strategy for developing multi-target drugs with enhanced therapeutic potential.

Conclusion

The quinoline scaffold has proven to be an exceptionally fruitful source of biologically active compounds with a wide range of therapeutic applications. From their historical role as antimalarial agents to their modern-day use in cancer chemotherapy and the ongoing development of novel antimicrobial and anti-inflammatory drugs, quinoline derivatives continue to be at the forefront of medicinal chemistry research. This technical guide has provided a comprehensive overview of the key biological activities of this remarkable class of compounds, including their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this resource will serve as a valuable tool for researchers and drug development professionals as they continue to unlock the full therapeutic potential of the versatile quinoline nucleus.

References

  • Xiao, Y., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Kaur, M., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, M., et al. (2025). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]

  • Meti, G. Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2021). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. [Link]

  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Kumar, R., et al. (2019). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • S, P., et al. (2020). Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. ResearchGate. [Link]

  • Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. ResearchGate. [Link]

  • Moneriz, C., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]

  • Ali, M. A., et al. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PubMed Central. [Link]

  • Al-Sultani, K. K. A., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • Armunanto, R., et al. (2018). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity. Oriental Journal of Chemistry. [Link]

  • Al-Ostath, A., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

  • Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. National Institutes of Health. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • ResearchGate. (2025). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. ResearchGate. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial cell tube formation assay for the in vitro study of angiogenesis. PubMed. [Link]

  • Szymański, P., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. [Link]

  • Al-Omary, F. A. M., et al. (2025). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. ResearchGate. [Link]

  • Nsanzabana, C. (2019). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc.. [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PubMed Central. [Link]

  • Clinical Module. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. SOP Template. [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. PubMed Central. [Link]

  • Villalobos-Molina, R., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PubMed Central. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [Link]

  • BioVision. (n.d.). Annexin V-FITC Apoptosis Detection Kit. BioVision. [Link]

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. PubMed Central. [Link]

  • Griečová, K., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. National Institutes of Health. [Link]

  • Ilie, M. I., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. National Institutes of Health. [Link]

  • El-Sayed, N. N. E., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]

  • Kandeel, M. M., et al. (2025). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. ResearchGate. [Link]

  • RJPT. (n.d.). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [Link]

Sources

An In-depth Technical Guide to 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyridin-4-yl)quinoline-4-carboxylic acid, a prominent member of the quinoline-4-carboxylic acid class of heterocyclic compounds, has garnered significant interest within the scientific community. Its structural motif, featuring a pyridine ring appended to the quinoline core, makes it a compelling candidate for investigation in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and biological significance, with a focus on its potential applications in drug discovery.

Chemical Identity and IUPAC Nomenclature

The unequivocally established IUPAC name for this compound is This compound .[1] It is also recognized by various synonyms, including 2-(4-pyridyl)cinchoninic acid.

Table 1: Compound Identification [1]

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₀N₂O₂
Molecular Weight 250.25 g/mol
CAS Number 14228-23-0
Chemical Structure

Synthesis and Mechanistic Insights

The primary and most efficient route for the synthesis of this compound is the Pfitzinger reaction .[2][3][4][5] This classical condensation reaction provides a versatile method for constructing the quinoline-4-carboxylic acid scaffold.

The Pfitzinger Reaction: A Stepwise Mechanism

The Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[2][4] In the synthesis of the title compound, isatin is reacted with 4-acetylpyridine. The mechanism proceeds through several key stages:

  • Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolytic cleavage of the amide bond in isatin by a base, typically potassium hydroxide, to form a potassium salt of 2-aminophenylglyoxylic acid.[2][4]

  • Schiff Base Formation: The amino group of the opened isatin intermediate then condenses with the carbonyl group of 4-acetylpyridine to form an imine (Schiff base).

  • Intramolecular Cyclization and Dehydration: The intermediate undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the aromatic quinoline ring system.

Pfitzinger_Mechanism Isatin Isatin + 4-Acetylpyridine Intermediate1 Potassium 2-aminophenylglyoxylate Isatin->Intermediate1 Ring Opening Base KOH, EtOH/H₂O Intermediate2 Schiff Base Intermediate Intermediate1->Intermediate2 Condensation FinalProduct 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Intermediate2->FinalProduct Cyclization & Dehydration

Caption: Generalized workflow of the Pfitzinger reaction for the synthesis of this compound.

Experimental Protocol: Pfitzinger Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from established methodologies for the Pfitzinger reaction.[4][5]

Materials:

  • Isatin

  • 4-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl Ether (for extraction)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a stoichiometric excess of potassium hydroxide in a mixture of ethanol and water.

  • Isatin Ring Opening: Add isatin to the basic solution and stir at room temperature for approximately one hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[6]

  • Addition of Carbonyl Compound: To this mixture, add a stoichiometric equivalent of 4-acetylpyridine.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the solvent via rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted 4-acetylpyridine and other non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold deionized water.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development and materials science.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point >300 °C (decomposes)General observation for similar compounds
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol, and diethyl ether.[7]
pKa Not experimentally determined. Expected to have both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) pKa values.
Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy:

The IR spectrum of a similar compound, 2-phenylquinoline-4-carboxylic acid, shows characteristic absorption bands.[8] For this compound, the following characteristic peaks are expected:

  • ~3400 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often involved in hydrogen bonding.

  • ~1700 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline and pyridine rings.

  • ~1300-1200 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline and pyridine rings. A broad singlet at a downfield chemical shift (>10 ppm) would be characteristic of the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the quinoline and pyridine rings, as well as a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm.

Biological Activity and Potential Applications

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, known to be a key component in numerous biologically active compounds.

Antibacterial Activity

Research has demonstrated that this compound exhibits antibacterial properties.[3] While detailed quantitative data for the free ligand is not extensively published, studies on its metal complexes have shown significant antibacterial activity.[3] This suggests that the core molecule itself is a promising starting point for the development of novel antibacterial agents. For instance, other 2-aryl-quinoline-4-carboxylic acid derivatives have shown promising minimum inhibitory concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[9][10]

Potential Mechanism of Action: DHODH Inhibition

A compelling and well-researched potential mechanism of action for quinoline-4-carboxylic acids is the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) .[11][12][13] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and certain pathogens.[11] By inhibiting DHODH, these compounds can deplete the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of growth. This mechanism makes DHODH an attractive target for the development of anticancer, anti-inflammatory, and anti-infective agents.[12][14] While direct enzymatic studies on this compound are not widely reported, its structural similarity to known DHODH inhibitors strongly suggests this as a probable mode of action.[11][13]

DHODH_Inhibition Compound 2-(pyridin-4-yl)quinoline- 4-carboxylic acid DHODH DHODH Enzyme Compound->DHODH Inhibits Pathway De Novo Pyrimidine Biosynthesis DHODH->Pathway Catalyzes key step in Effect1 Pyrimidine Depletion Pathway->Effect1 Leads to Effect2 Cell Cycle Arrest Effect1->Effect2 Causes Effect3 Inhibition of Cell Proliferation Effect2->Effect3 Results in

Caption: Proposed mechanism of action via inhibition of the DHODH pathway.

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes serious eye irritation [1]

It is imperative that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with significant potential, particularly in the realm of drug discovery. Its synthesis via the robust Pfitzinger reaction is well-established, and its biological activity, likely mediated through the inhibition of dihydroorotate dehydrogenase, positions it as a valuable scaffold for the development of novel therapeutic agents. Further research into its specific biological targets and optimization of its structure could lead to the discovery of potent new drugs for a range of diseases.

References

  • Thorat, B., Purohit, V. P., Yamgar, R., Bhagat, D., Wavhal, S. D., & Mali, S. N. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800.
  • NPTEL. (n.d.). Pfitzinger Quinoline Synthesis.
  • Zhang, L., Man, Z. W., Zhang, Y., Hong, J., Guo, M. R., & Qin, J. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with this compound. Acta Chimica Slovenica, 63(4), 891–898. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cherry, A. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • BenchChem. (2025).
  • Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
  • Madak, J. T., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 17948–17970. [Link]

  • Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction.
  • Thorat, B., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research.
  • Marković, V., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374. [Link]

  • Zhang, L., et al. (2014). Synthesis, crystal structures, and antibacterial evaluation of metal complexes based on functionalized 2-phenylquinoline derivatives. Acta Chimica Slovenica, 61(1), 170-176.
  • JOCPR. (n.d.).
  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • ChemicalBook. (n.d.). 2-PYRIDIN-2-YL-QUINOLINE-4-CARBOXYLIC ACID.
  • Sigma-Aldrich. (n.d.). 2-pyridin-2-yl-quinoline-4-carboxylic acid.
  • Wang, X., et al. (2019).
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35, 193-198.
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • Chem-Impex. (n.d.). 2-Pyridin-3-Yl-Quinoline-4-Carboxylic Acid.
  • ChemicalBook. (n.d.). 2,4-Pyridinedicarboxylic acid(499-80-9) 13C NMR spectrum.
  • Z. Bayat, M Shir Mohammadi, and E Mohammadi Nasab. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Phys Chem Ind J, 13(2), 122.
  • The Royal Society of Chemistry. (n.d.).

Sources

An In-depth Technical Guide to the Isomers of C15H10N2O2

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the characteristics, synthesis, and applications of key isomers corresponding to the molecular formula C15H10N2O2. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced technical details of these compounds, offering field-proven insights and methodologies.

Introduction: Unraveling the Diversity of C15H10N2O2

The molecular formula C15H10N2O2 represents a variety of isomers with distinct chemical structures and functionalities. This guide will focus on two prominent classes of isomers: the industrially significant Diphenylmethane Diisocyanates (MDI) and the biologically relevant 2,3-Diphenylquinoxaline 1,4-di-N-oxide. While both share the same elemental composition, their atomic arrangements lead to vastly different properties and applications, ranging from polymer chemistry to potential antimicrobial agents.

Part 1: Diphenylmethane Diisocyanate (MDI) - A Cornerstone of Polyurethane Chemistry

Methylene Diphenyl Diisocyanate (MDI) is an aromatic diisocyanate of significant industrial importance, primarily used in the production of polyurethane foams, elastomers, coatings, and adhesives.[1][2] It exists as three main isomers: 4,4'-MDI, 2,4'-MDI, and 2,2'-MDI, with the 4,4' isomer being the most common.[3]

Physical and Chemical Properties

MDI is typically a white to pale yellow solid at room temperature with a faint, amine-like odor.[3][4] It is insoluble in water but soluble in organic solvents such as acetone, benzene, and kerosene.[5] The reactivity of the isocyanate groups is a key characteristic, with the position on the phenyl ring influencing their reactivity. The isocyanate group at the 4-position is significantly more reactive than the one at the 2-position due to less steric hindrance.[6]

PropertyValueReferences
Molecular FormulaC15H10N2O2[4][7][8]
Molar Mass250.25 g/mol [4]
Melting Point38-44 °C[9]
Boiling Point315 °C
Density1.19 - 1.45 g/cm³[9][10]
Solubility in WaterInsoluble[4][11]
Synthesis of MDI

The industrial production of MDI is a two-step process.[6] The first step involves the acid-catalyzed condensation of aniline and formaldehyde to produce a mixture of diamines, primarily 4,4'-methylenedianiline (MDA), along with other isomers and polyamines.[6][12] In the second step, this mixture of amines is treated with phosgene to form the corresponding diisocyanates and polyisocyanates.[6][12] The resulting mixture can then be purified by distillation or crystallization to isolate the desired MDI isomers.[12]

Experimental Workflow: MDI Synthesis

MDI_Synthesis cluster_step1 Step 1: Aniline-Formaldehyde Condensation cluster_step2 Step 2: Phosgenation cluster_step3 Step 3: Purification Aniline Aniline Condensation Condensation Reaction Aniline->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Condensation MDA_Mixture Mixture of Diamines (MDA) Condensation->MDA_Mixture Phosgenation Phosgenation Reaction MDA_Mixture->Phosgenation Phosgene Phosgene Phosgene->Phosgenation MDI_Mixture Crude MDI Mixture Phosgenation->MDI_Mixture Purification Distillation / Crystallization MDI_Mixture->Purification Pure_MDI Pure MDI Isomers Purification->Pure_MDI

Caption: Industrial synthesis of Methylene Diphenyl Diisocyanate (MDI).

Applications in Research and Development

While the primary application of MDI is in large-scale polymer production, its high reactivity makes it a useful reagent in research for creating novel polymers and materials with specific properties. Researchers in materials science and engineering utilize MDI to develop advanced polyurethanes for applications such as biomedical devices, shape-memory polymers, and high-performance coatings.

Safety and Handling

MDI is a known respiratory and dermal sensitizer.[6][13] Exposure can lead to asthma, lung damage, and in severe cases, fatal reactions.[13] Therefore, handling MDI requires strict engineering controls, such as fume hoods, and appropriate personal protective equipment, including gloves and respiratory protection.[1] It is also highly reactive with water and other nucleophiles, which can lead to vigorous and potentially hazardous reactions.[14]

Part 2: 2,3-Diphenylquinoxaline 1,4-di-N-oxide - A Heterocycle with Antimicrobial Potential

In contrast to the industrial commodity MDI, 2,3-Diphenylquinoxaline 1,4-di-N-oxide is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known to exhibit a broad spectrum of pharmacological properties, and the oxidation of the nitrogen atoms in the quinoxaline ring can enhance these activities.[15]

Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide

The synthesis of 2,3-diphenylquinoxaline 1,4-di-N-oxide is typically a two-step process.[15][16] The first step involves the condensation of an o-phenylenediamine with benzil to form 2,3-diphenylquinoxaline.[17][18] This reaction is often carried out in a solvent such as ethanol and may be facilitated by heating.[18] The second step is the N-oxidation of the 2,3-diphenylquinoxaline using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).[15]

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • Dissolve benzil in warm rectified spirit.

  • In a separate flask, dissolve o-phenylenediamine in rectified spirit.

  • Mix the two solutions.

  • Heat the reaction mixture on a water bath for approximately 30-60 minutes.[18][19]

  • Allow the mixture to cool, promoting the crystallization of the 2,3-diphenylquinoxaline product.

  • Isolate the product by filtration and recrystallize from a suitable solvent, such as aqueous ethanol, to purify.[19]

Experimental Protocol: N-oxidation to 2,3-Diphenylquinoxaline 1,4-di-N-oxide

  • Dissolve the synthesized 2,3-diphenylquinoxaline in dichloromethane (DCM).

  • Add m-chloroperbenzoic acid (m-CPBA) to the solution.

  • Stir the reaction mixture, and it can be refluxed for a period of time to ensure complete oxidation.[15]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified, for example, by washing and recrystallization.[15]

Experimental Workflow: Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide

Quinoxaline_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: N-Oxidation o_Phenylenediamine o-Phenylenediamine Condensation Condensation Reaction o_Phenylenediamine->Condensation Benzil Benzil Benzil->Condensation Diphenylquinoxaline 2,3-Diphenylquinoxaline Condensation->Diphenylquinoxaline Oxidation N-Oxidation Diphenylquinoxaline->Oxidation mCPBA m-CPBA mCPBA->Oxidation Final_Product 2,3-Diphenylquinoxaline 1,4-di-N-oxide Oxidation->Final_Product

Caption: Synthesis of 2,3-Diphenylquinoxaline 1,4-di-N-oxide.

Biological Activity and Potential Applications in Drug Development

Studies have shown that 2,3-diphenylquinoxaline 1,4-di-N-oxide derivatives possess antimicrobial activities.[15] The introduction of the N-oxide functional groups can significantly impact the biological properties of the quinoxaline core. These compounds represent a class of heterocycles that could be further investigated for the development of new therapeutic agents. The planar aromatic structure of the quinoxaline ring system allows for potential intercalation with DNA, which is a possible mechanism for their antimicrobial action. Further research into structure-activity relationships (SAR) could lead to the design of more potent and selective drug candidates.

Conclusion

The molecular formula C15H10N2O2 encompasses a diverse range of chemical entities, from the industrially ubiquitous MDI isomers to the medicinally promising 2,3-diphenylquinoxaline 1,4-di-N-oxide. This guide has provided a detailed technical overview of these compounds, highlighting their distinct synthesis, properties, and applications. For researchers in materials science, MDI offers a versatile building block for novel polymer development. For those in drug discovery, 2,3-diphenylquinoxaline 1,4-di-N-oxide presents a scaffold with potential for the development of new antimicrobial agents. A thorough understanding of the characteristics of these isomers is crucial for their safe handling and effective utilization in research and development.

References

  • AERU - University of Hertfordshire. (n.d.). Carbendazim (Ref: BAS 346F). Retrieved from [Link]

  • Wikipedia. (2024). Mebendazole. Retrieved from [Link]

  • Agrogreat. (2024, April 7). Carbendazim: Understanding its Uses and Benefits in Agriculture. Retrieved from [Link]

  • Wikipedia. (2024). Carbendazim. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane diisocyanate. Retrieved from [Link]

  • Inchem.org. (1993). Carbendazim (HSG 82, 1993). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mebendazole. StatPearls. Retrieved from [Link]

  • MedlinePlus. (2017, June 15). Mebendazole. Retrieved from [Link]

  • CARE Hospitals. (n.d.). Mebendazole: Uses, Side Effects, Dosage and Precautions. Retrieved from [Link]

  • Drugs.com. (2025, July 29). Mebendazole. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylmethane-2,2'-diisocyanate. Retrieved from [Link]

  • PubChem. (n.d.). 2,4'-Diphenylmethane diisocyanate. Retrieved from [Link]

  • LookChem. (n.d.). Diphenylmethane diisocyanate 101-68-8 wiki. Retrieved from [Link]

  • PubChemLite. (n.d.). 2536-05-2 (C15H10N2O2). Retrieved from [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. (n.d.). METHYLENE DIPHENYL DIISOCYANATE (MDI). Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]

  • Zhonglian Chemical. (2024, September 27). What is MDI? Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYLENE DIPHENYL DIISOCYANATE (MDI). Retrieved from [Link]

  • Wikipedia. (2024). Methylene diphenyl diisocyanate. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]

  • ChemBK. (n.d.). Diphenylmethyl Diisocyanate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,1'-methylenebis[4-isocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Innovative Science and Engineering Technologies. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethyl-1,3-phenylene diisocyanate. Retrieved from [Link]

  • YouTube. (2022, January 25). Synthesis of 2,3 diphenyl quinoxaline. Dr Preeti Salve. Retrieved from [Link]

  • SlideShare. (n.d.). Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). Retrieved from [Link]

  • PubChem. (2020, September 19). 4,4'-Diphenylmethane diisocyanate. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Methylene Diphenyl Diisocyanate (MDI) Action Plan. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4′-Methylenediphenyl diisocyanate and polymeric 4,4′-methylenediphenyl diisocyanate. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]

  • Google Patents. (n.d.). US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate.

Sources

2-(pyridin-4-yl)quinoline-4-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(pyridin-4-yl)quinoline-4-carboxylic acid: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: A Privileged Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound that has garnered significant attention from the scientific community. Its molecular architecture, featuring a quinoline-4-carboxylic acid core fused with a pyridine ring at the 2-position, positions it as a "privileged structure" in drug discovery. The quinoline ring system itself is a ubiquitous motif in numerous natural products and biologically active pharmaceuticals, known to confer a broad spectrum of activities including antimalarial, antibacterial, and anticancer properties.[1][2] The addition of the pyridinyl group and the carboxylic acid functional group further enhances its potential for specific molecular interactions within biological systems, making it a versatile scaffold for the development of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of its synthesis, key biological activities, and applications in modern drug development for researchers and scientists in the field.

Core Synthesis Methodologies

The synthesis of the 2-aryl-quinoline-4-carboxylic acid framework is predominantly achieved through well-established named reactions, primarily the Pfitzinger and Doebner syntheses. The choice between these methods often depends on the availability of starting materials and the desired substitution patterns.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a robust method for producing substituted quinoline-4-carboxylic acids.[4][5] The core transformation involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, conducted under basic conditions.[6] For the synthesis of the title compound, 4-acetylpyridine serves as the key carbonyl component.

Causality of the Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the ring to form a keto-acid intermediate. This intermediate then undergoes condensation with the carbonyl compound (4-acetylpyridine) to form an imine, which tautomerizes to the more stable enamine. An intramolecular cyclization followed by dehydration yields the final aromatic quinoline ring system.[4] This pathway is highly efficient for creating the core quinoline-4-carboxylic acid structure.

Pfitzinger_Reaction Pfitzinger Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base-catalyzed hydrolysis Carbonyl 4-Acetylpyridine Base Base (e.g., KOH) Base->KetoAcid Imine Imine KetoAcid->Imine + 4-Acetylpyridine Enamine Enamine Imine->Enamine Tautomerization Product 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol (General Pfitzinger Synthesis) This protocol is a generalized procedure based on methodologies reported for synthesizing 2-aryl-quinoline-4-carboxylic acids.[7][8]

  • Dissolution: Dissolve isatin (1.0 eq) and a strong base such as potassium hydroxide (KOH, ~4.0 eq) in a suitable solvent system, typically a mixture of ethanol and water.

  • Addition of Carbonyl: To this solution, add the carbonyl component, 4-acetylpyridine (1.0-1.2 eq).

  • Reaction: Heat the mixture to reflux for a period ranging from 12 to 48 hours. The reaction progress should be monitored using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Isolation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH that precipitates the carboxylic acid product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

The Doebner Reaction

The Doebner reaction provides an alternative and versatile route. It is a three-component reaction involving an aromatic amine (aniline), an aldehyde (4-pyridinecarboxaldehyde), and pyruvic acid.[9][10]

Causality of the Mechanism: The reaction typically proceeds through the formation of an imine from the condensation of aniline and 4-pyridinecarboxaldehyde. Pyruvic acid then acts as an enol or enolate equivalent, attacking the imine. Subsequent cyclization and oxidation (aromatization) lead to the formation of the 2-substituted quinoline-4-carboxylic acid.

Doebner_Reaction Doebner Reaction Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Aldehyde 4-Pyridine- carboxaldehyde Aldehyde->Condensation PyruvicAcid Pyruvic Acid PyruvicAcid->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization One-pot reaction Product 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Cyclization->Product

Caption: Key stages of the Doebner three-component synthesis.

Experimental Protocol (General Doebner Synthesis) This protocol is adapted from one-pot procedures described for similar compounds.[11]

  • Mixing Reactants: In a round-bottomed flask, combine an aromatic amine (e.g., aniline or 1-naphthylamine, 1.0 eq), an aryl aldehyde (4-pyridinecarboxaldehyde, 1.0 eq), and pyruvic acid (1.0 eq).

  • Solvent/Catalyst: The reaction can be performed in a solvent such as ethanol or under solvent-free conditions.[11] A catalyst, such as trifluoroacetic acid or a solid-phase catalyst, may be used to improve yield and reaction time.

  • Reaction: Stir the mixture vigorously and heat to an appropriate temperature (e.g., 80 °C or reflux) for the required time (typically 1 to 12 hours), monitoring by TLC.

  • Isolation: Upon completion, cool the mixture. If performed in a solvent, the product may precipitate upon cooling. If solvent-free, dissolve the residue in a suitable solvent like hot ethanol.[11]

  • Purification: Filter the crude product. Recrystallization from a solvent such as ethanol affords the purified 2-aryl-quinoline-4-carboxylic acid.

Physicochemical and Structural Data

A summary of the key identifiers and computed properties for this compound is presented below.[12]

PropertyValue
IUPAC Name 2-pyridin-4-ylquinoline-4-carboxylic acid
Molecular Formula C₁₅H₁₀N₂O₂
Molecular Weight 250.25 g/mol
CAS Number 14228-23-0
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O
InChIKey IBXRRNLSWGROLA-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Spectrum of Biological Activities and Mechanisms of Action

The this compound scaffold has been identified as a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities. This structural motif serves as a foundational template for developing inhibitors against various enzymes and pathogens.

Key Therapeutic Areas:
  • Anticancer: Derivatives have been investigated as inhibitors of crucial cancer-related enzymes like Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).[7][13]

  • Antimicrobial: The quinoline core is a well-established scaffold in antibacterial drug discovery.[10][14] This includes activity against various Gram-positive and Gram-negative bacteria.

  • Antiparasitic: The scaffold has shown significant promise in developing agents against tropical diseases, with demonstrated activity against Leishmania and Plasmodium falciparum (malaria).[8][14][15]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, adding to their therapeutic potential.[3]

Case Study: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation. Its inhibition leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer therapy.[7]

Mechanism of Inhibition: Structure-guided design of inhibitors based on the 2-aryl-quinoline-4-carboxylic acid scaffold has revealed key binding interactions within the DHODH active site, which is also the binding site for the well-known inhibitor brequinar.[7]

  • Carboxylate Anchor: The carboxylic acid moiety is paramount, forming a crucial salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine (Q47). This interaction anchors the inhibitor in the binding pocket.

  • Lipophilic Pocket: The planar quinoline ring system fits snugly into a largely nonpolar, lipophilic pocket.

  • Targeted Interactions: The 2-pyridinyl substituent is strategically positioned to probe for additional interactions with nearby residues such as tyrosine (Y38) and threonine (T63). Studies have shown that the nitrogen position within the pyridine ring is critical; a 2-(pyridin-3-yl) analog was found to be significantly more potent than the 2- or 4-pyridinyl isomers, suggesting a specific, favorable interaction between the nitrogen of the pyridine ring and the enzyme.[7]

DHODH_Inhibition Simplified Model of DHODH Inhibition DHODH_Pocket DHODH Active Site Arg136 Gln47 Tyr38 Inhibitor Carboxylic Acid Quinoline Core 2-Pyridinyl Group Inhibitor:carboxy->DHODH_Pocket:arg Salt Bridge Inhibitor:carboxy->DHODH_Pocket:gln H-Bond Inhibitor:pyridyl->DHODH_Pocket:tyr Potential Interaction

Caption: Key interactions of the quinoline scaffold in the DHODH active site.

Application in Drug Discovery and Lead Optimization

This compound is not merely a biologically active molecule but a powerful starting point for medicinal chemistry campaigns. Its structure allows for systematic modification at several positions to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Structure-Activity Relationship (SAR) Workflow:

The development of potent drug candidates from this scaffold follows a logical, iterative process.

SAR_Workflow Start Lead Scaffold: 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Synth Synthesize Analog Library (e.g., via Pfitzinger/Doebner) Start->Synth Screen Primary Biological Screening (e.g., Enzyme Inhibition Assay) Synth->Screen SAR Analyze Structure-Activity Relationships (SAR) Screen->SAR Optimize Iterative Design & Synthesis for Improved Potency/Selectivity SAR->Optimize ADMET In Vitro & In Vivo ADMET Profiling SAR->ADMET Optimize->Synth Iterate Candidate Optimized Lead Candidate ADMET->Candidate

Caption: Drug discovery workflow starting from the lead scaffold.

Example SAR Insights (from DHODH Inhibitor Development):

The following table summarizes how structural modifications can impact biological activity, using the development of DHODH inhibitors as an example.[7]

Modification SiteMoietyEffect on DHODH InhibitionRationale
Position 2 3-pyridinylIncreased potencyOptimal positioning of nitrogen for interaction with Y38/T63.
Position 2 2-pyridinyl / 4-pyridinylModerate potencySub-optimal geometry for key H-bond interactions.
Quinoline Core Esterification of Carboxylic AcidDecreased/Abolished activityLoss of the critical salt bridge interaction with Arg136.
Position 2 Substituted Phenyl RingsVariesAllows fine-tuning of lipophilicity and exploration of deeper pockets.

This systematic approach allows researchers to convert a promising but imperfect lead compound into a drug candidate with a more desirable therapeutic profile. For instance, recent studies on antileishmanial agents identified specific 2-aryl-quinoline-4-carboxylic acid derivatives with strong binding affinity to Leishmania major N-myristoyltransferase (LmNMT) and favorable predicted pharmacokinetic properties, highlighting the scaffold's potential for developing new treatments for neglected diseases.[8][15]

Conclusion and Future Outlook

This compound stands out as a molecular scaffold of significant value in medicinal chemistry. Its synthetic accessibility via classic organic reactions like the Pfitzinger and Doebner syntheses allows for the straightforward generation of diverse chemical libraries. The inherent biological activities of the quinoline core, enhanced by the pyridinyl and carboxylic acid functionalities, provide a robust foundation for developing inhibitors against a range of therapeutic targets in oncology, infectious diseases, and inflammatory disorders.

Future research will likely focus on leveraging computational tools, such as inverse virtual screening and molecular dynamics, to identify new biological targets for this scaffold.[8][15] Furthermore, the continued exploration of structure-activity relationships will undoubtedly lead to the discovery of next-generation drug candidates with enhanced potency, selectivity, and superior pharmacokinetic profiles, solidifying the role of the 2-aryl-quinoline-4-carboxylic acid framework as a truly privileged structure in the ongoing quest for novel medicines.

References

  • CiteSeerX. (n.d.). Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. Retrieved from [Link]

  • Jumade, P., et al. (n.d.). SYNTHESIS OF NEWER MANNICH BASES OF QUINOLINE DERIVATIVE FOR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Satyanarayan, N.D., et al. (2012). Facile synthesis of phenyl esters and amides of cinchophen using EDC.HCl and antibacterial activity. Organic Chemistry: An Indian Journal, 8(1). Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • Lahna, J., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Li, X., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1723. Retrieved from [Link]

  • Ghasemi, S., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3366-3375. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). Retrieved from [Link]

  • Garudachari, B., et al. (n.d.). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • Fritzson, I., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 928642. Retrieved from [Link]

  • Olegário, W. G. C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Retrieved from [Link]

  • Olegário, W. G. C., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed Central. Retrieved from [Link]

  • Tsolaki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6549. Retrieved from [Link]

Sources

The Genesis of a Therapeutic Powerhouse: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylic acid scaffold represents a cornerstone in medicinal chemistry, forming the bedrock of a critically important class of antibacterial agents. This in-depth technical guide navigates the historical milestones and scientific evolution of these remarkable compounds, from their initial discovery rooted in 19th-century coal tar chemistry to the development of the first synthetic antibacterial agents. We will dissect the foundational synthetic methodologies that provided access to this privileged scaffold, explore the serendipitous discovery of their biological activity, and detail the subsequent structure-activity relationship studies that paved the way for the potent fluoroquinolone antibiotics. This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the origins and chemical logic that underpin this enduring class of therapeutics.

From Coal Tar to Chemical Synthesis: The Dawn of the Quinolines

The story of quinoline begins not in a pharmaceutical laboratory, but in the industrial landscape of the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] However, it was the ability to synthesize the quinoline core and its derivatives that truly unlocked its potential in medicinal chemistry.[2] Several classical named reactions emerged during this period, providing the fundamental tools to construct the quinoline ring system. These early synthetic explorations were not initially driven by a quest for antibacterial agents, but rather by a fundamental interest in organic chemistry and the synthesis of dyes and other novel compounds.

Foundational Synthetic Strategies

A variety of synthetic methods for preparing quinolines and their derivatives were discovered in the late 1800s. These reactions, often named after their discoverers, provided versatile routes to the quinoline scaffold and are still relevant today.

  • The Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline and glycerol with sulfuric acid and an oxidizing agent, such as nitrobenzene.

  • The Doebner-von Miller Reaction (1881): This method utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds to form quinolines.[3][4]

  • The Friedländer Synthesis (1882): In this acid- or base-catalyzed reaction, an o-aminoaryl aldehyde or ketone is condensed with a carbonyl compound containing an α-methylene group to yield a quinoline.[5][6][7][8]

  • The Combes Quinoline Synthesis (1888): This synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10][11][12][13]

  • The Conrad-Limpach Synthesis (1887): This reaction produces 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[14][15][16][17]

  • The Camps Cyclization (1899): An o-acylaminoacetophenone is converted into hydroxyquinolines in the presence of a hydroxide ion in this reaction.[18][19][20][21]

Two classical reactions have been particularly instrumental in accessing the functionally crucial quinoline-4-carboxylic acid core: the Pfitzinger reaction and the Doebner reaction.[2]

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[2][22][23][24][25][26]

  • The Doebner Reaction: This method provides an alternative route, synthesizing quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[2]

The choice of a particular synthetic route by early chemists was often dictated by the availability of starting materials and the desired substitution pattern on the final quinoline ring. These foundational reactions provided the chemical toolbox necessary for the systematic exploration of quinoline derivatives.

A Serendipitous Discovery: The Birth of Quinolone Antibacterials

The transition of quinoline-4-carboxylic acids from chemical curiosities to potential therapeutic agents was not a direct path but rather a serendipitous discovery. In the late 1950s and early 1960s, while working on the synthesis of the antimalarial drug chloroquine at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated an unexpected byproduct.[27][28][29] This impurity was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and exhibited modest antibacterial activity.[28] This fortuitous finding served as the lead structure for the design and synthesis of a new class of antibacterial agents.

Among the derivatives synthesized was nalidixic acid, a 1,8-naphthyridine analog, which was introduced for clinical use in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria.[27][29] Nalidixic acid is considered the first of the synthetic quinolone antibiotics and its discovery marked a pivotal moment in the history of antibacterial therapy.[27][30][31]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolone-4-carboxylic acids stems from their ability to inhibit bacterial DNA synthesis.[32] They achieve this by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[30][32][33][34][35][36] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[36]

Quinolones bind to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved.[32][33] This stabilized complex blocks the movement of the DNA replication fork, leading to an accumulation of double-stranded DNA breaks and ultimately, bacterial cell death.[32][34][37] For this reason, quinolones are often referred to as "topoisomerase poisons" because they convert these essential enzymes into cellular toxins.[34] In Gram-negative bacteria, DNA gyrase is generally the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[32][33]

Quinolone Mechanism of Action cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV binds to Complex Ternary Complex (DNA-Enzyme-Quinolone) DNA->Complex Replication DNA Replication Gyrase_TopoIV->Replication enables Gyrase_TopoIV->Complex Quinolone Quinolone Antibiotic Quinolone->Complex forms Complex->Replication blocks DSB Double-Strand Breaks Complex->DSB leads to CellDeath Cell Death DSB->CellDeath induces Evolution_of_Quinolones cluster_improvements Key Improvements Nalidixic Nalidixic Acid (1st Gen) Fluoroquinolones Fluoroquinolones (2nd Gen) e.g., Ciprofloxacin Nalidixic->Fluoroquinolones  F at C-6  Piperazine at C-7 Advanced_Fluoro Advanced Fluoroquinolones (3rd & 4th Gen) Fluoroquinolones->Advanced_Fluoro  Modifications at C-8, N-1, etc. Potency Increased Potency Spectrum Broader Spectrum PK Improved Pharmacokinetics

Caption: The evolution of quinolone antibiotics.

Experimental Protocol: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, is a versatile method for the synthesis of 4-hydroxyquinoline derivatives, which are key intermediates for many quinolone antibiotics. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Step-by-Step Methodology for the Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid
  • Condensation: Aniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1 equivalent) in a suitable solvent, such as ethanol, at reflux for 1-2 hours. The intermediate, diethyl anilinomethylenemalonate, is often isolated by cooling the reaction mixture and collecting the precipitated solid.

  • Cyclization: The isolated intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes. This high temperature promotes the intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to precipitate the 4-hydroxyquinoline-3-carboxylic acid product, which can then be collected by filtration, washed, and dried.

Gould_Jacobs_Workflow Start Aniline + Diethyl ethoxymethylenemalonate Condensation Step 1: Condensation (Ethanol, Reflux) Start->Condensation Intermediate1 Diethyl anilinomethylenemalonate Condensation->Intermediate1 Cyclization Step 2: Thermal Cyclization (Diphenyl ether, ~250°C) Intermediate1->Cyclization Intermediate2 Ethyl 4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Step 3: Hydrolysis (aq. NaOH, Heat) Intermediate2->Hydrolysis Intermediate3 Sodium 4-hydroxyquinoline-3-carboxylate Hydrolysis->Intermediate3 Acidification Step 4: Acidification (HCl) Intermediate3->Acidification Product 4-Hydroxyquinoline-3-carboxylic Acid Acidification->Product

Caption: Workflow for the Gould-Jacobs synthesis.

Conclusion

The journey of quinoline-4-carboxylic acids from their origins in coal tar to their current status as indispensable therapeutic agents is a testament to the power of organic synthesis and the role of serendipity in scientific discovery. The foundational synthetic methods developed in the 19th century provided the necessary tools for the eventual creation of nalidixic acid, a discovery that revolutionized the treatment of bacterial infections. The subsequent elucidation of their mechanism of action and the systematic application of structure-activity relationship principles have led to the development of the highly effective fluoroquinolone antibiotics. For researchers and drug development professionals, a deep understanding of this rich history provides a valuable context for the ongoing efforts to design new and improved antibacterial agents to combat the ever-growing challenge of antibiotic resistance.

References

  • Conrad, M., & Limpach, L. (1887). Ueber die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Química Organica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Sharma, P., & Kumar, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(10), 5236-5249. [Link]

  • Doebner, O., & Miller, W. v. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]

  • Camps, R. (1899). Ueber die Synthese von α- und γ-Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228–3234. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Mechanism of Quinolone Action and Resistance. Infectious Disease Reports, 3(1), e4. [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of quinolone action mechanism. Gyrase or topoisomerase IV.... Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from [Link]

  • Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Journal of Population Therapeutics and Clinical Pharmacology. (2022). A benign and proficient procedure for preparation of quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Quinolone Action. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

  • Wikipedia. (n.d.). Nalidixic acid. Retrieved from [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131–135. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Camps Quinoline Synthesis. Retrieved from [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nalidixic Acid?. Retrieved from [Link]

  • Journal of Antimicrobial Chemotherapy. (2003). The quinolones: decades of development and use. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Camps Reaction and Related Cyclizations. Retrieved from [Link]

  • Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Institutes of Health. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Harnessing 2-(pyridin-4-yl)quinoline-4-carboxylic Acid in the Design of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(pyridin-4-yl)quinoline-4-carboxylic acid as a versatile building block for the synthesis of functional Metal-Organic Frameworks (MOFs). This document delves into the unique properties of this ligand, detailed synthesis and characterization protocols, and its promising applications in drug delivery, heterogeneous catalysis, and luminescent sensing.

Part 1: The Strategic Advantage of this compound in MOF Chemistry

The Ligand: A Fusion of Functionality

This compound is a bifunctional organic ligand characterized by a rigid quinoline backbone, a coordinating pyridine ring, and a carboxylate group. This unique amalgamation of functional moieties makes it an exceptional candidate for the construction of robust and functional MOFs. The pyridine and quinoline nitrogen atoms, along with the oxygen atoms of the carboxylate group, provide multiple coordination sites for metal ions, enabling the formation of diverse and stable framework structures.

Rationale for MOF Synthesis: Engineering Porosity and Functionality

The inherent rigidity of the quinoline core contributes to the formation of porous frameworks that maintain their structure even after the removal of guest solvent molecules. The presence of both a pyridine and a quinoline moiety offers a rich electronic environment, which can be exploited for applications such as luminescence and catalysis. The strategic placement of nitrogen atoms can also serve as Lewis basic sites, complementing the Lewis acidic metal centers, and creating bifunctional catalytic capabilities within the MOF structure.

Envisioned Applications: A Trifecta of Opportunities

The structural and electronic properties of MOFs constructed from this compound suggest significant potential in three key areas:

  • Drug Delivery: The porous nature and tunable pore size of these MOFs make them ideal candidates for encapsulating and releasing therapeutic agents. The aromatic framework can interact with drug molecules through π-π stacking and hydrogen bonding, facilitating high drug loading capacities.[1]

  • Heterogeneous Catalysis: The combination of Lewis acidic metal sites and Lewis basic nitrogen sites within the framework can promote a variety of organic transformations, such as oxidation reactions.[2][3]

  • Luminescent Sensing: The conjugated π-system of the ligand can impart luminescent properties to the resulting MOFs, which can be modulated by the presence of specific analytes, leading to highly sensitive and selective chemical sensors.[4][5]

Part 2: From Ligand to Framework: Synthesis and Characterization

Foundational Synthesis: The Power of Solvothermal and Hydrothermal Methods

The synthesis of MOFs using this compound is typically achieved through solvothermal or hydrothermal methods.[6] These techniques involve heating the constituent metal salts and the organic ligand in a sealed vessel, allowing for the slow crystallization of the MOF. The choice of solvent, temperature, and reaction time are critical parameters that dictate the final structure and properties of the material.

A Blueprint for Synthesis: A Representative Zinc-Based MOF

This protocol details the synthesis of a zinc-based MOF, a common choice due to the versatile coordination chemistry of Zn(II) and its biocompatibility for potential drug delivery applications.

2.2.1 Materials and Equipment

  • This compound (HL)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Oven

  • Filtration apparatus

  • Vacuum oven

2.2.2 Step-by-Step Synthesis Protocol

  • In a 20 mL glass vial, combine this compound (0.025 g, 0.1 mmol) and Zinc nitrate hexahydrate (0.030 g, 0.1 mmol).

  • Add a solvent mixture of DMF (6 mL) and ethanol (2 mL) to the vial.

  • Seal the vial tightly and place it in an oven preheated to 100 °C.

  • Maintain the temperature for 72 hours to allow for the formation of crystals.

  • After 72 hours, turn off the oven and allow it to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 80 °C for 12 hours.

2.2.3 The Logic of a Self-Validating Protocol

The slow cooling step is crucial for obtaining well-defined, single crystals suitable for X-ray diffraction analysis. The washing steps are essential to ensure the purity of the final product, which is critical for accurate characterization and reliable application performance. The final vacuum drying step activates the MOF by removing solvent molecules from the pores.

Diagram of the MOF Synthesis Workflow

MOF_Synthesis cluster_reactants Reactant Preparation Ligand 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Vial Sealed Vial/ Autoclave Ligand->Vial Metal_Salt Zn(NO₃)₂·6H₂O Metal_Salt->Vial Solvent DMF/Ethanol Solvent Mixture Solvent->Vial Heating Heating (100 °C, 72h) Vial->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration & Washing (DMF, Ethanol) Cooling->Filtration Drying Vacuum Drying (Activation) Filtration->Drying MOF_Product Crystalline MOF Product Drying->MOF_Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Confirming Success: Characterization Techniques

2.3.1 Powder X-Ray Diffraction (PXRD) PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.

2.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to verify the coordination of the ligand to the metal centers. A key indicator is the shift of the carboxylic acid C=O stretching frequency upon deprotonation and coordination to the metal ion.

2.3.3 Thermogravimetric Analysis (TGA) TGA determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also provide information about the loss of guest solvent molecules.

2.3.4 Porosity and Surface Area Analysis (BET) Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF, which are critical parameters for applications in drug delivery and catalysis.

Part 3: Application in Targeted Drug Delivery

A Vehicle for Therapeutics

The high surface area and tunable porosity of MOFs derived from this compound make them excellent candidates for drug delivery systems.[1] The aromatic nature of the ligand can facilitate the loading of various drug molecules through host-guest interactions.

Protocol: Loading of Ibuprofen

Ibuprofen is a widely used model drug for evaluating the loading capacity of new drug delivery systems.[7][8]

3.2.1 Materials

  • Activated MOF

  • Ibuprofen

  • Ethanol

  • UV-Vis Spectrophotometer

3.2.2 Procedure for Drug Encapsulation

  • Prepare a stock solution of ibuprofen in ethanol (e.g., 1 mg/mL).

  • Immerse a known mass of the activated MOF (e.g., 20 mg) in a specific volume of the ibuprofen stock solution (e.g., 10 mL).

  • Stir the suspension at room temperature for 24 hours to allow for the diffusion of ibuprofen into the MOF pores.

  • Separate the ibuprofen-loaded MOF by centrifugation.

  • Measure the concentration of ibuprofen remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the amount of ibuprofen loaded into the MOF by subtracting the amount in the supernatant from the initial amount.

Protocol: In Vitro Drug Release Study
  • Disperse a known mass of the ibuprofen-loaded MOF in a phosphate-buffered saline (PBS) solution (pH 7.4) to simulate physiological conditions.

  • Maintain the suspension at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Determine the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released as a function of time.

Expected Performance

While specific data for MOFs from this compound is not yet available, comparable porous iron carboxylate MOFs have demonstrated impressive loading capacities for challenging drugs, exceeding 25 wt%.[8] For ibuprofen, loading capacities in various MOFs can range from approximately 20% to over 100% by weight, depending on the pore volume and surface area of the MOF.[8]

MOF ExampleDrugLoading Capacity (wt%)Source
Fe-MIL-53Ibuprofen~20%[8]
Fe-MIL-100Flurbiprofen46%[8]
MIL-101(Cr)Ibuprofen~140%

Part 4: Application in Heterogeneous Catalysis

Designing Active Sites

The presence of both Lewis acidic metal centers and Lewis basic nitrogen sites in the framework of MOFs made from this compound can be exploited for bifunctional catalysis. These sites can work synergistically to catalyze organic reactions, such as the oxidation of alcohols.[2]

Protocol: Catalytic Oxidation of a Secondary Alcohol

4.2.1 Materials

  • Activated MOF (as catalyst)

  • 1-Phenylethanol (substrate)

  • Toluene (solvent)

  • tert-Butyl hydroperoxide (oxidant)

  • Gas chromatograph (GC) for analysis

4.2.2 Reaction Procedure and Analysis

  • In a round-bottom flask, add the activated MOF (e.g., 10 mg), 1-phenylethanol (1 mmol), and toluene (5 mL).

  • Add tert-butyl hydroperoxide (1.2 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C under stirring for 24 hours.

  • After cooling to room temperature, analyze the reaction mixture by gas chromatography to determine the conversion of the substrate and the yield of the product (acetophenone).

  • The catalyst can be recovered by filtration, washed with a suitable solvent, and reused in subsequent catalytic cycles to test its stability and reusability.

Expected Catalytic Efficiency

MOFs have demonstrated high efficiency in various catalytic reactions. For instance, a Zr-based MOF functionalized with picolinoyl groups has been shown to be an efficient and recyclable catalyst for the air-promoted oxidation of secondary alcohols to ketones with good to excellent yields.[2] Similarly, MOFs have been employed in the synthesis of complex organic molecules like quinolines and pyrroles, showcasing their versatility as heterogeneous catalysts.[9]

Part 5: Application in Luminescent Sensing

The Origin of Luminescence

The aromatic and conjugated nature of the this compound ligand can bestow luminescent properties upon the resulting MOFs.[5] The emission can be modulated by the presence of certain analytes that interact with the framework, leading to either quenching or enhancement of the luminescence, which forms the basis of sensing.[10]

Protocol: Sensing of Fe³⁺ Ions in Solution

5.2.1 Materials and Instrumentation

  • Activated MOF

  • Deionized water

  • Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, etc.)

  • Fluorometer

5.2.2 Sensing Procedure

  • Disperse a small amount of the ground MOF in deionized water to form a stable suspension.

  • Record the initial fluorescence emission spectrum of the MOF suspension.

  • Add small aliquots of the Fe³⁺ stock solution to the MOF suspension and record the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity as a function of the Fe³⁺ concentration.

  • To test for selectivity, repeat the experiment with other metal ion solutions.

Diagram of the Luminescent Sensing Mechanism

Sensing_Mechanism cluster_sensing Luminescent Sensing Process MOF Luminescent MOF High Emission Quenched_MOF MOF-Analyte Complex Quenched Emission MOF:f1->Quenched_MOF:f1 Interaction (e.g., energy transfer) Analyte Fe³⁺ Ion Analyte->MOF:f0

Caption: Analyte interaction with the MOF leading to luminescence quenching.

Anticipated Sensitivity and Selectivity

MOFs with quinoline-based ligands have demonstrated exceptional sensitivity in the detection of specific analytes. For example, a Zr(IV)-based MOF with quinoline-2,6-dicarboxylic acid has been reported to detect 4-nitrophenol and Fe³⁺ ions with extremely low detection limits of 1.40 ppt and 0.71 ppb, respectively.[4] This suggests that MOFs derived from this compound could also exhibit high sensitivity and selectivity for certain metal ions or small molecules.

MOF SystemAnalyteDetection LimitSource
Zr-MOF with quinoline-2,6-dicarboxylic acid4-Nitrophenol1.40 ppt[4]
Zr-MOF with quinoline-2,6-dicarboxylic acidFe³⁺0.71 ppb[4]
Eu/Tb-MOF2,6-pyridinedicarboxylic acid60 nM[11]

Part 6: Concluding Remarks and Future Perspectives

This compound stands out as a highly promising ligand for the development of multifunctional MOFs. The protocols and application notes presented herein provide a solid foundation for researchers to explore the synthesis, characterization, and application of these novel materials. Future research should focus on synthesizing a wider range of MOFs with different metal ions to tune their properties, conducting in-depth studies on drug loading and release kinetics with various therapeutic agents, and exploring the full scope of their catalytic and sensing capabilities. The insights gained will undoubtedly pave the way for the rational design of next-generation MOFs for advanced applications in medicine and materials science.

Part 7: References

  • A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions.

  • Luminescent metal-organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews.

  • Metal-organic frameworks for advanced drug delivery. PMC.

  • Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. RSC Publishing.

  • Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen. MDPI.

  • Metal organic frameworks as a drug delivery system for flurbiprofen. Dove Medical Press.

  • Recent Progresses in Lanthanide Metal-Organic Frameworks (Ln-MOFs) as Chemical Sensors for Ions, Antibiotics and Amino Acids. MDPI.

  • Recent Trends in Covalent and Metal Organic Frameworks for Biomedical Applications. MDPI.

  • Recent progresses in luminescent metal-organic frameworks (LMOFs) as sensors for the detection of anions and cations in aqueous solution. PubMed.

  • Metal-Organic Frameworks as Potential Drug Carriers. PMC.

  • Prediction of the Ibuprofen Loading Capacity of MOFs by Machine Learning. PMC.

  • Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. Benchchem.

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with this compound. ResearchGate.

  • Dual-mode detection of 2,6-pyridinedicarboxylic acid based on the enhanced peroxidase-like activity and fluorescence property of novel Eu-MOFs. PubMed.

  • Metal-organic frameworks: Drug delivery applications and future prospects. IAPC Journals.

  • Metal–organic framework. Wikipedia.

  • MOFs as Multifunctional Catalysts: Synthesis of SecondaryArylamines, Quinolines, Pyrroles, and Arylpyrrolidines overBifunctional MIL-101. ResearchGate.

  • Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3-e]pyridines. PMC.

  • Luminescent Metal-Organic Framework Sensor for Detection of Biomarker 2-Thiothiazolidine-4-Carboxylic acid. ResearchGate.

  • Catalytic Application of Functionalized Bimetallic–Organic Frameworks with Phosphorous Acid Tags in the Synthesis of Pyrazolo[4,3- e ]pyridines. ResearchGate.

  • Recent progress of metal–organic frameworks as sensors in (bio)analytical fields: towards real-world applications. PubMed Central.

  • Picolinoyl functionalized MOF ligands for an air-promoted secondary alcohol oxidation with CuBr. New Journal of Chemistry.

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. NIH.

  • Two 2D Metal-Organic Frameworks Based on Purine Carboxylic Acid Ligands for Photocatalytic Oxidation of Sulfides and CO2 Chemical Fixation. PubMed.

  • Recent Progress in Metal-Organic Framework Based Fluorescent Sensors for Hazardous Materials Detection. MDPI.

Sources

experimental protocol for synthesizing 2-aryl-quinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2-aryl-quinoline-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry and drug development.[1][2] These compounds are recognized for a wide array of biological activities, including potential antitumor, antimalarial, and antibacterial properties.[1][3] We present two detailed, field-proven protocols centered on the Doebner reaction, a classic and efficient one-pot, three-component synthesis.[1] The first protocol details a modern approach using an iron(III) triflate catalyst for enhanced efficiency, while the second outlines a method employing trifluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and comparative data to facilitate successful synthesis and further research.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif frequently found in natural products and synthetic bioactive molecules.[4] Specifically, the 2-aryl-quinoline-4-carboxylic acid framework serves as a crucial building block in the development of novel therapeutics.[2] The presence of the aryl group at the 2-position and the carboxylic acid at the 4-position provides a versatile platform for further chemical modification, enabling the exploration of structure-activity relationships.[2] The Doebner reaction, which combines an aniline, an aromatic aldehyde, and pyruvic acid, remains a cornerstone for the synthesis of these valuable compounds.[1][5]

Reaction Principle: The Doebner Reaction

The Doebner reaction is a robust method for preparing 2-substituted quinoline-4-carboxylic acids. The reaction proceeds through a sequence of steps:

  • Imine Formation: The reaction initiates with the formation of a Schiff base (imine) from the condensation of an aniline and an aldehyde.

  • Enolate Addition: Concurrently, pyruvic acid forms an enolate which then acts as a nucleophile, attacking the imine.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield a dihydroquinoline derivative.

  • Oxidation: The final step is an in-situ oxidation (hydrogen transfer) that leads to the aromatic 2-aryl-quinoline-4-carboxylic acid.[1]

Modern iterations of the Doebner reaction often incorporate Lewis or Brønsted acid catalysts to accelerate the reaction and improve yields.[1][5][6]

Below is a generalized workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Aniline, Aldehyde, Pyruvic Acid, Solvent, and Catalyst reflux Heat to Reflux (e.g., 80°C for 3-12h) reagents->reflux tlc Monitor Progress by TLC reflux->tlc cool Cool to Room Temperature tlc->cool precipitate Precipitation of Crude Product cool->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize characterize Characterize Pure Product (NMR, MS, etc.) recrystallize->characterize

Figure 1: General experimental workflow for the Doebner synthesis.

Experimental Protocols

This section provides two detailed protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid, a representative example of the target compound class.

Method A: Iron(III) Triflate Catalyzed Doebner Reaction

This protocol utilizes iron(III) trifluoromethanesulfonate [Fe(OTf)₃], a Lewis acid catalyst that has been shown to be effective in promoting the Doebner reaction, leading to good yields and relatively short reaction times.[5]

Materials and Reagents:

  • Aniline (99%, Sigma-Aldrich)

  • Benzaldehyde (99%, Sigma-Aldrich)

  • Pyruvic acid (98%, Sigma-Aldrich)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (Sigma-Aldrich)

  • Ethanol (96%, Merck)

  • Deionized water

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]

  • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[5]

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, remove the heat source and allow the mixture to cool to room temperature. The crude product will typically precipitate from the solution.[1]

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • For purification, recrystallize the crude solid from hot ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.[5]

Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction

This protocol employs trifluoroacetic acid (TFA), a strong Brønsted acid, as a catalyst. This method is also effective and provides a valuable alternative to Lewis acid catalysis.[2]

Materials and Reagents:

  • Aniline (99%, Sigma-Aldrich)

  • Benzaldehyde (99%, Sigma-Aldrich)

  • Pyruvic acid (98%, Sigma-Aldrich)

  • Trifluoroacetic acid (TFA) (Sigma-Aldrich)

  • Ethanol (96%, Merck)

  • Ice water

  • Aqueous Potassium Carbonate (K₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine an equimolar mixture of aniline (20 mmol) and benzaldehyde (20 mmol) in ethanol (30 mL).[1]

  • Reflux the mixture for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture slightly and then add pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL).[1]

  • Resume refluxing the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, pour the mixture slowly into ice water (60 mL) with vigorous stirring to precipitate the product.[1]

  • Collect the resulting solid by filtration.

  • For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution. This step selectively dissolves the acidic product, leaving behind non-acidic impurities. Filter the solution to remove any insoluble material.[1]

  • Re-precipitate the purified product by acidifying the filtrate with a suitable acid (e.g., HCl) until the solution is acidic.

  • Collect the pure 2-phenylquinoline-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Data Summary and Comparison

The following table summarizes the key quantitative parameters for the two presented protocols.

ParameterMethod A: Fe(OTf)₃ CatalyzedMethod B: TFA Catalyzed
Catalyst Iron(III) Triflate (15 mol%)Trifluoroacetic Acid (catalytic)
Solvent EthanolEthanol
Temperature 80°CReflux
Reaction Time 3 hours> 1 hour (TLC monitored)
Key Advantage Shorter reaction time, one-pot additionReadily available catalyst, purification via acid-base extraction
Reference [1][5][1]

Mechanistic Insight

The Doebner reaction mechanism provides a clear rationale for the sequence of bond-forming events. The catalyst, whether a Lewis or Brønsted acid, plays a crucial role in activating the reactants and facilitating the key steps of the reaction.

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enolate Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation aniline Aniline imine Imine (Schiff Base) aniline->imine aldehyde Aldehyde aldehyde->imine intermediate1 Adduct imine->intermediate1 pyruvic Pyruvic Acid Enolate pyruvic->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 dihydroquinoline Dihydroquinoline intermediate2->dihydroquinoline - H₂O product 2-Aryl-Quinoline-4-Carboxylic Acid dihydroquinoline->product [O]

Figure 2: Simplified mechanism of the Doebner reaction.

Conclusion

The Doebner reaction offers a reliable and versatile strategy for the synthesis of 2-aryl-quinoline-4-carboxylic acids. The protocols presented herein, utilizing either iron(III) triflate or trifluoroacetic acid as catalysts, provide researchers with effective and reproducible methods to access these important compounds. The choice between the two methods may depend on the availability of reagents, desired reaction time, and the scale of the synthesis. These foundational protocols can be adapted for the synthesis of a diverse library of quinoline derivatives for applications in drug discovery and materials science.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021). Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction - Scientific.net. (2021). Retrieved from [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022). Retrieved from [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022). Retrieved from [Link]

  • Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents - PubMed. (n.d.). Retrieved from [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features - Semantic Scholar. (2014). Retrieved from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020). Retrieved from [Link]

  • Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020). Retrieved from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017). Retrieved from [Link]

  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023). Retrieved from [Link]

  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Applications of 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, diverse biological activities, and the underlying mechanisms of action that position it as a valuable scaffold for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental protocols.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] First isolated in the 19th century, the quinoline ring system has been the subject of extensive synthetic and pharmacological investigation.[1] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The versatility of the quinoline scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. This compound, with its pyridine substituent at the 2-position, presents a unique electronic and structural profile, leading to specific interactions with biological targets.

Synthesis of this compound

The most common and efficient method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[3][4][5] This one-pot, three-component condensation reaction involves an aniline, an aldehyde, and pyruvic acid.[3][4][5]

Protocol 1: Synthesis via Doebner Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Aniline

  • Pyridine-4-carboxaldehyde

  • Pyruvic acid

  • Ethanol

  • Catalyst (e.g., p-Toluenesulfonic acid, Ytterbium perfluorooctanoate)[4][5]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 mmol), pyridine-4-carboxaldehyde (1.0 mmol), and pyruvic acid (1.2 mmol) in ethanol (10-20 mL).[1]

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% of p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the substrates and catalyst used.[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants aniline Aniline catalyst Catalyst (e.g., p-TSA) aniline->catalyst aldehyde Pyridine-4-carboxaldehyde aldehyde->catalyst pyruvic_acid Pyruvic Acid pyruvic_acid->catalyst solvent Ethanol (reflux) catalyst->solvent product This compound solvent->product Doebner Reaction

Caption: Workflow for the synthesis of this compound via the Doebner reaction.

Applications in Anticancer Drug Discovery

Derivatives of this compound have emerged as promising candidates for anticancer therapy by targeting key enzymes involved in cancer cell proliferation and survival.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[6][7] Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest.[6]

Mechanism of Action: this compound derivatives have been identified as potent inhibitors of DHODH.[6][7][8] The quinoline-4-carboxylic acid moiety is crucial for binding to the active site of the enzyme, often forming interactions with key amino acid residues.[6] The pyridine ring can be modified to enhance potency and selectivity.[6]

Compound IDTargetIC50 (nM)Cancer Cell LineReference
Analog 41 DHODH9.71 ± 1.4HCT-116 (Colon)[6][7][8]
Analog 43 DHODH26.2 ± 1.8MIA PaCa-2 (Pancreatic)[6][7][8]
Analog 46 DHODH28.3 ± 3.3-[7][8]

Protocol 2: DHODH Inhibition Assay (Spectrophotometric)

This protocol describes a method to assess the inhibitory activity of this compound against DHODH.

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Decylubiquinone (Coenzyme Q10 analog)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • This compound (test compound)

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, DCIP, and decylubiquinone.

  • Compound Addition: Add the diluted test compound or control to the wells.

  • Enzyme Addition: Add the DHODH enzyme to each well.

  • Initiation of Reaction: Start the reaction by adding the substrate, dihydroorotate.

  • Measurement: Immediately measure the decrease in absorbance of DCIP at 600 nm over time. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

cluster_enzyme DHODH Catalysis DHO Dihydroorotate Orotate Orotate DHO->Orotate Oxidation DHODH DHODH DHO->DHODH Pyrimidine Pyrimidine Biosynthesis Orotate->Pyrimidine DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 Inhibitor 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Inhibitor->DHODH Inhibition CoQ Coenzyme Q CoQ->DHODH DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Cell_Proliferation Cancer Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Inhibition of DHODH by this compound disrupts pyrimidine biosynthesis.

Inhibition of Sirtuin 3 (SIRT3)

SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and metabolism. In some cancers, SIRT3 is overexpressed and promotes tumor growth, making it an attractive therapeutic target.[9]

Mechanism of Action: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[9][10] These compounds bind to the active site of SIRT3, preventing the deacetylation of its target proteins and leading to cell cycle arrest and differentiation in cancer cells.[9]

Compound IDTargetIC50 (µM)SelectivityReference
Molecule P6 SIRT37.2Selective over SIRT1 (32.6 µM) and SIRT2 (33.5 µM)[9][10]

Protocol 3: SIRT3 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to screen for SIRT3 inhibitory activity.

Materials:

  • Recombinant human SIRT3

  • Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine and a fluorophore)

  • NAD+ (co-substrate)

  • Developer solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound derivative (test compound)

  • Known SIRT3 inhibitor (e.g., Nicotinamide) as a positive control[9]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a serial dilution in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the diluted test compound or control, SIRT3 enzyme, and the fluorogenic substrate.

  • Initiation of Reaction: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and add the developer solution, which generates a fluorescent signal from the deacetylated substrate.

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Applications in Neurodegenerative Diseases

Quinoline derivatives have shown promise as neuroprotective agents, offering potential therapeutic avenues for diseases like Parkinson's and Alzheimer's.[11][12][13][14]

Mechanism of Action: A prenylated quinolinecarboxylic acid derivative, PQA-11, has been shown to prevent neuronal cell death by inhibiting mitogen-activated protein kinase kinase 4 (MKK4).[11] Inhibition of MKK4 suppresses the downstream c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in neuronal apoptosis.[11] Other quinoline derivatives exhibit neuroprotection through their antioxidant properties and by quenching reactive oxygen species (ROS).[12][13]

Protocol 4: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes an in vitro assay to evaluate the neuroprotective effects of this compound against a neurotoxin.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-β peptide)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a few hours before inducing toxicity.

  • Neurotoxin Exposure: Add the neurotoxin to the wells (except for the control wells) and incubate for 24-48 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the protective effect of the compound.

Neurotoxin Neurotoxin (e.g., 6-OHDA, Aβ) MKK4 MKK4 Neurotoxin->MKK4 Activates JNK JNK MKK4->JNK Phosphorylates Apoptosis Neuronal Apoptosis JNK->Apoptosis Induces Inhibitor 2-(pyridin-4-yl)quinoline- 4-carboxylic acid derivative Inhibitor->MKK4 Inhibition

Sources

Application Notes and Protocols for 2-(pyridin-4-yl)quinoline-4-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a versatile heterocyclic ligand, and its applications in coordination chemistry. We delve into the synthesis of the ligand via the Pfitzinger reaction, followed by detailed protocols for the preparation of its metal complexes. This document further outlines key characterization techniques, including single-crystal X-ray diffraction and fluorescence spectroscopy, and explores the functional applications of the resulting coordination compounds, with a focus on their potential as fluorescent materials and antibacterial agents. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Versatility of a Bifunctional Ligand

This compound, hereafter referred to as HL , is a bifunctional organic ligand that has garnered significant interest in the field of coordination chemistry. Its structure, featuring a quinoline-4-carboxylic acid moiety and a pyridyl group, presents multiple coordination sites (N,N'- and O-donors), allowing for a rich and diverse coordination chemistry with a wide range of metal ions.[1] The rigid quinoline backbone combined with the rotational freedom of the pyridyl ring enables the formation of various supramolecular architectures, from discrete mononuclear complexes to one-, two-, and three-dimensional coordination polymers.[2][3]

The resulting metal-organic frameworks (MOFs) and coordination complexes exhibit a range of interesting properties, including tunable fluorescence and potential biological activity, making them promising candidates for applications in materials science and drug discovery.[2][4][5] This guide will provide the foundational knowledge and practical protocols to synthesize, characterize, and evaluate metal complexes of HL .

Synthesis of the Ligand: this compound (HL)

The synthesis of HL is reliably achieved through the Pfitzinger condensation reaction, a classic and efficient method for the preparation of quinoline-4-carboxylic acids.[6] This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][8] For the synthesis of HL , isatin is reacted with 4-acetylpyridine.

Reaction Mechanism: The Pfitzinger Condensation

The mechanism proceeds through the following key steps:

  • Ring Opening of Isatin: The base (e.g., potassium hydroxide) catalyzes the hydrolysis of the amide bond in isatin, opening the five-membered ring to form a potassium salt of 2-aminophenylglyoxylic acid.[6][8]

  • Imine/Enamine Formation: The amine of the opened isatin intermediate condenses with the carbonyl group of 4-acetylpyridine to form an imine, which can tautomerize to the more reactive enamine.[8]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration to form the quinoline ring system.

  • Acidification: Subsequent acidification protonates the carboxylate to yield the final product, this compound.

Pfitzinger_Mechanism Isatin Isatin + 4-Acetylpyridine RingOpening Ring Opening of Isatin Isatin->RingOpening 1. Base Catalysis Base Base (KOH) Condensation Condensation & Imine/Enamine Formation RingOpening->Condensation 2. Reaction with Carbonyl Cyclization Intramolecular Cyclization Condensation->Cyclization 3. Tautomerization & Attack Dehydration Dehydration Cyclization->Dehydration 4. Water Elimination Product This compound (HL) Dehydration->Product 5. Aromatization

Caption: Workflow of the Pfitzinger synthesis of HL.

Detailed Synthesis Protocol for HL

This protocol is adapted from established Pfitzinger reaction procedures.[6][9]

Materials:

  • Isatin

  • 4-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Activated charcoal

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve KOH in a minimal amount of water and then add ethanol to create a concentrated ethanolic KOH solution. Rationale: The use of a strong base is crucial for the initial ring-opening of isatin.

  • Reaction Initiation: To the stirred basic solution, add isatin. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid. Stir for 30-45 minutes at room temperature.

  • Addition of Carbonyl Compound: Slowly add a stoichiometric amount of 4-acetylpyridine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps.

  • Work-up: a. After cooling to room temperature, remove the ethanol by rotary evaporation. b. Dissolve the remaining residue in water. c. Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted 4-acetylpyridine and other neutral impurities. d. Treat the aqueous solution with activated charcoal to decolorize, if necessary, and then filter.

  • Precipitation of the Product: Slowly acidify the clear aqueous solution with concentrated HCl with constant stirring. The product will precipitate out as a solid. Check the pH to ensure it is acidic (pH ~ 4-5). Rationale: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous medium.

  • Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. b. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).

Expected Yield: 60-80%, depending on the scale and purity of reagents.

Synthesis of Metal Complexes with HL

The bifunctional nature of HL allows for the formation of a variety of coordination complexes. The following protocol describes a general hydrothermal method for the synthesis of crystalline coordination polymers, which has been successfully employed for the synthesis of Mn(II), Co(II), Cd(II), and Ag(I) complexes.[2][3]

General Hydrothermal Synthesis Protocol

Materials:

  • This compound (HL )

  • A metal salt (e.g., Mn(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, or AgNO₃)

  • Solvent mixture: Dimethylformamide (DMF), Methanol (CH₃OH), and Water (H₂O)

Equipment:

  • Teflon-lined stainless steel autoclave (25 mL)

  • Oven capable of maintaining a constant temperature

Procedure:

  • Reactant Mixture: In a Teflon liner, combine HL (0.1 mmol) and the desired metal nitrate (0.1 mmol).

  • Solvent Addition: Add a mixed solvent of DMF/CH₃OH/H₂O (e.g., in a 2:4:4 v/v/v ratio, totaling 10 mL). Rationale: The solvent system plays a crucial role in dissolving the reactants and mediating the crystallization process. DMF is a high-boiling polar aprotic solvent that can also act as a ligand, while methanol and water aid in solubility and can participate in hydrogen bonding within the final structure.

  • Sealing and Heating: Seal the Teflon liner in the stainless steel autoclave and heat it in an oven at a constant temperature (e.g., 90 °C) for 2-3 days. Rationale: Hydrothermal synthesis utilizes elevated temperature and pressure to increase the solubility of reactants and promote the growth of high-quality single crystals.

  • Cooling: Allow the autoclave to cool slowly to room temperature over a period of at least 20 hours. Rationale: Slow cooling is critical for the formation of well-defined crystals suitable for single-crystal X-ray diffraction.

  • Isolation: Carefully open the autoclave and collect the crystals by filtration. Wash them with the mother liquor and then with a small amount of fresh solvent.

  • Drying: Air-dry the crystals.

Metal IonResulting Complex FormulaCrystal SystemReference
Mn(II)[MnL₂(H₂O)₂]·2H₂OMonoclinic[2][3]
Co(II)[CoL₂(H₂O)₂]·2H₂OMonoclinic[2][3]
Cd(II)[CdL₂(H₂O)₂]·2H₂OMonoclinic[2][3]
Ag(I)[Ag₂L₂(H₂O)₂]·3H₂OMonoclinic[2][3]

Table 1: Examples of Metal Complexes Synthesized with HL via Hydrothermal Methods.

Characterization of the Ligand and its Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate their structural and physical properties.

Infrared (IR) Spectroscopy

Purpose: To identify the functional groups present in the ligand and to observe changes upon coordination to a metal center.

Protocol:

  • Prepare a KBr pellet of the sample (ligand or complex).

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis:

    • HL: Look for the characteristic broad O-H stretch of the carboxylic acid (around 3400 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C=N and C=C stretching vibrations of the quinoline and pyridine rings (1600-1400 cm⁻¹).

    • Complexes: The deprotonation of the carboxylic acid upon coordination is indicated by the disappearance of the broad O-H stretch and the shift of the C=O stretch to two new bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group (typically around 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively). The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group. Shifts in the pyridine ring vibrations can indicate its coordination to the metal center.

Single-Crystal X-ray Diffraction

Purpose: To determine the precise three-dimensional structure of the metal complexes, including bond lengths, bond angles, and the overall crystal packing.

Protocol:

  • Crystal Selection: Select a suitable single crystal of the complex under a microscope. The crystal should be well-formed with no visible defects.

  • Mounting: Mount the crystal on a goniometer head.

  • Data Collection: a. Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms.[10] b. Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.[10] c. A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement: a. Process the collected data to obtain a set of reflection intensities. b. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. c. Refine the structural model against the experimental data to obtain the final, accurate structure.

XRay_Workflow Crystal Single Crystal Selection Mounting Mounting on Goniometer Crystal->Mounting DataCollection X-ray Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Sources

analytical techniques for characterizing 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a key building block, its structural integrity, purity, and physicochemical properties are paramount for its application in drug development and scientific research. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical explanations and practical, step-by-step protocols for a multi-technique analytical approach. We will explore spectroscopic, chromatographic, and thermal analysis techniques, demonstrating how their integrated application provides a self-validating system for the unambiguous characterization of this molecule.

Introduction and Molecular Overview

This compound is a rigid, planar molecule featuring three key functional components: a quinoline core, a pyridinyl substituent at the 2-position, and a carboxylic acid group at the 4-position.[3] This unique combination of an acidic moiety (carboxylic acid) and basic nitrogen atoms (in both the quinoline and pyridine rings) governs its chemical behavior, solubility, and potential for forming salts and metal complexes.[1] Accurate and thorough characterization is therefore essential to ensure the identity, purity, and consistency of the material used in further applications.

This guide moves beyond a simple listing of techniques, instead presenting an integrated workflow. We will explain the causality behind the selection of each method and how the data from each technique corroborates the others, leading to a confident and complete molecular profile.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is critical for selecting appropriate analytical conditions, such as solvent choice for spectroscopy or mobile phase composition for chromatography.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₅H₁₀N₂O₂PubChem[3]
Molecular Weight 250.25 g/mol PubChem[3]
Monoisotopic Mass 250.074228 DaPubChem[4]
CAS Number 14228-23-0PubChem[3]
Predicted XlogP 2.3PubChem[4]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)OPubChem[3]

The Integrated Analytical Workflow

A robust characterization strategy relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The following workflow illustrates a logical progression from initial identity confirmation to comprehensive structural elucidation and purity assessment.

G cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Properties A Synthesis Product (2-(pyridin-4-yl)quinoline- 4-carboxylic acid) B Mass Spectrometry (LC-MS) Confirm Molecular Weight A->B Initial ID C FTIR Spectroscopy Identify Key Functional Groups A->C Initial ID G Thermal Analysis (TGA/DSC) Determine Stability & Melting Point A->G Property Analysis H UV-Vis Spectroscopy Electronic Properties A->H D 1D NMR Spectroscopy (¹H, ¹³C) Initial Structure Mapping B->D Confirmed Mass C->D E 2D NMR Spectroscopy (COSY, HSQC, HMBC) Unambiguous Assignment D->E Requires deeper structural detail F HPLC/UPLC Assess Purity & Quantify E->F Confirmed Structure I Fully Characterized Compound (Identity, Structure, Purity Confirmed) F->I G->I H->I

Caption: Integrated workflow for compound characterization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals.

Expertise & Causality: For a molecule with multiple aromatic rings like this one, ¹H NMR alone can be ambiguous due to signal overlap in the aromatic region (typically 7.0-9.0 ppm). Therefore, 2D NMR experiments like COSY, HSQC, and HMBC are not just supplementary but essential for definitive assignments. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred as it can solubilize the polar carboxylic acid and allows for the observation of the exchangeable carboxylic acid proton.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Atom PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)Rationale & Key HMBC Correlations
COOH~13.0-14.0, br s~167.0Acidic proton, broad due to exchange.
C2-~155.0Attached to two nitrogen atoms. Correlates with pyridinyl H2'/H6' and quinoline H3.
C3~8.3, s~119.0Singlet in the quinoline ring. Correlates with C2, C4, C4a.
C4-~147.0Substituted with carboxylic acid. Correlates with H3, H5, and COOH proton.
C5-C8~7.8 - 8.2, m~125.0 - 135.0Complex multiplets of the benzo portion of the quinoline.
H2'/H6' (Pyridinyl)~8.8, d~150.0Protons ortho to the pyridine nitrogen, deshielded. Correlates with C2.
H3'/H5' (Pyridinyl)~8.0, d~122.0Protons meta to the pyridine nitrogen.

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.

    • Acquire 2D spectra: COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).

  • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (DMSO at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through fragmentation analysis.

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for this molecule. Its ability to form ions in solution makes it ideal for polar molecules containing acidic and basic functional groups. Analysis in positive ion mode is most effective, as the basic nitrogen atoms are readily protonated to form a stable [M+H]⁺ ion.[5] High-resolution MS (e.g., TOF or Orbitrap) should be used to confirm the elemental composition from the exact mass.

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺)

m/z Value (Predicted)AssignmentDescription
251.08[M+H]⁺Protonated molecular ion.
233.07[M+H - H₂O]⁺Loss of water from the carboxylic acid group. A common fragmentation for carboxylic acids.[5]
205.08[M+H - H₂O - CO]⁺ or [M+H - COOH]⁺Subsequent loss of carbon monoxide or the entire carboxyl radical.[5][6]
129.06[Quinoline]⁺ fragmentFragmentation of the bond between the two rings.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or a mixture of water/acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL.

  • Chromatography (Optional but Recommended): Use a short C18 column with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any potential impurities before it enters the mass spectrometer. Formic acid aids in the protonation for positive mode ESI.

  • MS Parameters (ESI+):

    • Ion Source: Electrospray Ionization, Positive Mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Collision Energy (for MS/MS): Perform a ramped collision energy experiment (e.g., 10-40 eV) on the precursor ion (m/z 251.08) to observe fragmentation.

Infrared (IR) and UV-Visible Spectroscopy
  • FTIR Spectroscopy: This technique is excellent for rapid confirmation of key functional groups. The spectrum will be dominated by features of the carboxylic acid and the aromatic systems.[7]

    • ~3300-2500 cm⁻¹: A very broad band due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.

    • ~1700 cm⁻¹: A strong, sharp band from the C=O stretch of the carboxylic acid.

    • ~1600-1450 cm⁻¹: Multiple sharp bands corresponding to C=C and C=N stretching vibrations within the quinoline and pyridine rings.

  • UV-Visible Spectroscopy: The extensive π-conjugated system in the molecule will result in strong UV absorbance.[8] This property is the basis for its detection in HPLC. A UV-Vis spectrum, typically run in ethanol or methanol, would likely show multiple strong absorption maxima (λ_max) between 250 and 350 nm.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of small molecule drug candidates.

Expertise & Causality: The amphoteric nature of this compound (containing both acidic and basic centers) makes method development interesting. A reversed-phase C18 column is a good starting point. The mobile phase must be buffered to ensure a consistent ionization state of the molecule, which leads to sharp, reproducible peaks. A pH between 3 and 4 is ideal, as it will keep the carboxylic acid protonated (neutral) and the nitrogen atoms protonated (positive charge), providing good retention and peak shape. A UV detector set to one of the molecule's absorption maxima (e.g., ~254 nm or a higher wavelength) will provide excellent sensitivity.

G A Sample Preparation (Dissolve in Mobile Phase or suitable solvent) B HPLC Injection (Autosampler) A->B C Separation on C18 Column (Buffered Mobile Phase Gradient) B->C D UV Detection (Monitor at λ_max) C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Integrate Peaks, Calculate % Area Purity) E->F G Purity Report F->G

Caption: Standard workflow for HPLC purity analysis.

Protocol 3: Reversed-Phase HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Concentration: ~0.5 mg/mL.

Trustworthiness: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity value >98% is typically required for compounds in drug discovery. The use of a photodiode array (PDA) detector can further enhance trust by confirming peak purity—that is, ensuring the UV spectrum is consistent across the entire peak.

Thermal Analysis

Thermal analysis provides information on the material's stability, melting point, and the presence of bound solvents or water.

Expertise & Causality:

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure, crystalline material, while a broad peak can indicate impurities.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine thermal stability and the temperature at which the compound begins to decompose. It can also quantify the amount of residual solvent or water, which would be observed as an initial mass loss at lower temperatures (e.g., <150 °C).

Protocol 4: TGA/DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA/DSC pan.

  • Instrument Setup: Place the pan in the instrument furnace.

  • Method Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting TGA curve for mass loss events and the DSC curve for thermal events like melting (endotherm) and decomposition (exotherm).

Conclusion: A Triad of Confirmation

The comprehensive characterization of this compound is achieved not by a single technique, but by the logical integration of orthogonal methods. This guide outlines a robust strategy where each result validates the others, building a complete and trustworthy profile of the molecule.

G cluster_A cluster_B cluster_C A Identity Molecular Formula & Weight Result Confirmed this compound A->Result:f0 B Structure Atomic Connectivity B->Result:f0 C Purity & Properties % Purity & Thermal Stability C->Result:f0 MS Mass Spectrometry (m/z = 251.08 [M+H]⁺) MS->A:f0 NMR NMR (1D & 2D) (Confirms C-H framework) NMR->B:f0 FTIR FTIR (Confirms -COOH, C=N) FTIR->B:f0 HPLC HPLC (>98% Area Purity) HPLC->C:f0 Thermal TGA/DSC (Melting Point & Stability) Thermal->C:f0

Caption: Integration of analytical data for final confirmation.

By following the protocols and rationale presented herein, researchers can confidently ascertain the identity, structure, and purity of this compound, ensuring the quality and reproducibility of their scientific endeavors.

References

  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Separation of pyridine and other amines. Agilent. Available at: [Link]

  • This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • Electronic Spectrum of Quinoline-2-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthetic Study of Quinoline Carboxylic Acid Derivative. Universiti Utara Malaysia. Available at: [Link]

  • Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with this compound. ResearchGate. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

  • 2-Pyridinecarboxylic acid. NIST WebBook. Available at: [Link]

  • Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH). Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link]

  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. Available at: [Link]

Sources

The Pfitzinger Condensation: A Researcher's Guide to Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among the classic name reactions in heterocyclic chemistry, the Pfitzinger condensation, also known as the Pfitzinger-Borsche reaction, remains a highly relevant and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this reaction provides a direct and efficient pathway to a privileged structural motif found in a wide array of biologically active compounds, including those with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5]

This guide offers an in-depth exploration of the Pfitzinger condensation, moving beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind key experimental parameters. The protocols detailed herein are designed to be self-validating, grounded in established literature, and adaptable to a variety of substrates.

Mechanistic Insights: The "Why" Behind the Pfitzinger Reaction

The Pfitzinger reaction is a robust transformation that condenses an isatin or its derivatives with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[2][3][6] The elegance of this reaction lies in its sequential, well-defined steps that culminate in the formation of the aromatic quinoline ring system. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The reaction commences with the base-catalyzed hydrolysis of the amide bond within the isatin ring.[1][2] This crucial ring-opening step forms a keto-acid intermediate, which, while isolable, is typically generated in situ.[1][2] The choice of a strong base, such as potassium hydroxide or sodium hydroxide, is critical here to ensure efficient hydrolysis.[7][8] The subsequent steps involve the condensation of the aniline moiety of the keto-acid with the carbonyl group of the second reactant to form an imine (Schiff base).[5][6] This imine then tautomerizes to the more stable enamine form.[2][3] The final, irreversible steps involve an intramolecular cyclization of the enamine, followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[2][3]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Hydrolysis Base Base (e.g., KOH) Imine Imine (Schiff Base) KetoAcid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized->Product Dehydration

Pfitzinger Reaction Mechanism Workflow.

Experimental Protocols

This section provides detailed protocols for both conventional and microwave-assisted Pfitzinger condensations. The choice between these methods will depend on the desired reaction time, scale, and available equipment.

Protocol 1: Conventional Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol details the synthesis of a simple quinoline derivative using isatin and acetone.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric acid (HCl) or Acetic acid (for acidification)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL) with stirring.[2] The dissolution of KOH is exothermic, so caution is advised.

  • Isatin Ring Opening: To the stirred basic solution, add isatin (0.07 mol). Continue stirring at room temperature for approximately one hour. A color change from purple to brown or pale yellow indicates the formation of the potassium salt of isatinic acid.[2][5] This preliminary stirring to ensure complete ring opening is a critical step to avoid side reactions and improve yields.[9]

  • Addition of the Carbonyl Compound: Gradually add acetone (0.15 mol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 24 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid. d. Wash the aqueous solution with diethyl ether to remove any unreacted acetone and other neutral impurities. e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates (typically pH 4-5).[2] f. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2][3]

Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoline-4-Carboxylic Acids

Microwave-assisted synthesis offers a significant reduction in reaction time.[7]

Materials:

  • Isatin or substituted isatin

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone)

  • 33% aqueous potassium hydroxide solution

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Microwave reactor

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]

  • Addition of Carbonyl Compound: To this solution, add the appropriate carbonyl compound (10.0 mmol).[2]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for a short duration, for example, 9 minutes.[2] The optimal time and temperature should be determined for each specific substrate combination.

  • Work-up and Isolation: a. After irradiation, cool the vessel to room temperature. b. Filter the resulting dark solution. c. Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[2] d. Collect the solid by filtration, wash with water, and dry.

Safety Precautions: The Pfitzinger reaction involves the use of strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.[3]

Data Presentation: Representative Yields

The yield of the Pfitzinger condensation is highly dependent on the specific substrates and reaction conditions employed. The following table summarizes reported yields for various quinoline-4-carboxylic acids synthesized via this method.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)
IsatinAcetoneKOHConventional Heating>60%[5]
IsatinMethyl ethyl ketoneNaOHReflux, 8 hours~89%[9]
IsatinAcetophenoneKOHReflux, 12-13 hours>60%[5]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave, 9 min77-85%[2]
5-MethylisatinAcetoneNaOHBoiling80%[8]

Variations and Considerations

  • The Halberkann Variant: A notable variation of the Pfitzinger reaction involves the use of N-acyl isatins, which react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[1]

  • Substrate Scope: The reaction is broadly applicable to a wide range of isatins and carbonyl compounds. Unsymmetrical ketones can sometimes lead to mixtures of regioisomers, and the regioselectivity can be influenced by the steric and electronic nature of the substituents.[8]

  • Solvent Choice: While protic solvents like ethanol are commonly used, other solvents can be employed depending on the specific requirements of the reaction.

Applications in Drug Development

The quinoline scaffold is a cornerstone in medicinal chemistry, and the Pfitzinger reaction provides a direct and versatile route to quinoline-4-carboxylic acids, which are valuable intermediates in the synthesis of numerous pharmaceuticals.[3][5] These compounds have been investigated for a wide range of therapeutic applications, including their potential as anti-HIV agents and in the development of novel fused heterocyclic systems with unique pharmacological profiles.[3] The ability to readily introduce diversity at the 2- and 3-positions of the quinoline ring makes the Pfitzinger reaction an invaluable tool in lead optimization and the generation of compound libraries for high-throughput screening.

Conclusion

The Pfitzinger condensation has stood the test of time as a robust and reliable method for the synthesis of quinoline-4-carboxylic acids. By understanding the underlying mechanism and the rationale for specific experimental choices, researchers can effectively harness this powerful reaction to create a diverse array of quinoline derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for both seasoned chemists and those new to the field, facilitating the successful implementation of this classic and enduring transformation.

References

  • The Pfitzinger Reaction. (Review) - ResearchGate. (n.d.). Retrieved from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • THE PFITZINGER REACTION. (REVIEW) - Ovid. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 - YouTube. (2024, June 9). Retrieved from [Link]

  • The Pfitzinger Reaction. (Review) (2004) | M.-G. A. Shvekhgeimer - SciSpace. (n.d.). Retrieved from [Link]

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2024, December 10). Retrieved from [Link]

  • Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives | Asian Journal of Chemistry. (2016, February 29). Retrieved from [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. (n.d.). Retrieved from [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. (2014, May 1). Retrieved from [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(pyridin-4-yl)quinoline-4-carboxylic acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Promise of Quinoline-Based Fluorophores

Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds that are central to the development of advanced fluorescent probes.[1][2] Their rigid, planar structure and extended π-conjugated system give rise to desirable photophysical properties, including strong fluorescence and sensitivity to the local microenvironment.[3] These characteristics make them exceptional candidates for creating chemosensors capable of detecting a wide array of analytes, from metal ions to biologically significant molecules.[1][4][5]

This guide focuses on a particularly promising member of this family: 2-(pyridin-4-yl)quinoline-4-carboxylic acid . The unique architecture of this molecule, featuring both a quinoline core and a pyridine moiety, offers multiple coordination sites. The nitrogen atoms on both the quinoline and pyridine rings, along with the carboxylic acid group, can engage in specific interactions with various analytes. This multi-modal binding potential suggests that the probe's fluorescence can be modulated through several mechanisms, including photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and excited-state intramolecular proton transfer (ESIPT).[6]

These application notes provide a comprehensive overview of the synthesis, photophysical properties, and detailed protocols for utilizing this compound as a fluorescent probe for researchers in materials science, analytical chemistry, and drug development.

II. Physicochemical and Photophysical Profile

A thorough understanding of the probe's fundamental properties is critical for designing robust and reproducible assays.

A. Chemical Structure and Properties
  • IUPAC Name: this compound[7]

  • Molecular Formula: C₁₅H₁₀N₂O₂[7]

  • Molecular Weight: 250.25 g/mol [7]

  • Appearance: Typically a yellow or orange precipitate.[4]

B. Spectroscopic Characteristics

The fluorescence of this compound is the cornerstone of its function as a probe. The emission properties are highly dependent on the solvent environment and its interaction with analytes.

PropertyValueConditionsReference
Excitation Maximum (λex) ~314 nmIn solution, may vary with solvent and pH.[8]
Emission Maximum (λem) ~434 nmIn the free ligand state in solution.[4]
Quantum Yield (Φ) VariableDependent on solvent and binding state.
Sensing Mechanism Fluorescence Quenching / EnhancementInteraction with analytes can either "turn-off" or "turn-on" the fluorescence signal.[6][9]

III. Synthesis of this compound

The synthesis of this compound can be readily achieved through established methods for quinoline synthesis, such as the Doebner reaction.[10]

Protocol 1: Synthesis via Doebner Reaction

This protocol is adapted from established procedures for synthesizing 2-aryl-quinoline-4-carboxylic acids.[10]

Materials:

  • Isatin

  • 4-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl) for pH adjustment

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and 4-acetylpyridine (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (excess) in ethanol to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid to precipitate the product.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • The Doebner reaction is a reliable and well-documented method for the synthesis of quinoline-4-carboxylic acids from anilines (or in this case, a related precursor like isatin), an aldehyde or ketone, and pyruvic acid (or a precursor). The use of a strong base like KOH is essential to facilitate the condensation reactions.

  • Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for refluxing.

  • Neutralization is a critical step to protonate the carboxylate and precipitate the final carboxylic acid product.

IV. Application Protocols

The following protocols provide a framework for utilizing this compound as a fluorescent probe. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific experimental systems.

Protocol 2: General Spectrofluorometric Analysis

This protocol outlines the basic procedure for measuring the fluorescence of the probe and its response to an analyte of interest (e.g., metal ions).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • Analyte stock solution

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the analyte of interest (e.g., a 10 mM solution of a metal salt in water or buffer).

  • Fluorescence Titration:

    • In a quartz cuvette, prepare a dilute solution of the probe (e.g., 10 µM) in the desired experimental buffer.

    • Record the initial fluorescence emission spectrum by exciting at the determined λex (e.g., 314 nm) and scanning a suitable emission range (e.g., 350-600 nm).

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the analyte.

    • This titration curve can be used to determine the binding stoichiometry, binding constant, and limit of detection (LOD).

Self-Validating System:

  • Control Experiments: Always perform control experiments, including a blank (buffer only) and the probe in the absence of the analyte.

  • Interference Studies: To confirm selectivity, perform the titration in the presence of other potentially interfering species.

  • pH Dependence: Investigate the fluorescence of the probe and its analyte complex across a range of pH values to determine the optimal working pH.

Application Example: Detection of Metal Ions

The nitrogen atoms in the quinoline and pyridine rings, along with the carboxylic acid group, make this compound an excellent candidate for a chemosensor for metal ions.[4] Binding of a metal ion can restrict intramolecular rotations and alter the electronic properties of the fluorophore, leading to a change in fluorescence, often an enhancement (CHEF effect).

Workflow for Metal Ion Detection:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare 1 mM Probe Stock in DMSO C Prepare 10 µM Working Probe Solution A->C B Prepare 10 mM Metal Ion Stock in Buffer E Titrate with Metal Ion Solution B->E D Record Baseline Fluorescence of Probe C->D D->E Start Titration F Record Fluorescence After Each Addition E->F Iterate G Plot Fluorescence Intensity vs. [Metal Ion] F->G H Determine Binding Constant and LOD G->H I Assess Selectivity with Interfering Ions H->I

Caption: Workflow for metal ion sensing with the fluorescent probe.

Protocol 3: Cellular Imaging (Hypothetical Application)

Based on the properties of similar quinoline-based probes, this compound has potential for bioimaging applications, such as sensing changes in intracellular pH or metal ion concentrations. The carboxylic acid and pyridine moieties suggest a potential for pH-dependent fluorescence.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound stock solution (1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging substrate and grow to the desired confluency.

  • Probe Loading:

    • Dilute the 1 mM probe stock solution in pre-warmed cell culture medium to a final working concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or culture medium to remove extracellular probe.

  • Imaging:

    • Mount the cells on the fluorescence microscope.

    • Excite the cells using a light source and filter corresponding to the probe's excitation maximum.

    • Capture fluorescence images using a detector and filter set appropriate for the probe's emission.

Expert Insights:

  • The optimal probe concentration and loading time will vary between cell types and should be determined empirically to maximize signal-to-noise while minimizing potential cytotoxicity.

  • Control experiments are crucial. Image unstained cells to assess autofluorescence. If studying a specific analyte, use ionophores or pH buffers to clamp intracellular concentrations and validate the probe's response.

Signaling Pathway for pH Sensing (Proposed):

G cluster_env Cellular Environment cluster_probe Probe State cluster_signal Fluorescence Signal Neutral_pH Neutral pH (e.g., Cytosol) Probe_Deprotonated Probe (Deprotonated) Neutral_pH->Probe_Deprotonated Favors Acidic_pH Acidic pH (e.g., Lysosome) Probe_Protonated Probe-H+ (Protonated) Acidic_pH->Probe_Protonated Favors High_Fluorescence High Fluorescence (Turned ON) Probe_Deprotonated->High_Fluorescence Low_Fluorescence Low Fluorescence (Quenched) Probe_Protonated->Low_Fluorescence via PET

Caption: Proposed mechanism for pH-dependent fluorescence modulation.

V. Conclusion and Future Directions

This compound is a readily synthesizable and versatile fluorescent probe with significant potential for applications in chemical sensing and bioimaging. Its multi-modal interaction capabilities allow for the rational design of assays for detecting metal ions and potentially for monitoring pH changes. The protocols outlined in this guide provide a solid foundation for researchers to explore the capabilities of this promising fluorophore. Future work should focus on detailed characterization of its photophysical properties in various biological contexts and the development of derivatives with enhanced brightness, photostability, and analyte specificity.

VI. References

  • Zhang, J., et al. (2017). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with this compound. Acta Chimica Sinica.

  • Ghosh, S., et al. (2017). Fluorescence emission of quinoline and derivatives in ethanol. Journal of Luminescence.

  • Bagatin, I. A., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry.

  • Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Kumar, S., et al. (2017). Reversible 'turn off' fluorescence response of Cu2+ ions towards 2-pyridyl quinoline based chemosensor with visible colour change. Sensors and Actuators B: Chemical.

  • Dmytriv, Y., et al. (2020). Synthesis and photophysical properties of pyridyl- and quinolinyl-substituted 4-(4-aminophenyl)quinazolines. Dyes and Pigments.

  • Norkus, E., et al. (2002). Interaction of pyridine- and 4-hydroxypyridine-2,6-dicarboxylic acids with heavy metal ions in aqueous solutions. Chemija.

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Vijayakumar, V., et al. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Journal of the Iranian Chemical Society.

  • Welsch, M. E., et al. (2012). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • Liao, M.-L., et al. (2026). Solvent-Controlled [4 + 2] Annulation Reaction: Selective Synthesis of 1,4-Dihydroquinolines/Quinolines. The Journal of Organic Chemistry.

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Beilstein Journal of Organic Chemistry.

  • Omae, I. (2007). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Journal of Synthetic Organic Chemistry, Japan.

  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

  • Wang, Y., et al. (2023). Samarium-Based Turn-Off Fluorescence Sensor for Sensitive and Selective Detection of Quinolinic Acid in Human Urine and Serum. Inorganic Chemistry.

  • Ghosh, K., et al. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. ResearchGate.

  • Wang, Y., et al. (2015). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules.

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry.

  • ChemCD. (n.d.). 2-Pyridin-2-yl-quinoline-4-carboxylic acid,98%. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Specifically, derivatives of quinoline-4-carboxylic acid have garnered significant interest due to their broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[2][3] These compounds represent a promising class of molecules in the urgent, ongoing search for new antimicrobial agents to combat the global threat of drug-resistant pathogens.[4][5]

This guide provides an in-depth exploration of the application of quinoline-4-carboxylic acids in antimicrobial research. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to synthesize, evaluate, and understand the structure-activity relationships of these potent compounds. We will delve into their mechanism of action and provide validated, step-by-step methodologies for assessing their efficacy and safety.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial action of many quinoline-based compounds, particularly the well-known fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6] These enzymes are critical for managing the topological state of DNA during replication, transcription, and repair.[6]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating replication and relieving the torsional stress that occurs as the replication fork advances.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the two new circular DNA chromosomes after replication is complete, allowing them to segregate into the daughter cells.

Quinoline-4-carboxylic acids interfere with these processes by stabilizing the transient, enzyme-DNA cleavage complex. This action traps the enzymes on the DNA, leading to a halt in DNA replication and the formation of lethal double-stranded DNA breaks, ultimately causing bacterial cell death.[6] The carboxylic acid moiety at the C-3 position of the quinoline ring is considered essential for this inhibitory activity.[6]

Quinoline_MoA cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation Q4CA Quinoline-4-Carboxylic Acid DNA_Gyrase DNA Gyrase Q4CA->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Q4CA->Topo_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Segregation Chromosome Segregation Topo_IV->Segregation enables Topo_IV->DS_Breaks Stabilized complex leads to Replication->Topo_IV leads to Death Bacterial Cell Death DS_Breaks->Death

Caption: Mechanism of action of quinoline-4-carboxylic acids.

Synthesis of Quinoline-4-Carboxylic Acids

The ability to generate a library of derivatives for screening is fundamental to drug discovery. Several robust methods exist for synthesizing the quinoline-4-carboxylic acid core. The most common are the Doebner reaction and the Pfitzinger reaction .

  • Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[2][7] It is a versatile method that allows for a wide variety of substituents on the resulting quinoline ring, making it ideal for generating diverse compound libraries for structure-activity relationship (SAR) studies.[8]

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound (like an α-methyl ketone) under basic conditions to yield the quinoline-4-carboxylic acid.[9]

The choice of synthesis route often depends on the desired substitution pattern and the availability of starting materials.

Core Protocols for Antimicrobial Evaluation

A systematic evaluation of a new chemical entity's antimicrobial potential involves a tiered approach, starting with broad screening to determine the spectrum of activity and potency, followed by an assessment of safety.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold standard for quantifying the potency of an antimicrobial agent.[10] It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[11] The broth microdilution method is the most common and reliable technique for determining MIC values.[12]

Objective: To determine the lowest concentration of a quinoline-4-carboxylic acid derivative that inhibits the growth of a specific microorganism.

Materials:

  • Test quinoline-4-carboxylic acid derivative, dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well flat-bottom microtiter plates.

  • Bacterial or fungal strains for testing.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10][12]

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline solution (0.85% w/v).

  • Microplate incubator.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[12]

    • Transfer the colonies into a tube of sterile broth.

    • Incubate the broth at the appropriate temperature (e.g., 37°C) until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute this standardized suspension in the appropriate broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]

  • Compound Dilution in Microtiter Plate:

    • Prepare a stock solution of the test compound.

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution to the first column of wells, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard the final 100 µL from the last dilution column.[10] This creates a gradient of compound concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial/fungal inoculum (prepared in Step 1) to each well containing the compound dilutions.

    • Controls are critical:

      • Growth Control (Positive): A well containing broth and the inoculum, but no test compound.

      • Sterility Control (Negative): A well containing only sterile broth to check for contamination.[10]

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria, or as required for fungi (24-72 hours).[10]

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth.[10]

    • The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth (i.e., the first clear well).[11]

MIC_Workflow start Start: Fresh Microbial Culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells (Including Growth Control) dilute_inoculum->add_inoculum prep_plate Prepare 96-Well Plate (Broth in all wells) serial_dilution Perform 2-fold Serial Dilution of Test Compound prep_plate->serial_dilution serial_dilution->add_inoculum incubate Incubate Plate (e.g., 37°C, 16-20h) add_inoculum->incubate read_results Visually Inspect for Turbidity incubate->read_results end Determine MIC Value read_results->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[13] It is less quantitative than an MIC test but is excellent for rapid, high-throughput screening of multiple compounds or bacterial strains.[14]

Objective: To qualitatively assess the antimicrobial activity of a quinoline-4-carboxylic acid derivative by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter).

  • Test quinoline-4-carboxylic acid derivative solution of a known concentration.

  • Sterile Mueller-Hinton (MH) agar plates (4 mm depth).[15]

  • Bacterial strains for testing.

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Forceps.

  • Ruler or caliper.

  • Incubator.

Step-by-Step Methodology:

  • Disk Preparation:

    • Aseptically impregnate sterile filter paper disks with a known volume and concentration of the test compound solution.

    • Allow the solvent to evaporate completely in a sterile environment. Prepare positive control (e.g., ciprofloxacin) and negative control (solvent only) disks.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, as described in Protocol 1, Step 1.[15]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.[16]

    • Streak the swab evenly across the entire surface of the MH agar plate to create a uniform bacterial lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[14][16]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[17]

    • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping zones of inhibition.[17]

    • Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[14]

  • Incubation:

    • Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[14]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk itself.[17]

    • The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound. Larger zones indicate greater susceptibility. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, although for novel compounds, the diameter itself is the primary data point.[17]

Kirby_Bauer_Workflow start Start: Standardized Bacterial Inoculum inoculate Create Bacterial Lawn with Sterile Swab start->inoculate prep_plate Prepare Mueller-Hinton Agar Plate prep_plate->inoculate dry_plate Allow Plate to Dry (3-5 mins) inoculate->dry_plate place_disks Aseptically Apply Compound-Impregnated Disks dry_plate->place_disks incubate Invert & Incubate (35°C, 16-18h) place_disks->incubate measure_zones Measure Zone of Inhibition Diameter (mm) incubate->measure_zones end Determine Susceptibility measure_zones->end

Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.

Data Presentation: Summarizing Antimicrobial Efficacy

Clear and concise data presentation is crucial for comparing the efficacy of different compounds. A summary table is the most effective format for presenting MIC values.

Compound IDModificationMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. P. aeruginosa (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
Q4C-01 Unsubstituted128256>256>256
Q4C-02 6-fluoro3264128>256
Q4C-03 7-piperazinyl81632256
Q4C-04 6-fluoro, 7-piperazinyl248128
Ciprofloxacin (Control)10.51N/A
Amphotericin B (Control)N/AN/AN/A2
Hypothetical data for illustrative purposes.

Assessing Safety: The Importance of Cytotoxicity Testing

A potent antimicrobial agent is only useful if it is selective, meaning it harms the pathogen at concentrations that are safe for the host.[18] Cytotoxicity assays are therefore an essential step in preclinical evaluation to determine a compound's therapeutic index.[19][20] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][21]

Protocol 3: Cytotoxicity Assessment using the MTT Assay

Objective: To evaluate the toxicity of quinoline-4-carboxylic acid derivatives against a mammalian cell line and determine the 50% inhibitory concentration (IC₅₀).

Materials:

  • Mammalian cell line (e.g., Vero, HepG2).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Sterile 96-well flat-bottom tissue culture plates.

  • Test quinoline-4-carboxylic acid derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[19]

  • Solubilization solution (e.g., DMSO or acidified isopropanol).[12]

  • CO₂ incubator (37°C, 5% CO₂).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.[19]

    • Incubate for 24 hours to allow cells to attach and enter logarithmic growth phase.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.

    • Controls are critical:

      • Untreated Cells (Negative Control): Wells with cells treated only with culture medium.

      • Vehicle Control: Wells with cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Blank: Wells with medium only (no cells) to serve as a background control for the plate reader.[20]

    • Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT dye to insoluble purple formazan crystals.[19]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[19]

    • Gently agitate the plate to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

MTT_Workflow start Start: Mammalian Cell Culture seed_cells Seed Cells in 96-Well Plate start->seed_cells attach Incubate 24h for Cell Attachment seed_cells->attach treat_cells Treat Cells with Serial Dilutions of Compound attach->treat_cells incubate_treat Incubate for Exposure (e.g., 24-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Remove Medium & Add Solubilizer (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (~570 nm) solubilize->read_absorbance end Calculate % Viability & Determine IC50 read_absorbance->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the quinoline-4-carboxylic acid scaffold is key to optimizing potency and selectivity. Literature has provided several key insights:

  • Position 2: The presence of an aryl ring at the C-2 position often enhances antibacterial activity.[22]

  • Positions 6, 7, and 8: Substitutions at these positions on the fused benzene ring are critical. For example, a fluorine atom at C-6 and a piperazinyl group at C-7 are hallmark features of many highly potent fluoroquinolone antibiotics, significantly increasing their activity against both Gram-positive and Gram-negative bacteria.[23]

  • Position 1: Alkyl or cycloalkyl groups at the N-1 position are also crucial for potent activity against bacterial topoisomerases.[23]

By synthesizing and testing analogs according to the protocols described above, researchers can systematically probe the SAR of their specific quinoline series and rationally design more effective antimicrobial agents.

References

  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
  • Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. (n.d.). ProQuest.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. (n.d.). Benchchem.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). ResearchGate.
  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives. (n.d.). Benchchem.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (n.d.). PubMed.
  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (2014). Semantic Scholar.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.
  • Application Notes and Protocols for Cytotoxicity Assays of Antibacterial Agent 105 on Eukaryotic Cells. (n.d.). Benchchem.
  • Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (n.d.). PubMed.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. (2018). PubMed Central.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). PubMed Central.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025). ResearchGate.
  • Structure-activity relationship of quinoline carboxylic acids. (n.d.). Benchchem.
  • Disk Diffusion Susceptibility Testing (Kirby-Bauer Method). (n.d.). Purdue University.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). NIH.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate.
  • Therapeutic significance of quinoline derivatives as antimicrobial agents. (2025). ResearchGate.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). PubMed Central.
  • Minimal Inhibitory Concentration (MIC). (2017). Protocols.io.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. (n.d.). PubMed.

Sources

Application Notes & Protocols: 2-(pyridin-4-yl)quinoline-4-carboxylic Acid in the Development of Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Metabolic Chokepoint for Therapeutic Intervention

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, a fundamental process for the creation of DNA and RNA.[1][2] This mitochondrial enzyme catalyzes the fourth committed step, the oxidation of dihydroorotate to orotate.[3][4] Rapidly proliferating cells, such as those found in tumors and activated immune cells, have a high demand for pyrimidines and are therefore exquisitely sensitive to the inhibition of this pathway.[1][5][6] This dependency has positioned DHODH as a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][6][7]

The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in the design of potent DHODH inhibitors. A notable example is brequinar, which has been extensively studied.[6][8] The development of analogs such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid represents a focused effort to enhance potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs as DHODH inhibitors, covering their mechanism of action, synthesis, and protocols for in vitro and in vivo evaluation.

Mechanism of Action: Starving Proliferating Cells of Essential Building Blocks

DHODH inhibitors function by binding to the enzyme, blocking its catalytic activity.[1] This leads to a depletion of the intracellular pool of pyrimidines, which in turn halts DNA and RNA synthesis, causing cell cycle arrest, particularly in the S-phase.[3][9] The therapeutic efficacy of DHODH inhibitors is rooted in this targeted metabolic disruption.

The binding of quinoline-4-carboxylic acid-based inhibitors to DHODH is a subject of intensive structural biology research. The carboxylate group is a key pharmacophore, forming critical interactions within the enzyme's binding pocket.[3] Structure-guided drug design, utilizing X-ray crystallography of inhibitor-enzyme complexes, has enabled the rational design of next-generation inhibitors with improved potency and selectivity.[3][10][11] The introduction of the pyridinyl group at the 2-position of the quinoline core, as in this compound, is a strategic modification aimed at optimizing these interactions and enhancing the molecule's drug-like properties.

DHODH_Inhibition_Pathway cluster_pyrimidine_synthesis De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibitor Action cluster_cellular_effects Downstream Cellular Effects Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine_Depletion Pyrimidine Pool Depletion Orotate->Pyrimidine_Depletion DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH_Inhibitor 2-(pyridin-4-yl)quinoline- 4-carboxylic acid DHODH_Inhibitor->Orotate Inhibits Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Mechanism of DHODH inhibition by this compound.

Synthesis of this compound and Analogs

The synthesis of 2-aryl-quinoline-4-carboxylic acids can be achieved through several established synthetic routes. The Pfitzinger condensation reaction is a classical and direct method.[3] Alternatively, modern cross-coupling reactions, such as the Suzuki reaction, offer a more versatile approach for introducing diversity at the 2-position of the quinoline core.[3]

Protocol 1: Synthesis via Pfitzinger Condensation

This protocol describes a one-step synthesis of this compound.

Materials:

  • Isatin

  • 4-Acetylpyridine

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve isatin (1 equivalent) and potassium hydroxide (3 equivalents) in a mixture of ethanol and water.

  • Add 4-acetylpyridine (1.1 equivalents) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 4-5.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Pfitzinger_Condensation Isatin Isatin Product This compound Isatin->Product + 4-Acetylpyridine 4-Acetylpyridine 4-Acetylpyridine->Product KOH, EtOH/H₂O, Reflux

Figure 2: Pfitzinger condensation for the synthesis of this compound.

In Vitro Evaluation of DHODH Inhibitors

Protocol 2: DHODH Enzymatic Inhibition Assay (DCIP Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[12][13]

Materials:

  • Recombinant human DHODH (transmembrane domain deleted)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q10

  • 2,6-dichloroindophenol (DCIP)

  • Dihydroorotic acid (DHO)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

  • Add the recombinant human DHODH enzyme to the mixture.

  • Pre-incubate the enzyme mixture with varying concentrations of the test compound (or vehicle control) for 30 minutes at 25°C.

  • Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.

  • Immediately measure the decrease in absorbance at 600 nm over a period of 10 minutes using a microplate reader.

  • The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

InhibitorIC₅₀ (Human DHODH)Reference
Brequinar~5.2 - 20 nM[14]
Teriflunomide~600 - 773 nM[14]
Representative Quinoline-4-carboxylic Acid Analog < 10 nM [3][11]

Table 1: Comparative inhibitory potency of selected DHODH inhibitors.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.[14]

Materials:

  • Cancer cell line (e.g., A549, HL-60)

  • Complete cell culture medium

  • Test compound

  • Uridine (for rescue experiments)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound for 72-96 hours.

  • For rescue experiments, co-treat a parallel set of wells with the test compound and excess uridine (e.g., 100 µM).[15]

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve. A significant shift in the GI₅₀ in the presence of uridine confirms that the compound's anti-proliferative effect is due to DHODH inhibition.[3]

In_Vitro_Workflow Synthesis Synthesis of 2-(pyridin-4-yl)quinoline- 4-carboxylic acid Enzyme_Assay DHODH Enzymatic Inhibition Assay (DCIP) Synthesis->Enzyme_Assay Cell_Assay Cell Proliferation Assay (MTT) Synthesis->Cell_Assay Data_Analysis Data Analysis: IC₅₀ & GI₅₀ Determination Enzyme_Assay->Data_Analysis Rescue_Experiment Uridine Rescue Experiment Cell_Assay->Rescue_Experiment Rescue_Experiment->Data_Analysis

Figure 3: Experimental workflow for the in vitro evaluation of DHODH inhibitors.

In Vivo Evaluation of DHODH Inhibitors

Protocol 4: Xenograft Mouse Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a xenograft mouse model.[16]

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cell line (e.g., A549)

  • Matrigel

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Compare the tumor growth inhibition in the treated group to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The development of this compound and its analogs as DHODH inhibitors represents a promising avenue for the treatment of cancer and autoimmune diseases.[6] The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this class of inhibitors, as well as exploring their potential in combination therapies.[17]

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Patsnap. [Link]

  • OSTI.GOV. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism. [Link]

  • ResearchGate. (n.d.). Pyrimidine de novo biosynthesis pathway. ResearchGate. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • ASM Journals. (n.d.). Pyrimidine Pathway-Dependent and -Independent Functions of the Toxoplasma gondii Mitochondrial Dihydroorotate Dehydrogenase. Infection and Immunity. [Link]

  • Wikipedia. (n.d.). Dihydroorotate dehydrogenase. Wikipedia. [Link]

  • ResearchGate. (2025). The Role of DHODH in Cellular Metabolism and Disease Therapeutics. ResearchGate. [Link]

  • The Insight Wire. (2025). The Growing Impact of DHODH Inhibitors in Therapeutic Development. The Insight Wire. [Link]

  • National Center for Biotechnology Information. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. PubMed Central. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • eLife. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • AACR Publications. (2024). Abstract 5787: Structure-function mapping of DHODH shows deviations in protein structure. AACR Publications. [Link]

  • ACS Publications. (2020). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. ACS Medicinal Chemistry Letters. [Link]

  • PubMed. (2008). The structures of human dihydroorotate dehydrogenase with and without inhibitor reveal conformational flexibility in the inhibitor and substrate binding sites. PubMed. [Link]

  • UniProt. (n.d.). DHODH - Dihydroorotate dehydrogenase (quinone), mitochondrial - Homo sapiens (Human). UniProt. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. PubMed Central. [Link]

  • Creative Biostructure. (n.d.). Structural Research of Dihydroorotate Dehydrogenases (DHODH). Creative Biostructure. [Link]

  • Pharmaceutical Market Europe. (n.d.). AUTOIMMUNE AND CHRONIC INFLAMMATORY DISEASES. Pharmaceutical Market Europe. [Link]

  • National Center for Biotechnology Information. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central. [Link]

  • Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research. [Link]

  • Patsnap. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Patsnap. [Link]

  • ACS Publications. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Wiley Online Library. (n.d.). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemMedChem. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to equip you with the expertise to navigate the challenges of this synthesis, ensuring a successful and efficient outcome.

The synthesis of this compound, a key scaffold in medicinal chemistry, is most commonly achieved through a variation of the Doebner reaction. This three-component reaction involves the condensation of an aniline (in this case, 4-aminopyridine), an aldehyde (pyridine-4-carbaldehyde), and pyruvic acid.[1][2] While seemingly straightforward, this reaction is often plagued by challenges that can lead to low yields, and difficult purification. This guide will address these issues head-on, providing logical, evidence-based solutions.

Troubleshooting Guide

This section is organized by common problems encountered during the synthesis. Each problem is followed by a detailed analysis of potential root causes and step-by-step troubleshooting protocols.

Problem 1: Low to No Product Yield

Symptoms: After the reaction and work-up, you isolate a minimal amount of the desired product, or none at all. TLC analysis of the crude mixture shows a complex mixture of spots or primarily unreacted starting materials.

Root Cause Analysis:

Low yields in the Doebner reaction for this specific target can stem from several factors:

  • Deactivation of the Aniline: The aniline used here, 4-aminopyridine, has a basic pyridine ring. Under the acidic conditions of the Doebner reaction, this ring can be protonated, reducing the nucleophilicity of the amino group and hindering its initial reaction with the aldehyde.

  • Side Reactions: The reaction conditions can promote various side reactions, including the Cannizzaro reaction of the aldehyde, self-condensation of pyruvic acid, and polymerization, leading to tar formation.[3][4]

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst concentration are critical parameters that can significantly influence the reaction outcome.[4]

Troubleshooting Steps:

  • Optimize the Catalyst and pH:

    • Rationale: While acidic conditions are necessary, a fine balance is required to activate the aldehyde without excessively protonating the 4-aminopyridine.

    • Protocol:

      • Instead of strong mineral acids, consider using a milder Lewis acid catalyst like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH).[5]

      • Perform small-scale trials to screen different acid catalysts and their concentrations. Monitor the reaction progress by TLC to identify the optimal conditions that favor product formation over side reactions.

  • Control the Reaction Temperature:

    • Rationale: The Doebner reaction is often exothermic.[4] Uncontrolled temperature can accelerate side reactions and lead to the formation of intractable tars.

    • Protocol:

      • Initiate the reaction at a lower temperature (e.g., room temperature or in an ice bath) and then gradually increase the temperature to reflux.

      • Use a reflux condenser to maintain a stable reaction temperature.

  • Order of Reagent Addition:

    • Rationale: The order in which the reactants are mixed can influence the initial steps of the reaction and minimize side reactions.[6]

    • Protocol:

      • Method A (Pre-formation of the Schiff Base): First, react 4-aminopyridine with pyridine-4-carbaldehyde in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine). Once the imine formation is confirmed by TLC, add the pyruvic acid and the acid catalyst. This can minimize the self-condensation of the aldehyde.

      • Method B (Slow Addition): Add the pyruvic acid dropwise to the mixture of 4-aminopyridine, pyridine-4-carbaldehyde, and the catalyst at a controlled temperature.

Problem 2: Significant Tar/Polymer Formation

Symptoms: The reaction mixture becomes a dark, viscous, and intractable tar, making product isolation extremely difficult and significantly reducing the yield.

Root Cause Analysis:

Tar formation is a notorious issue in Doebner-type reactions and is primarily caused by the acid-catalyzed polymerization of the aldehyde and/or pyruvic acid.[3][4] The α,β-unsaturated carbonyl compounds that can form in situ are particularly prone to polymerization under acidic conditions.

Troubleshooting Steps:

  • Use a Biphasic Solvent System:

    • Rationale: Sequestering the aldehyde in an organic phase can reduce its concentration in the acidic aqueous phase, thereby minimizing self-polymerization.[3][7]

    • Protocol:

      • Conduct the reaction in a two-phase system, such as toluene and aqueous acid. The aniline will be protonated and reside in the aqueous phase, while the aldehyde will be primarily in the organic phase. The reaction occurs at the interface.

  • Employ a Milder Catalyst:

    • Rationale: As mentioned previously, strong acids can aggressively promote polymerization.

    • Protocol:

      • Experiment with milder Lewis acids (e.g., Sc(OTf)₃, InCl₃) or solid acid catalysts that can be easily filtered off after the reaction.[5][8]

  • Optimize Reactant Stoichiometry:

    • Rationale: An excess of the aldehyde or pyruvic acid can increase the likelihood of polymerization.

    • Protocol:

      • Start with a 1:1:1 molar ratio of 4-aminopyridine, pyridine-4-carbaldehyde, and pyruvic acid. If yields are low, a slight excess (e.g., 1.1 equivalents) of the pyruvic acid can be explored.

Problem 3: Difficult Product Purification

Symptoms: The crude product is a complex mixture, and isolating the pure this compound via standard techniques like recrystallization or column chromatography is challenging. The product may also be contaminated with starting materials or byproducts.

Root Cause Analysis:

The target molecule possesses both acidic (carboxylic acid) and basic (pyridine and quinoline nitrogens) functionalities, making its solubility and chromatographic behavior complex. Common impurities can include unreacted starting materials and side products like 2-methylquinoline-4-carboxylic acid (from the reaction of 4-aminopyridine and pyruvic acid alone).[6]

Troubleshooting Steps:

  • Acid-Base Extraction Work-up:

    • Rationale: Leveraging the amphoteric nature of the product allows for a more selective purification.

    • Protocol:

      • After the reaction, quench the mixture with water and adjust the pH to be strongly acidic (pH ~1-2) with concentrated HCl. This will protonate all basic nitrogens, and the product should precipitate if it is insoluble in the acidic medium. If it remains dissolved, proceed to the next step.

      • Wash the acidic aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-basic organic impurities.

      • Carefully neutralize the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to the isoelectric point of the product, where its solubility is minimal, causing it to precipitate. The isoelectric point will need to be determined empirically, but it is likely to be in the neutral pH range.

      • Filter the precipitated solid and wash it with water and then a non-polar organic solvent (e.g., hexane or ether) to remove residual impurities.

  • Recrystallization with pH Adjustment:

    • Rationale: The solubility of the product is highly pH-dependent.

    • Protocol:

      • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH).

      • Treat the solution with activated charcoal to remove colored impurities.

      • Filter the solution and then slowly add a dilute acid (e.g., 1M HCl or acetic acid) to precipitate the pure product at its isoelectric point.

  • Chromatography Considerations:

    • Rationale: If chromatography is necessary, the stationary and mobile phases must be chosen carefully to handle the polar and basic nature of the compound.

    • Protocol:

      • Column Chromatography: Use a polar stationary phase like silica gel. A mobile phase containing a small amount of a modifier like triethylamine or acetic acid may be necessary to prevent peak tailing. For example, a gradient of methanol in dichloromethane with 0.5% triethylamine.

      • Reverse-Phase HPLC: This can be an effective technique for purification. Use a C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid.

Frequently Asked Questions (FAQs)

Q1: Can I use a different aniline or aldehyde in this reaction?

A1: Yes, the Doebner reaction is quite versatile.[2] However, the electronic nature of the substituents on the aniline and aldehyde will significantly impact the reaction conditions and yield. Electron-donating groups on the aniline generally favor the reaction, while electron-withdrawing groups can hinder it, often requiring more forcing conditions.[2] For each new substrate combination, optimization of the reaction conditions is crucial.

Q2: What is the mechanism of the Doebner reaction?

A2: The precise mechanism of the Doebner reaction is still a subject of some debate, but it is generally accepted to proceed through the following key steps:

  • Formation of a Schiff base (imine) from the aniline and the aldehyde.

  • Reaction of the Schiff base with the enolate of pyruvic acid.

  • Cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to form the aromatic quinoline ring.

Q3: My final product is a different color than expected. What could be the cause?

A3: The color of the final product can be an indicator of purity. A darker color often suggests the presence of polymeric or tarry impurities. If the product is off-color after initial isolation, further purification by recrystallization with charcoal treatment or chromatography is recommended.

Q4: Are there any alternative synthetic routes to this compound?

A4: Yes, the Pfitzinger reaction is a viable alternative.[9] This reaction involves the condensation of isatin with a compound containing an α-methylene ketone, in this case, 4-acetylpyridine, under basic conditions. This route can sometimes offer better yields and avoid the tar formation associated with the Doebner reaction.

Visualizing the Process

To aid in understanding the reaction and troubleshooting, the following diagrams illustrate the key workflow and decision-making processes.

Reaction Workflow Diagram

cluster_reactants Reactant Preparation cluster_reaction Doebner Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis 4-aminopyridine 4-aminopyridine Mixing & Reflux Mixing & Reflux 4-aminopyridine->Mixing & Reflux Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->Mixing & Reflux Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mixing & Reflux Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Mixing & Reflux Quenching & pH Adjustment Quenching & pH Adjustment Mixing & Reflux->Quenching & pH Adjustment Filtration Filtration Quenching & pH Adjustment->Filtration Recrystallization Recrystallization Filtration->Recrystallization Column Chromatography Column Chromatography Filtration->Column Chromatography NMR, MS, etc. NMR, MS, etc. Recrystallization->NMR, MS, etc. Column Chromatography->NMR, MS, etc. Final Product Final Product NMR, MS, etc.->Final Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Start Start Low Yield? Low Yield? Start->Low Yield? Tar Formation? Tar Formation? Low Yield?->Tar Formation? No Optimize Catalyst Optimize Catalyst Low Yield?->Optimize Catalyst Yes Purification Issues? Purification Issues? Tar Formation?->Purification Issues? No Biphasic System Biphasic System Tar Formation?->Biphasic System Yes Acid-Base Extraction Acid-Base Extraction Purification Issues?->Acid-Base Extraction Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Control Temperature Control Temperature Optimize Catalyst->Control Temperature Change Reagent Order Change Reagent Order Control Temperature->Change Reagent Order Change Reagent Order->Tar Formation? Milder Catalyst Milder Catalyst Biphasic System->Milder Catalyst Optimize Stoichiometry Optimize Stoichiometry Milder Catalyst->Optimize Stoichiometry Optimize Stoichiometry->Purification Issues? pH-Controlled Recrystallization pH-Controlled Recrystallization Acid-Base Extraction->pH-Controlled Recrystallization Modified Chromatography Modified Chromatography pH-Controlled Recrystallization->Modified Chromatography Modified Chromatography->Successful Synthesis

Sources

Technical Support Center: Optimizing the Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinoline-4-carboxylic acids. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you improve your reaction yields and obtain high-purity products.

Introduction to the Doebner Reaction

First reported by Oscar Doebner in 1887, the Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1] This reaction is a cornerstone in the synthesis of the quinoline core, a privileged scaffold in numerous pharmaceuticals.[1] While powerful, the classical Doebner reaction can be plagued by low yields, particularly when employing anilines with electron-withdrawing substituents.[1][2] This guide will delve into the nuances of this reaction to help you overcome these hurdles.

Reaction Mechanism

The proposed mechanism of the Doebner reaction involves several key steps. Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid.[1] The imine formed from a second molecule of aniline and the aldehyde can serve as the oxidizing agent in a hydrogen transfer process.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase N-arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct Enol->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Quinoline Quinoline-4-carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields are a common frustration with the Doebner reaction and can be attributed to several factors.[3] A systematic approach to troubleshooting is essential.

  • Substrate Reactivity: Anilines bearing electron-withdrawing groups are notoriously less reactive in the classical Doebner reaction, often resulting in poor yields.[1][2] For such substrates, consider employing a modified procedure, such as the Doebner hydrogen-transfer reaction, which has been shown to be more effective.[2][4]

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst choice can significantly hinder the reaction's efficiency.[3] Experiment with different catalysts (both Brønsted and Lewis acids) and solvents. For instance, while ethanol is a common solvent, acetonitrile (MeCN) has demonstrated superior performance in certain cases, particularly with Lewis acid catalysts like BF₃·THF.[2][3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of your desired product.[3] See the dedicated troubleshooting question on byproducts below.

  • Workup and Purification: Product loss during extraction and purification steps can contribute to a lower overall yield.[3] Ensure proper pH adjustment during workup to facilitate complete extraction of the carboxylic acid product.

Question 2: I am working with an electron-deficient aniline and getting very poor conversion. What specific modifications can I try?

This is a well-documented challenge.[1][2] Here are some targeted strategies:

  • Doebner Hydrogen-Transfer Reaction: This modification is specifically designed to improve yields for electron-deficient anilines.[2] The key is that the intermediate imine acts as a hydrogen acceptor, facilitating the oxidation of the dihydroquinoline intermediate to the desired quinoline.[5]

  • Catalyst and Solvent Optimization: For electron-deficient anilines, a systematic screening of catalysts and solvents is highly recommended. A study by Komatsu and colleagues demonstrated that BF₃·THF in acetonitrile (MeCN) was a suitable condition for these challenging substrates.[2]

CatalystSolventTemperature (°C)Yield (%)Reference
p-TsOHEthanolRefluxLow[2]
H₂NSO₃HAqueous100Low[2]
BF₃·THF MeCN 65 Good [2]
BF₃·THFEthanol65Low[2]
BF₃·THFToluene65Low[2]

Table 1: Optimization of Reaction Conditions for an Electron-Deficient Aniline.

  • Reactant Addition: Instead of adding all reactants at once, a slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline, aldehyde, and catalyst at an elevated temperature can sometimes improve the yield by controlling the concentration of reactive intermediates.[3]

Question 3: I am observing unexpected byproducts in my reaction mixture. What are they likely to be, and how can I minimize their formation?

Byproduct formation is a significant contributor to low yields. Common byproducts include:

  • Benzylamine Derivatives: These arise from the reduction of the intermediate imine by the dihydroquinoline intermediate. This is particularly prevalent when the oxidation of the dihydroquinoline is slow.[5] The Doebner hydrogen-transfer approach helps to mitigate this by ensuring the imine is consumed as an oxidant.[2]

  • 2-Methylquinoline-4-carboxylic Acids: A recent study has identified the formation of 2-methylquinoline-4-carboxylic acid derivatives as byproducts. This occurs through the condensation of two molecules of pyruvic acid with the aniline. The order of reactant addition was found to be a key factor in determining the product distribution.[6]

  • Pyrrolidine Derivatives: In specific cases, such as with 2-chloro-5-aminopyridine, intramolecular cyclization can occur at the amino group instead of the benzene ring, leading to the formation of a pyrrolidine derivative.[7]

To minimize byproduct formation, careful control of reaction conditions is paramount. This includes the choice of catalyst, solvent, temperature, and the order of reactant addition.[6]

Question 4: My reaction is producing a lot of tar-like material. How can I prevent this?

Tar formation is often a result of polymerization of the aldehyde or other reactive intermediates, especially under harsh acidic conditions.[8]

  • Temperature Control: Avoid excessively high temperatures, which can promote polymerization and degradation.[5][9]

  • Moderating Agents: In related quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to control the reaction's exothermicity and reduce charring.[8][9] While not traditionally used in the Doebner reaction, for highly reactive substrates, a milder catalyst or lower reaction temperature should be considered.

  • pH Control During Workup: During the acidification step to precipitate the product, add the acid slowly with vigorous stirring to prevent localized high acidity, which can sometimes lead to degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts and solvents for the Doebner reaction?

The reaction is typically catalyzed by either Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or Lewis acids (e.g., BF₃·THF, tin tetrachloride).[1] Common solvents include ethanol, but acetonitrile (MeCN) and dual green solvent systems like water and ethylene glycol have also been successfully employed.[2][4]

Q2: Can I use a substitute for pyruvic acid?

Yes, other α-keto acids can be used. For example, using 2-oxobutanoate will yield the corresponding 3-methyl-4-quinoline carboxylic acid.[4] Sodium pyruvate has also been used as a more cost-effective alternative to pyruvic acid.[4]

Q3: Is the Doebner reaction applicable to a wide range of substrates?

The Doebner reaction is quite versatile and can be applied to a variety of anilines and aldehydes.[1] However, as discussed, the reactivity can be significantly influenced by the electronic properties of the substituents on the aniline.[1][2] Recent modifications have expanded the substrate scope to include anilines with both electron-donating and electron-withdrawing groups.[2][4]

Q4: Are there greener alternatives for the Doebner reaction?

Yes, recent research has focused on developing more environmentally friendly protocols. A modified Doebner hydrogen transfer reaction has been developed using p-TSA as a catalyst in a dual green solvent system of water and ethylene glycol, offering mild reaction conditions and excellent conversion rates.[4]

Experimental Protocols

Protocol 1: General Procedure for the Doebner Reaction with an Electron-Deficient Aniline [3]

  • To a solution of the aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.28 equiv).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 3 hours at 65 °C.

  • Continue to heat the reaction mixture at 65 °C for an additional 21 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.

Protocol 2: Green Synthesis of Quinoline-4-carboxylic Acid [4][10]

  • In a reaction vessel, mix the aryl aldehyde (1.0 equiv), aniline (1.0 equiv), and p-toluenesulfonic acid (p-TSA) as the catalyst in ethylene glycol.

  • Prepare a solution of sodium pyruvate (1.0 equiv) in deionized water.

  • Heat the mixture of aldehyde, aniline, and catalyst to 50 °C.

  • Add the sodium pyruvate solution dropwise to the heated mixture.

  • Maintain the reaction at this temperature for approximately 3 hours, monitoring by TLC.

  • After completion, cool the reaction and isolate the product through filtration or extraction.

References

  • Wikipedia. (2023). Doebner reaction. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Krishna, S., & Vijayakumar, V. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Retrieved from [Link]

  • Omidkhah, N., et al. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry. (2021). Doebner Quinoline Synthesis Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... Retrieved from [Link]

  • Taylor & Francis Online. (2023). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring both a carboxylic acid and basic nitrogen atoms on the pyridine and quinoline rings, imparts a zwitterionic character, which can present unique challenges during purification. This guide offers a structured, question-and-answer approach to address common issues encountered during the purification of this molecule.

Troubleshooting Guides & FAQs

Section 1: Recrystallization

Question 1: My crude this compound is a discolored solid. What is a good starting point for purification by recrystallization?

Answer: Recrystallization is an excellent first-line technique for purifying solid organic compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For a zwitterionic and polar molecule like this compound, polar protic solvents are a good starting point.

  • Ethanol: Several quinoline-2-carboxylic acid compounds have been successfully recrystallized from ethanol.[2]

  • Ethanol/Water Mixture: This combination can be effective for polar organic compounds. The compound is often dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid. Upon cooling, crystals should form.[3]

  • Dimethylformamide (DMF)/Methanol: For less soluble compounds, a mixture of a strong solvent like DMF with a weaker anti-solvent like methanol can be effective.[4]

Initial Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude solid in separate test tubes.

  • Add a small volume (0.5 mL) of the test solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone, DMF) to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. A good solvent will dissolve the compound completely upon heating.

  • Allow the solutions to cool slowly to room temperature, and then in an ice bath. The desired outcome is the formation of well-defined crystals.

  • Based on these observations, select the most promising solvent or solvent system for a larger-scale recrystallization.

Question 2: I've performed a recrystallization, but the purity of my this compound has not significantly improved. What could be the issue?

Answer: This can be due to several factors related to the recrystallization process itself or the nature of the impurities.

  • Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate out of solution along with impurities, rather than forming pure crystals.[1] Ensure a slow cooling process by allowing the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Inappropriate Solvent Choice: If the impurities have similar solubility profiles to the desired compound in the chosen solvent, recrystallization will be inefficient. In this case, a different solvent or an alternative purification method like column chromatography should be considered.

  • Incomplete Dissolution: If the compound is not fully dissolved in the hot solvent, the undissolved material will contaminate the final product. Ensure you are using a sufficient volume of hot solvent to completely dissolve the solid.

  • Excess Solvent: Using too much solvent will result in a low or no yield upon cooling, as the solution will not be supersaturated.[1]

Troubleshooting Recrystallization Workflow:

G start Low Purity After Recrystallization check_cooling Was the solution cooled slowly? start->check_cooling check_dissolution Did the solid completely dissolve in hot solvent? check_cooling->check_dissolution Yes fast_cooling Issue: Rapid precipitation trapping impurities. Solution: Allow to cool to room temperature slowly before ice bath. check_cooling->fast_cooling No check_yield Was the recovery yield very low? check_dissolution->check_yield Yes insoluble_impurities Issue: Insoluble impurities present. Solution: Perform a hot filtration. check_dissolution->insoluble_impurities No excess_solvent Issue: Too much solvent used. Solution: Evaporate some solvent and re-cool. check_yield->excess_solvent Yes solvent_issue Issue: Impurities have similar solubility. Solution: Screen for a new solvent or try column chromatography. check_yield->solvent_issue No

Caption: Troubleshooting workflow for recrystallization.

Section 2: pH Adjustment and Precipitation

Question 3: How can I use the zwitterionic nature of this compound to my advantage during purification?

Answer: The zwitterionic character of your compound, arising from the acidic carboxylic acid and basic pyridine/quinoline nitrogens, allows for purification by pH-controlled precipitation. The solubility of the compound is highly dependent on the pH of the aqueous solution.[5]

  • In acidic solution (low pH): The nitrogen atoms will be protonated, forming a cationic species (a salt) which is generally more soluble in water.

  • In basic solution (high pH): The carboxylic acid will be deprotonated, forming an anionic species (a salt) which is also typically water-soluble.

  • At the isoelectric point (pI): The molecule exists as a neutral zwitterion with both positive and negative charges. At this pH, the net charge is zero, and the compound's solubility in water is at its minimum, often leading to precipitation.

Purification Protocol via pH Adjustment:

  • Dissolve the crude product in a dilute aqueous base (e.g., 5% NaOH or NaHCO3 solution) to deprotonate the carboxylic acid and form the soluble sodium salt.

  • Filter the solution to remove any base-insoluble impurities.

  • Slowly add a dilute acid (e.g., 5% HCl or acetic acid) to the filtrate with stirring.

  • Monitor the pH. As the pH approaches the isoelectric point, the this compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with deionized water to remove any residual salts, and then with a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Dry the purified product under vacuum.

Question 4: I am getting an oily or gummy precipitate instead of a crystalline solid during pH adjustment. What should I do?

Answer: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the solution or when the concentration is too high.

  • Dilute the Solution: Try repeating the process with a more dilute solution. This can sometimes favor the formation of a solid precipitate.

  • Control the Rate of pH Change: Add the acid or base very slowly, with vigorous stirring, to avoid localized high concentrations that can lead to oiling out.

  • Temperature Control: Perform the precipitation at a lower temperature by cooling the solution in an ice bath.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can sometimes induce crystallization.

  • Solvent Addition: If oiling out persists in a purely aqueous system, adding a small amount of a miscible organic solvent in which the compound is less soluble (e.g., ethanol or acetone) might help to induce precipitation.

Section 3: Column Chromatography

Question 5: When should I consider using column chromatography for the purification of this compound?

Answer: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful when:

  • Recrystallization and pH adjustment fail to provide the desired purity.

  • You need to separate your product from impurities with very similar chemical properties.

  • You are working with a small amount of material where recrystallization might lead to significant losses.

For a polar, zwitterionic compound, both normal-phase and reversed-phase chromatography can be considered.

Question 6: I am trying to purify my compound using normal-phase silica gel chromatography, but it is streaking or not moving from the baseline. What can I do?

Answer: This is a common issue with basic and acidic compounds on standard silica gel.

  • Peak Tailing/Streaking: The basic nitrogen atoms in your molecule can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing.[6]

  • Immobility: The high polarity of the zwitterionic form can cause it to bind very strongly to the polar silica gel.

Solutions for Normal-Phase Chromatography:

  • Mobile Phase Modification:

    • Add a Base: To reduce the interaction with acidic silanol groups, add a small amount of a volatile base like triethylamine (0.1-1%) or aqueous ammonia to your mobile phase.

    • Add an Acid: To protonate the basic nitrogens and potentially improve elution, a small amount of acetic acid or formic acid can be added. This is often used in combination with a polar solvent system.

    • Highly Polar Solvents: Use a more polar eluent system, such as dichloromethane/methanol or even chloroform/methanol/aqueous ammonia mixtures.

  • Stationary Phase Modification:

    • Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of your eluent containing the basic modifier.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or amino-propyl silica.

Chromatography Troubleshooting Logic:

G start Compound Streaks or is Immobile on Silica check_polarity Is the eluent polar enough? start->check_polarity check_interactions Are there strong acid-base interactions? check_polarity->check_interactions Yes increase_polarity Action: Increase eluent polarity (e.g., add MeOH to DCM). check_polarity->increase_polarity No add_modifier Action: Add a modifier to the eluent. check_interactions->add_modifier change_stationary_phase Consider alternative stationary phases like alumina or reversed-phase silica. check_interactions->change_stationary_phase If modifiers fail base_modifier Add a base (e.g., 1% Et3N) to mitigate interaction with acidic silanols. add_modifier->base_modifier acid_modifier Add an acid (e.g., 1% AcOH) to protonate the compound. add_modifier->acid_modifier

Caption: Logic for troubleshooting normal-phase chromatography.

Question 7: Would reversed-phase chromatography be a better option for my compound?

Answer: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is often an excellent choice for purifying polar and ionizable compounds like this compound.[7]

  • Principle: In RP-HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). More polar compounds elute earlier.

  • Advantages:

    • It can handle polar and zwitterionic compounds well.

    • The use of acidic modifiers in the mobile phase is common and can improve peak shape.

Typical RP-HPLC Conditions:

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient A suitable gradient from low to high organic contentA suitable gradient optimized for separation
Flow Rate ~1.0 mL/min~20 mL/min
Detection UV, wavelength based on compound's absorbanceUV, wavelength based on compound's absorbance

Note on Mobile Phase Additives:

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent and helps to protonate the basic nitrogens, leading to sharper peaks. However, it can be difficult to remove from the final product.

  • Formic Acid: A more volatile alternative to TFA, making it easier to remove during post-purification workup.

Summary of Physicochemical Properties and Purification Methods

Property/MethodDescriptionRationale/Considerations
Chemical Structure Contains carboxylic acid, pyridine, and quinoline moieties.Zwitterionic nature at neutral pH. Possesses both acidic and basic centers.
Solubility Generally soluble in polar organic solvents like DMSO and DMF.[8] Limited solubility in water and non-polar solvents. Solubility is pH-dependent.[5]The polar functional groups dominate its solubility profile.
Recrystallization Good for initial purification from crude solid.Solvents to try: Ethanol, Ethanol/Water, DMF/Methanol.[2][3][4]
pH Adjustment Exploits zwitterionic nature to precipitate the compound at its isoelectric point.Dissolve in base, filter, and precipitate by adding acid. A very effective method for removing neutral impurities.
Column Chromatography Normal-Phase: Challenging due to high polarity and basicity. Requires mobile phase modifiers (e.g., triethylamine, acetic acid). Reversed-Phase: Often the preferred chromatographic method. Use of acidic modifiers (formic acid, TFA) is recommended.[7]RP-HPLC is highly effective for achieving high purity of polar, ionizable compounds.

References

  • Farah, A. A., & William, J. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid.
  • Hassan, A. S., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2020). How to desalt zwitterions?. [Link]

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2][3] While several classic named reactions provide access to this privileged heterocycle, researchers frequently encounter challenges ranging from low yields and violent reaction kinetics to poor regioselectivity and difficult purification.[4][5][6] This guide is structured to provide practical, experience-driven solutions to common problems encountered during the synthesis of quinoline derivatives. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Part 1: General Troubleshooting - First Principles for Success

Before delving into specific named reactions, it's crucial to address foundational issues that are common sources of failure across all quinoline synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: My reaction has a very low yield or failed completely. What are the first things to check?

A1: A low or zero yield often points to issues with the fundamentals of the reaction setup.[7]

  • Reagent Quality: Are your starting materials pure? Aniline derivatives are notoriously susceptible to air oxidation, which can introduce impurities that inhibit the reaction. It is often advisable to distill liquid anilines under reduced pressure before use. For solid reagents, ensure they are dry, as water can interfere with acid catalysts and hydrolyze intermediates.[7]

  • Catalyst Activity: Many quinoline syntheses are acid-catalyzed. Ensure your acid catalyst (e.g., H₂SO₄, PPA, p-TsOH) has not absorbed atmospheric moisture, which would decrease its effective concentration. For Lewis acids (e.g., ZnCl₂, In(OTf)₃), ensure they have been stored under anhydrous conditions.[8][9]

  • Temperature Control: Many of these reactions require significant thermal input to overcome activation barriers.[7] Conversely, excessive temperatures can lead to decomposition and tar formation.[7][10] Ensure your reaction is heated to the appropriate temperature, and that the temperature is uniform throughout the reaction mixture. Use an oil bath and vigorous stirring for even heat distribution.

  • Reaction Atmosphere: Some reactions may be sensitive to oxygen. While many modern protocols are robust, if you are experiencing consistently low yields, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: My reaction mixture turned into an intractable black tar. What happened and how can I prevent it?

A2: Tar formation is a notorious problem, especially in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses.[10][11] This is typically due to the acid-catalyzed polymerization of reactants or intermediates, such as α,β-unsaturated carbonyl compounds.[6][10]

  • Control the Exotherm: These reactions can be highly exothermic. Uncontrolled temperature spikes accelerate polymerization. Ensure slow, controlled addition of the acid catalyst, often with external cooling (e.g., an ice bath) during the addition phase.[7][11]

  • Use a Moderator (Skraup Synthesis): In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) is critical. It is believed to act as an oxygen carrier, smoothing out the highly exothermic oxidation step and preventing charring.[7][12]

  • Biphasic Systems (Doebner-von Miller): To prevent the polymerization of the α,β-unsaturated carbonyl compound in the acidic aqueous phase, sequester it in a non-miscible organic solvent like toluene. This biphasic approach can dramatically reduce tar formation and improve yields.[6][10]

Part 2: The Friedländer Synthesis: Mastering Condensation

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][13] It is valued for its convergence, but catalyst choice and control of side reactions are paramount.

Troubleshooting Guide: Friedländer Annulation

Q1: My Friedländer reaction is not working. I'm using a standard base catalyst like KOH, but the yield is poor.

A1: While classic protocols use strong bases, these conditions can promote an unproductive side reaction: the aldol self-condensation of the α-methylene ketone.[8][14] This is often the primary reason for low yields.

  • Switch to an Acid Catalyst: It has been found that acid catalysts are often more effective and lead to fewer side products in the Friedländer annulation.[15][16] A wide range of Brønsted acids (p-TsOH, TFA) and Lewis acids (ZnCl₂, In(OTf)₃, AuCl₃) have been successfully employed.[8][9][15]

  • Milder Conditions: Modern protocols often utilize milder catalysts that allow the reaction to proceed at lower temperatures, further minimizing side reactions.[17] For example, catalytic iodine (10 mol%) at 80-100°C can be very effective.[17]

Q2: I'm using an unsymmetrical ketone (e.g., 2-pentanone) and getting a mixture of two regioisomers. How can I control the regioselectivity?

A2: This is a classic challenge in Friedländer synthesis.[5][18] The outcome is a delicate balance of steric and electronic factors, governed by which α-methylene group (the methyl or the ethyl group in 2-pentanone) preferentially attacks the 2-aminoaryl carbonyl.

  • Catalyst Control: The choice of catalyst can significantly influence the regiochemical outcome.[18] Novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have shown high regioselectivity for reaction at the methyl position of unmodified methyl ketones.[19]

  • Kinetic vs. Thermodynamic Control: Reaction temperature can play a crucial role. Lower temperatures may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the thermodynamically more stable product. A systematic study of temperature is warranted.

  • Slow Addition: In some catalyst systems, slow addition of the methyl ketone to the reaction mixture has been shown to dramatically improve regioselectivity.[19] This keeps the concentration of the ketone low, favoring the desired reaction pathway over competing equilibria.

Optimized Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis

This protocol utilizes mild conditions to minimize side reactions.[17]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).

  • Reaction Execution: Heat the reaction mixture to 80–100 °C in an oil bath. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Quenching: Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove the iodine.

  • Extraction: Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Friedländer Catalyst Comparison
Catalyst SystemTemperature (°C)TimeSolventTypical Yield (%)Reference
KOHReflux12-24 hEthanol40-60[8][16]
p-Toluenesulfonic acid (p-TsOH)1102-5 hToluene85-95[8]
Indium(III) triflate (In(OTf)₃)801-2 hSolvent-free75-92[9]
Ceric Ammonium Nitrate (CAN)Ambient45 minAcetonitrile88-94[15]
Acetic Acid (Microwave)1605 minAcetic Acid>90[20]
Ionic Liquid ([Hbim]BF₄)1001 hSolvent-free~93[21]
Workflow Diagram: Troubleshooting Friedländer Synthesis

Friedlander_Troubleshooting start Start: Friedländer Reaction check_yield Low Yield or No Reaction? start->check_yield side_reactions Side Reactions? (e.g., Aldol Condensation) check_yield->side_reactions Yes regio_issue Regioselectivity Problem? check_yield->regio_issue No switch_catalyst Action: Switch from Base to Acid Catalyst (p-TsOH, I₂, Lewis Acid) side_reactions->switch_catalyst Yes re_evaluate Re-evaluate: Check General Troubleshooting (Reagents, Temp, etc.) side_reactions->re_evaluate No lower_temp Action: Use Milder Conditions (Lower Temperature) switch_catalyst->lower_temp success Success: High Yield of Desired Product switch_catalyst->success lower_temp->success amine_catalyst Action: Use Regioselective Catalyst (e.g., TABO) regio_issue->amine_catalyst Yes regio_issue->re_evaluate No slow_addition Action: Slowly Add Ketone amine_catalyst->slow_addition amine_catalyst->success slow_addition->success

Caption: Troubleshooting workflow for the Friedländer synthesis.

Part 3: Skraup & Doebner-von Miller Syntheses: Taming the Beast

These classic methods are powerful but notorious for their harsh conditions. The Skraup synthesis uses aniline, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself.[12][22] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[23][24]

Troubleshooting Guide: Skraup & Doebner-von Miller Reactions

Q1: My Skraup reaction is dangerously violent. How can I run it safely?

A1: The reputation of the Skraup synthesis for being violent is well-deserved.[12] The reaction is highly exothermic, and controlling this is key to both safety and yield.

  • Mandatory Moderator: Never run a Skraup synthesis without a moderator. Ferrous sulfate (FeSO₄) is the standard choice. It smooths the oxidation process, preventing the reaction from running away.[7][12] Boric acid can also be used.[7]

  • Controlled Addition & Cooling: The concentrated sulfuric acid must be added very slowly, with vigorous stirring, while the reaction flask is cooled in an ice bath.[7] This dissipates the heat generated from both the acid dilution and the initial dehydration of glycerol.

  • Scale: Be extremely cautious when scaling up. A reaction that is manageable at 10 mmol might become uncontrollable at 100 mmol. Always perform a small-scale trial first.

Q2: My Doebner-von Miller reaction produces mostly black polymer and very little product.

A2: This is the most common failure mode for this reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[6][10]

  • Adopt a Biphasic System: The most effective solution is to run the reaction in a biphasic medium.[6][10] For example, reflux the aniline in aqueous HCl while the α,β-unsaturated carbonyl is dissolved in toluene.[10] The reactants can interact at the interface, but the bulk of the carbonyl compound is protected from the strong aqueous acid, preventing polymerization.

  • Optimize Acid: While strong acids are required, you can screen different acids and their concentrations. In some cases, a Lewis acid like ZnCl₂ or SnCl₄ may provide a better balance of reactivity and side-product formation than a Brønsted acid like HCl or H₂SO₄.[10]

Q3: My final product is contaminated with a byproduct that seems to be a dihydroquinoline. How do I fix this?

A3: The final step in these syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[25] If this oxidation is incomplete, you will isolate the partially hydrogenated byproduct.[10]

  • Ensure Sufficient Oxidant: The oxidizing agent (e.g., nitrobenzene, arsenic acid, or even air in some Doebner-von Miller variations) must be present in a sufficient stoichiometric amount to drive the reaction to completion.[10][12]

  • Choose a Stronger Oxidant: If incomplete oxidation persists, consider a more efficient oxidizing agent. While nitrobenzene is traditional, other oxidants can be used. Be aware of the safety and disposal implications of alternatives like arsenic acid.

Optimized Experimental Protocol: Moderated Skraup Synthesis

This protocol incorporates safety measures to control the reaction's exothermicity.[7]

  • Reaction Setup: In a large round-bottom flask (at least 5x the volume of the reactants) equipped with a mechanical stirrer and a long reflux condenser, add the aniline derivative (1.0 mol) and anhydrous glycerol (2.5 mol).

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (10 g).

  • Acid Addition (Critical Step): Begin vigorous stirring and cool the flask in an ice/water bath. Through the condenser, add concentrated sulfuric acid (2.0 mol) very slowly over at least one hour, ensuring the internal temperature does not exceed 120 °C.

  • Oxidant Addition: After the sulfuric acid has been added, slowly add the oxidizing agent (e.g., nitrobenzene, 0.5 mol).

  • Reaction Execution: Heat the mixture carefully to reflux (approx. 150-160 °C) and maintain for 3-5 hours.

  • Work-up: Cool the mixture completely. Cautiously dilute by pouring it onto a large volume of crushed ice.

  • Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is traditionally purified by steam distillation, which effectively separates the volatile product from non-volatile tars.[7] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Workflow Diagram: Troubleshooting Skraup/DVM Synthesis

Skraup_DVM_Troubleshooting start Start: Skraup or DVM Reaction problem Identify Primary Issue start->problem violent Violent Exotherm (Skraup) problem->violent Safety tar Tar / Polymer Formation (DVM) problem->tar Yield dihydro Dihydroquinoline Byproduct problem->dihydro Purity moderator Action: Add Moderator (FeSO₄) & Ensure Slow Acid Addition with Cooling violent->moderator biphasic Action: Use Biphasic System (e.g., Toluene/aq. HCl) tar->biphasic oxidant Action: Increase Oxidant Amount or Use Stronger Oxidant dihydro->oxidant success Success: Controlled Reaction, Improved Yield & Purity moderator->success biphasic->success oxidant->success

Caption: Troubleshooting workflow for Skraup/DVM synthesis.

Part 4: The Combes Synthesis: Navigating Regioselectivity

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[26][27] While generally more controlled than the Skraup reaction, its primary challenge lies in controlling regioselectivity when using unsymmetrical β-diketones.

Troubleshooting Guide: Combes Synthesis

Q1: My reaction with an unsymmetrical β-diketone gives a mixture of regioisomers. How do I favor one over the other?

A1: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed cyclization of the enamine intermediate.[27] The choice between the two carbonyl groups is influenced by both steric and electronic factors.

  • Steric Hindrance: Increasing the steric bulk of the R group on the β-diketone can favor the formation of the less hindered product.[27] For example, in trifluoromethyl β-diketones, a bulkier R group leads to the preferential formation of 2-CF₃-quinolines.[27]

  • Aniline Electronics: The electronic nature of the aniline substituent matters. Methoxy-substituted (electron-donating) anilines tend to favor the formation of 2-substituted quinolines, while halo-substituted (electron-withdrawing) anilines favor the 4-substituted regioisomer.[27]

  • Acid Catalyst: The strength and type of acid catalyst can influence the transition state of the rate-determining annulation step.[27] It is worthwhile to screen different acids (e.g., H₂SO₄, PPA, p-TsOH) to see if the isomeric ratio can be improved.

Q2: My aniline has a strong electron-withdrawing group (e.g., -NO₂) and the cyclization step is failing.

A2: The cyclization step is an electrophilic aromatic substitution on the aniline ring. Strong electron-withdrawing groups deactivate the ring, making this step significantly more difficult or impossible under standard conditions.[28]

  • Harsher Conditions: You may need to use a stronger acid catalyst (e.g., polyphosphoric acid - PPA) and higher temperatures to force the cyclization. However, this increases the risk of decomposition.

  • Protecting Groups/Synthetic Strategy: A more robust approach is to alter the synthetic strategy. Consider using an aniline with a group that can be converted to the desired electron-withdrawing group after the quinoline core has been formed (e.g., using an amino group that is later diazotized and displaced).

Data Summary: Combes Synthesis Acid Catalysts
Acid CatalystTypical ConditionsNotesReference
Conc. Sulfuric Acid (H₂SO₄)100 °C, 1-2 hThe most common and traditional catalyst.[26][27]
Polyphosphoric Acid (PPA)120-150 °CMore viscous, can be more effective for deactivated anilines.[26]
p-Toluenesulfonic Acid (p-TsOH)Reflux in TolueneMilder alternative, allows for azeotropic removal of water.[28]
Zinc Chloride (ZnCl₂)140-160 °CLewis acid alternative, can be effective.[28]

Part 5: Purification Strategies for Quinoline Derivatives

Q1: My quinoline derivative is decomposing on my silica gel column. What's happening?

A1: This is a very common issue. The nitrogen atom in the quinoline ring is basic, while standard silica gel is acidic. This acid-base interaction can lead to strong binding of your product to the stationary phase, causing streaking, poor recovery, and on-column decomposition.[29]

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solvent system containing a small amount of a basic additive, such as triethylamine (Et₃N) or pyridine (typically 0.5-1% v/v). This deactivates the acidic sites on the silica surface.

  • Use Alumina: Consider using basic or neutral alumina as your stationary phase instead of silica gel. Alumina is more compatible with basic compounds.

  • Alternative Purification: If chromatography is still problematic, consider other methods like recrystallization or distillation (if your compound is thermally stable and volatile).

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis Online. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]

  • Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. (2019). ResearchGate. [Link]

  • Recent Progress in the Synthesis of Quinolines. (n.d.). PubMed. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009). ACS Publications. [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2015). ResearchGate. [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts. (2003). Organic Chemistry Portal. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2014). PubMed Central. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. (2015). New Journal of Chemistry. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. (2003). ResearchGate. [Link]

  • Skraup reaction. (n.d.). Wikipedia. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI. [Link]

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. (2020). PubMed. [Link]

  • Method for purifying quinolinecarboxylic acid derivative. (2005).
  • Preparation and Properties of Quinoline. (n.d.). SlideShare. [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. [Link]

  • Doebner-Miller reaction. (n.d.). chemeurope.com. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). PubMed Central. [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

Sources

overcoming solubility issues of 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(pyridin-4-yl)quinoline-4-carboxylic acid

Welcome to the technical support resource for this compound (CAS No. 14228-23-0). This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges with the solubility of this compound. We provide in-depth, field-tested troubleshooting strategies and frequently asked questions to ensure the successful integration of this molecule into your experimental workflows.

Understanding the Challenge: The Amphoteric Nature of the Molecule

This compound is a complex heterocyclic molecule with inherent solubility limitations in neutral aqueous media.[1][2] Its structure contains both a weakly acidic group (the carboxylic acid on the quinoline ring) and weakly basic nitrogen atoms (on the pyridine and quinoline rings).[3][4] This dual acidic/basic character makes it an amphoteric compound.

The solubility of amphoteric substances is highly dependent on pH.[5][6][7] At a specific pH, known as the isoelectric point (pI), the molecule carries both a positive and a negative charge, forming a zwitterion. In this state, the net charge is zero, intermolecular attractions are maximized, and aqueous solubility is at its minimum. Moving the pH away from the pI—either more acidic or more basic—will ionize the molecule, forming a cationic or anionic salt, respectively. These charged species are significantly more polar and, therefore, more soluble in aqueous solutions.[8][9]

Frequently Asked Questions (FAQs)

Q1: Why won't this compound dissolve in my neutral buffer (e.g., PBS pH 7.4)?

A1: At neutral pH, the compound is near its isoelectric point. The carboxylic acid group is likely deprotonated (negative charge), while one of the nitrogen atoms (likely the more basic pyridine nitrogen) is protonated (positive charge). This zwitterionic state minimizes solubility in water. To dissolve it, you must shift the pH to fully protonate or deprotonate the molecule into a more soluble salt form.

Q2: I dissolved the compound in DMSO for my cell-based assay, but it precipitated when I added it to the cell culture medium. What happened?

A2: This is a common issue known as "solvent-shift" precipitation. While the compound is soluble in 100% DMSO, the final concentration of DMSO in your cell culture medium is typically very low (<0.5%). When the DMSO stock is diluted into the aqueous, neutral pH medium, the DMSO is no longer an effective co-solvent, and the compound crashes out of solution because the medium's pH is close to the compound's pI. The solution is to prepare a high-concentration stock in an acidic or basic aqueous solution first, which can then be diluted into the medium.

Q3: Can I heat the solution to improve solubility?

A3: Heating can temporarily increase the solubility of many compounds, including this one.[2][10][11] However, this is often a temporary solution. The compound may precipitate out as the solution cools to room or experimental temperature. This method should be used with caution and is generally not recommended for preparing stable stock solutions. Always check the compound's thermal stability before heating.

Q4: Which organic solvents are best for this compound?

A4: Polar aprotic solvents are typically the most effective for creating concentrated stock solutions for non-aqueous applications.

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Excellent solubilizing power. Hygroscopic. Use anhydrous grade for storage.
Dimethylformamide (DMF)6.4153Good alternative to DMSO.
Methanol / Ethanol5.1 / 4.365 / 78May have limited solubility. Can be used as a co-solvent.
Dichloromethane (DCM)3.140Generally poor solubility for this polar, zwitterionic-capable molecule.
Water (pH-adjusted)10.2100The preferred solvent when compatible with the downstream application.

Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to systematically overcome solubility issues.

Workflow for Systematic Solubility Troubleshooting

Below is a decision-making workflow to guide your solubilization strategy.

G start Start: Undissolved Compound app_check Is the final application aqueous? start->app_check ph_adjust Primary Method: pH Adjustment app_check->ph_adjust  Yes cosolvent Secondary Method: Organic Co-solvents app_check->cosolvent  No / Aqueous Failed ph_basic Try 10-100 mM NaOH (Anionic Salt) ph_adjust->ph_basic ph_acidic Try 10-100 mM HCl (Cationic Salt) ph_adjust->ph_acidic dissolved_aq Solubilized ph_basic->dissolved_aq ph_acidic->dissolved_aq dmso Try DMSO or DMF (for stock solution) cosolvent->dmso excipients Advanced Method: Formulation with Excipients (e.g., Cyclodextrins, Surfactants) cosolvent->excipients For Drug Formulation dissolved_org Solubilized dmso->dissolved_org excipients->dissolved_aq

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This is the most reliable method for preparing aqueous stocks for biological assays. The goal is to form either the sodium salt (basic pH) or the hydrochloride salt (acidic pH).

Principle of Ionization for Solubility

The following diagram illustrates how pH adjustment alters the ionization state of the molecule to enhance solubility.

G cluster_low_ph Low pH (e.g., pH 1-2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 11-12) cation [Molecule]-H⁺ (Cationic Form) Highly Soluble zwitterion [Molecule] (Zwitterionic/Neutral Form) Poorly Soluble cation->zwitterion  Add Base (e.g., NaOH)   zwitterion->cation  Add Acid (e.g., HCl)   anion [Molecule]⁻ (Anionic Form) Highly Soluble zwitterion->anion  Add Base (e.g., NaOH)   anion->zwitterion  Add Acid (e.g., HCl)  

Caption: pH-dependent ionization states of the amphoteric compound.

Materials:

  • This compound powder

  • 1 M NaOH solution

  • 1 M HCl solution

  • High-purity water (e.g., Milli-Q)

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile conical tube. For example, to make a 10 mM stock solution of a compound with a molecular weight of 250.25 g/mol [1], weigh 2.5 mg for a final volume of 1 mL.

  • Add Water: Add approximately 80% of the final desired volume of high-purity water. The compound will likely appear as an insoluble suspension.

  • Titrate with Base OR Acid:

    • To prepare the basic stock (anionic salt): Add 1 M NaOH dropwise (e.g., 1-2 µL at a time) while vortexing. Continue adding base until the solid completely dissolves. The solution should become clear.

    • To prepare the acidic stock (cationic salt): Add 1 M HCl dropwise while vortexing. Continue adding acid until the solid completely dissolves.

  • Adjust Final Volume: Once the compound is fully dissolved, add high-purity water to reach the final desired volume.

  • Verify pH (Optional but Recommended): Check the pH of the final stock solution. It should be significantly basic (>11) or acidic (<3).

  • Sterile Filtration: If for use in cell culture, filter the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in appropriate aliquots at -20°C or -80°C.

Trustworthiness Check: The clarity of the final solution is a self-validating indicator of successful solubilization. When diluted into a neutral buffer for an experiment, this pre-dissolved salt form is much less likely to precipitate than a compound diluted from a DMSO stock.

Protocol 2: Screening for Co-Solvent and Excipient-Based Solubility

For applications where pH modification is not feasible or for formulation development, this protocol helps identify suitable co-solvents or excipients.

Materials:

  • Compound powder

  • A panel of solvents/solutions: DMSO, DMF, Ethanol, Propylene Glycol, Solutol® HS 15, 20% (w/v) Captisol® (a sulfobutylether-β-cyclodextrin).

  • Small glass vials

  • Micro-stir bar

Step-by-Step Methodology:

  • Prepare Vials: Add a pre-weighed, excess amount of the compound to each vial (e.g., 5 mg).

  • Add Solvent: Add a fixed volume of each test solvent (e.g., 200 µL) to the respective vials.

  • Equilibrate: Tightly cap the vials and allow them to equilibrate for 24 hours at room temperature on a stir plate. This ensures the solution reaches saturation.

  • Separate Solid: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant and dilute it in a suitable mobile phase for analysis by a calibrated HPLC-UV method. This will determine the saturation solubility in each vehicle.

Interpreting Results: This screening will provide quantitative data on which systems are most effective. Cyclodextrins and specialized surfactants are often highly effective at increasing apparent aqueous solubility for poorly soluble APIs.[12][13]

StrategyMechanismProsCons
pH Adjustment Ionization to a salt form[14][15]High solubility increase; cost-effective.Potential for pH to affect assay; compound instability at pH extremes.
Co-solvents Reduces solvent polarity[14]Simple; effective for high concentration stocks.Can precipitate on dilution; solvent toxicity in biological assays.
Excipients Micelle formation or inclusion complexation[16][17]Significant solubility enhancement; can improve bioavailability.More expensive; requires formulation expertise; potential for excipient-induced artifacts.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Sun, N., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 194-203.
  • International Journal of Pharmaceutical and Chemical Sciences. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal, 2(3), 126-134.
  • LookChem. (n.d.). 4-(PYRIDIN-4-YL)ANILINE. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR, 8(8), 655-660.
  • Drug Development & Delivery. (2017). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Fuguet, E., et al. (2016). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • PubChem. (n.d.). 4-(Pyridin-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • Olivas-Gaspar, C. A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Molecules, 24(5), 957.
  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • Maleki, B., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3394-3403.
  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2014). An efficient synthesis of quinolines under solvent-free conditions.
  • University document. (n.d.). Exp.
  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV.
  • Keen, J. M., et al. (2018). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Molecular Pharmaceutics, 15(9), 4165-4176.
  • University document. (n.d.).
  • Chad's Prep. (2022, February 25). 17.6 pH Effects on Solubility [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

Sources

stability of 2-(pyridin-4-yl)quinoline-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a comprehensive overview of the potential stability characteristics of 2-(pyridin-4-yl)quinoline-4-carboxylic acid. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this document leverages fundamental chemical principles and data from structurally related compounds, such as quinoline-4-carboxylic acid and pyridine derivatives. The information herein is intended to serve as a foundational resource to guide experimental design, troubleshooting, and the development of robust analytical methods. We will explore potential degradation pathways and provide detailed protocols for forced degradation studies, empowering researchers to generate precise stability data for their specific applications.

Chemical Structure and Stability Implications

The structure of this compound incorporates three key moieties that dictate its chemical behavior: a quinoline ring, a pyridine ring, and a carboxylic acid group.

  • Quinoline Ring: This bicyclic aromatic system is generally stable but can be susceptible to oxidation and photodegradation, potentially leading to the formation of hydroxylated derivatives or ring-opened products.[1]

  • Pyridine Ring: As a nitrogen-containing heterocycle, the pyridine moiety can undergo N-oxidation. Its basic nitrogen atom also means its protonation state, and therefore solubility and reactivity, will be highly dependent on pH.

  • Carboxylic Acid Group: This functional group is the primary site for acid-base chemistry and can undergo decarboxylation under thermal stress.[2] Its presence significantly influences the molecule's solubility in aqueous and organic solvents.

The conjugation between the quinoline and pyridine rings can influence the overall electron distribution and photostability of the molecule.

Frequently Asked Questions (FAQs) on Stability

Q1: How does pH affect the stability of this compound in aqueous solutions?

The stability of the compound in aqueous media is expected to be pH-dependent. While the quinoline and pyridine rings are generally stable to hydrolysis, extreme pH conditions can promote degradation over extended periods, especially at elevated temperatures. The solubility of the compound is also highly dependent on pH due to the presence of the carboxylic acid and the basic pyridine nitrogen.[3] In acidic conditions, the pyridine nitrogen will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, both states generally leading to increased aqueous solubility compared to the zwitterionic form near its isoelectric point.

Q2: Is this compound susceptible to oxidation?

Yes, heteroaromatic systems, particularly electron-rich ones, can be susceptible to oxidation.[1] The nitrogen atom in the pyridine ring can be oxidized to an N-oxide. The quinoline ring can also be oxidized, potentially forming hydroxylated byproducts or quinone-like structures under strong oxidizing conditions.[1] Common laboratory oxidants like hydrogen peroxide can initiate such degradation.

Q3: What is the expected thermal stability of this compound?

Aromatic carboxylic acids are generally thermally stable.[2] However, at high temperatures, particularly above its melting point, decarboxylation (loss of CO2) from the carboxylic acid group is a potential degradation pathway.[2] The stability will also depend on the physical state (solid vs. solution). In solution, thermal degradation may be accelerated. For solid-state stability, it is crucial to store the compound in a cool, dry place.

Q4: Is this compound light-sensitive?

Quinoline and its derivatives are known to be photosensitive and can undergo photodegradation.[1][4] Exposure to UV or even high-intensity visible light can lead to the formation of degradation products. Potential photoreactions include hydroxylation of the quinoline ring system.[1] Therefore, it is recommended to handle and store the compound, as well as its solutions, protected from light.

Q5: What are the recommended storage conditions for this compound?

For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a cool and dry environment (e.g., a desiccator at 2-8 °C). Solutions should be freshly prepared whenever possible. If solutions need to be stored, they should be protected from light and stored at low temperatures. The choice of solvent can also impact stability.

Q6: In which solvents is the compound most stable?

While specific data is unavailable, aprotic solvents like DMSO and DMF are commonly used for dissolving similar compounds for screening purposes and are generally suitable for short-term storage. For aqueous buffers, the pH should be optimized for both solubility and stability. It is advisable to perform a preliminary stability study in the chosen solvent system if the solution is to be stored for an extended period.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
A freshly prepared solution turns yellow/brown over time. Oxidation or Photodegradation: The compound may be degrading due to exposure to air (oxygen) or ambient light.Prepare solutions fresh. If storage is necessary, use amber vials, degas the solvent, and store at a low temperature (2-8°C).
Unexpected peaks appear in HPLC/LC-MS analysis of an aged sample. Degradation: The new peaks are likely degradation products. The conditions to which the sample was exposed (heat, light, pH) will determine the nature of the degradants.Conduct a forced degradation study (see protocols below) to identify potential degradation products and establish the stability-indicating nature of your analytical method.[5]
Poor solubility in a neutral aqueous buffer. Zwitterionic Nature: The compound has both an acidic (carboxylic acid) and a basic (pyridine) center, leading to low solubility around its isoelectric point.Adjust the pH of the buffer. Solubility should increase in acidic (pH < 4) or basic (pH > 6) conditions. The use of co-solvents like ethanol or DMSO may also be necessary.
Loss of compound potency in a biological assay. Instability in Assay Media: The compound may be degrading under the assay conditions (e.g., temperature, pH of the cell culture media, presence of reactive species).Perform a stability check of the compound in the assay buffer/media under the same incubation conditions but without the biological system. Analyze the sample at different time points to assess stability.

Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels.[7]

General Procedure
  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture).

  • For each stress condition, dilute the stock solution with the stressor to a final concentration (e.g., 0.1 mg/mL).

  • Include a control sample (diluted with the solvent used for the stressor) kept under ambient conditions.

  • After the specified time, quench the reaction if necessary (e.g., by neutralization), dilute to a suitable concentration for analysis, and analyze by a suitable stability-indicating method (e.g., HPLC with UV or MS detection).

Stress Conditions
Condition Protocol Potential Degradation Pathway
Acid Hydrolysis 1. Treat the compound solution with 0.1 M HCl.2. Incubate at 60°C for 24 hours (adjust time and temperature as needed).3. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.Generally stable, but prolonged exposure to heat and strong acid could lead to minor degradation.
Base Hydrolysis 1. Treat the compound solution with 0.1 M NaOH.2. Incubate at 60°C for 24 hours (adjust time and temperature as needed).3. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.Potential for hydrolysis of the quinoline ring under harsh conditions, though generally expected to be stable.
Oxidative Degradation 1. Treat the compound solution with 3% H₂O₂.2. Keep at room temperature for 24 hours, protected from light.3. Analyze directly.Formation of N-oxides on the pyridine and/or quinoline rings; hydroxylation of the aromatic rings.
Thermal Degradation 1. Solid State: Place the solid compound in a hot air oven at 80°C for 48 hours.2. Solution State: Reflux the compound solution at 80°C for 48 hours.Decarboxylation (loss of CO₂), especially in the solid state at high temperatures.
Photolytic Degradation 1. Expose the compound solution (in a phototransparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8][9]2. Include a dark control sample wrapped in aluminum foil.Photorearrangement, hydroxylation of the quinoline ring, or other complex photochemical reactions.[1][4]

Visualizations

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Dilute Base Basic (0.1 M NaOH, 60°C) Stock->Base Dilute Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Dilute Thermal Thermal (80°C) Stock->Thermal Dilute Photo Photolytic (ICH Q1B) Stock->Photo Dilute Quench Quench/Neutralize Acid->Quench Base->Quench Oxidative->Quench Thermal->Quench Photo->Quench Analyze HPLC / LC-MS Analysis Quench->Analyze Data Identify Degradants & Assess Mass Balance Analyze->Data

Caption: General workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide N-Oxide (Pyridine or Quinoline) Parent->N_Oxide Oxidation (H₂O₂) Hydroxylated Hydroxylated Derivative Parent->Hydroxylated Photolysis / Oxidation Decarboxylated Decarboxylated Product Parent->Decarboxylated Thermal Stress RingOpened Ring-Opened Products Parent->RingOpened Harsh Hydrolysis / Photolysis

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Technical Support Center: Mass Spectrometry of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of quinoline-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflows. As a class of N-heterocyclic compounds central to pharmaceuticals, agrochemicals, and materials science, their accurate characterization is paramount. This resource provides in-depth, experience-driven answers to common troubleshooting questions, grounding protocols in established scientific principles to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

This section is structured to address issues from the ion source to data interpretation, providing not just solutions but the underlying rationale for each troubleshooting step.

Section 1: Ionization & Signal Integrity

Question: My quinoline compound's signal is weak or completely absent. What are the primary troubleshooting steps?

Answer: A lack of signal is a common yet multifaceted issue. A systematic check of the instrument and sample is the most efficient approach.

  • Confirm a System-Wide Issue vs. an Analyte-Specific Problem: Start by running a standard tuning solution or a known, reliable compound. If this also fails, the problem lies with the instrument itself. Check for vacuum leaks, detector issues, or electronics failures.[1] If the standard works, the issue is specific to your quinoline analyte or method.

  • Evaluate the Ionization Source: Quinolines possess a basic nitrogen atom within the aromatic ring, making them excellent candidates for positive-ion electrospray ionization (ESI+), where they readily form [M+H]⁺ ions.[2][3][4]

    • Ionization Mode: Ensure you are operating in positive ion mode. While negative mode is possible for quinolines with acidic functional groups (e.g., carboxylic acids), it is generally less efficient for the core structure.

    • Source Parameters: Suboptimal ESI source settings can prevent efficient ion generation. Re-tune and calibrate the mass spectrometer.[5] Pay close attention to capillary voltage, nebulizer gas flow, and drying gas temperature and flow rate. A source that is too hot can cause thermal degradation or in-source fragmentation.[6]

  • Assess Sample Preparation and Introduction:

    • Sample Concentration: The issue may be as simple as a sample that is too dilute.[5] Conversely, an overly concentrated sample can lead to signal suppression.

    • Mobile Phase Compatibility: For LC-MS, ensure your mobile phase is compatible with ESI. The presence of a proton source (e.g., 0.1% formic acid) is critical for efficient [M+H]⁺ formation. Non-volatile buffers like phosphate will foul the ion source and must be avoided.

    • Analyte Stability: Consider if your quinoline derivative is stable in the prepared solution. Some compounds can degrade or adsorb to vial surfaces over time.

Question: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for my quinoline analysis?

Answer: The choice between ESI and APCI depends on the analyte's polarity and thermal stability, as well as the sample matrix.

  • Electrospray Ionization (ESI): This is the go-to method for most quinoline compounds. As moderately polar molecules with a basic nitrogen, they ionize very efficiently via ESI in positive mode to form [M+H]⁺.[2][7] ESI is a "soft" ionization technique, which typically preserves the molecular ion, a crucial piece of information.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized in solution. While many quinolines are polar enough for ESI, APCI can be a valuable alternative, particularly when dealing with complex matrices. APCI is generally less susceptible to ion suppression from matrix components like salts and phospholipids than ESI.[8][9] If you are analyzing quinolines in complex biological fluids or environmental samples and experiencing severe matrix effects with ESI, testing APCI is a logical step.

Causality: The fundamental difference lies in the ionization mechanism. ESI generates ions from liquid droplets, making it sensitive to solution chemistry and co-eluting species.[8] APCI vaporizes the sample and mobile phase, and ionization occurs in the gas phase via chemical reactions, which can be more robust against non-volatile matrix components.

Section 2: Spectral Interpretation & Data Purity

Question: I see my protonated molecule [M+H]⁺, but there are other prominent peaks at higher m/z values. What are they?

Answer: These are likely adduct ions, which form when your analyte associates with cations or solvent molecules present in the system.[10] While sometimes confusing, they can also serve as secondary confirmation of your molecular weight.

  • Metal Adducts: The most common are sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. These arise from trace metal contamination from glassware, solvents, or sample matrices.[10][11]

  • Solvent Adducts: In LC-MS, it is common to see adducts with mobile phase components, such as acetonitrile [M+CH₃CN+H]⁺.[11] These are more prevalent in ion trap instruments where ion residence times are longer.[12]

  • Complexation: Quinolines are known chelating agents and can form complexes with metals, which may be present in your sample or system.[13][14] This can result in peaks corresponding to [M+Metal]ⁿ⁺.

Troubleshooting & Validation:

  • Recognize the Mass Shift: Knowing the mass of common adducts allows for quick identification.

  • Improve System Cleanliness: To reduce metal adducts, use high-purity solvents and acid-washed glassware.

  • Modify Mobile Phase: Adding a small amount of ammonium acetate can sometimes reduce sodium/potassium adducts by providing a competitive source of cations.

  • Use an Adduct Calculator: Online tools can help predict and identify potential adducts based on your target mass.

Adduct Ion FormulaMass Shift from [M+H]⁺Common Source
[M+Na]⁺+21.98 DaGlassware, solvents, buffers
[M+K]⁺+37.96 DaGlassware, solvents, buffers
[M+NH₄]⁺+17.03 DaAmmonium-based buffers
[M+CH₃CN+H]⁺+41.03 DaAcetonitrile mobile phase
[M+H₂O+H]⁺+18.01 DaWater in mobile phase

Question: What are the expected fragmentation patterns for quinoline compounds in tandem MS (MS/MS)?

Answer: The fragmentation of the quinoline core is predictable, providing a structural fingerprint. The specific pathway, however, is heavily influenced by the type and position of substituents.

The protonated quinoline ring is relatively stable. Upon collision-induced dissociation (CID), a characteristic fragmentation pathway is the neutral loss of hydrogen cyanide (HCN, 27 Da) from the heterocyclic ring.[15] Substituents dictate the primary fragmentation events:

  • Hydroxyquinolines: Often show an initial loss of carbon monoxide (CO, 28 Da).[16]

  • Quinolone Antibiotics: Typically exhibit losses of water [M+H-H₂O]⁺ and carbon dioxide from the carboxylic acid group, followed by fragmentation of side chains like the piperazinyl ring.[2]

  • Alkyl-substituted Quinolines: Show fragmentation patterns typical of alkyl chains, such as the loss of a methyl radical ([M-15]⁺) from a tert-butyl group.[17]

  • Quinoline Carboxylic Acids: A primary loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) is very common.[15][18]

G M_H [M+H]⁺ (Substituted Quinoline) Frag1 [M+H - R₁]⁺ M_H->Frag1 Loss of Substituent 1 (e.g., -COOH, -H₂O) Frag2 [M+H - R₂]⁺ M_H->Frag2 Loss of Substituent 2 (e.g., side chain) Core_Frag Quinoline Core Fragment Frag1->Core_Frag Frag2->Core_Frag Final_Frag [Core - HCN]⁺ Core_Frag->Final_Frag Loss of HCN (27 Da) G Start Poor Reproducibility Suspect Matrix Effect Diagnose Perform Post-Extraction Spike Experiment Start->Diagnose Result Matrix Effect > ±15%? Diagnose->Result Improve_Chrom Improve Chromatographic Separation Result->Improve_Chrom Yes End Validated Method Result->End No Improve_Prep Enhance Sample Preparation (e.g., SPE) Improve_Chrom->Improve_Prep Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Improve_Prep->Use_IS Use_IS->End

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Pfitzinger Condensation Reaction: A Technical Guide to Minimizing Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger Condensation Reaction. This guide is designed for researchers, scientists, and professionals in drug development seeking to navigate the complexities of this powerful synthetic tool for creating quinoline-4-carboxylic acids. Here, we delve into the common challenges of impurity formation, offering field-proven troubleshooting strategies and in-depth answers to frequently asked questions to enhance the efficiency and purity of your reactions.

The Pfitzinger reaction, a condensation of isatin with a carbonyl compound bearing an α-methylene group under basic conditions, is a cornerstone in the synthesis of the quinoline scaffold—a privileged structure in medicinal chemistry.[1][2] However, like many classical name reactions, it is not without its challenges. Issues such as tar formation, incomplete conversion, and various side reactions can lead to low yields and difficult purifications.[3] This guide provides the causal explanations behind these experimental hurdles and offers robust, self-validating protocols to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the Pfitzinger condensation, providing probable causes and actionable solutions.

Problem 1: Formation of a thick, intractable tar instead of the desired product.

  • Probable Cause: Tar formation is one of the most common issues in the Pfitzinger reaction.[3] It often results from the self-condensation of the carbonyl compound or isatin under the strongly basic conditions, especially when all reactants are mixed simultaneously.[3][4] High reaction temperatures can also lead to the decomposition of reactants and intermediates, contributing to the formation of polymeric materials.[5][6]

  • Solution:

    • Sequential Reactant Addition: A critical strategy to prevent tar formation is to not mix all reactants at once. First, dissolve the isatin in the basic solution and stir until the characteristic color change from purple to brown or yellow is observed.[1][4] This indicates the formation of the potassium salt of isatinic acid via hydrolysis of the amide bond.[1][7] Only after this ring-opening step should the carbonyl compound be added.[4] This minimizes the opportunity for self-condensation reactions.

    • Temperature Control: Avoid excessive heating. While the reaction often requires elevated temperatures to proceed, maintaining careful control is crucial.[5] A reflux in an ethanol/water mixture is a common starting point, but the optimal temperature will be substrate-dependent.[1][6]

    • Moderator Use: In some classical quinoline syntheses, moderators like ferrous sulfate are used to control exothermic reactions and reduce charring.[8][9] While less common in modern Pfitzinger protocols, if extreme tarring occurs, investigating milder reaction conditions is warranted.

Problem 2: Significant amount of unreacted isatin remains in the final product.

  • Probable Cause: Incomplete conversion of isatin is a frequent challenge that complicates purification.[3][4] This can be due to several factors, including insufficient hydrolysis of the isatin, suboptimal stoichiometry of the reactants, or inadequate reaction time.

  • Solution:

    • Ensure Complete Isatin Ring Opening: As mentioned above, the pre-reaction of isatin with a strong base is crucial. Allow sufficient time for the color change to confirm the formation of the isatinic acid salt before adding the carbonyl compound.[1][3]

    • Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often employed to drive the reaction to completion and ensure that the more valuable isatin is fully consumed.[3][4] Experimenting with the molar ratio of the carbonyl compound to isatin can significantly improve conversion.

    • Monitor Reaction Progress: The Pfitzinger reaction can be slow, sometimes requiring 24 hours or more.[1] Use Thin Layer Chromatography (TLC) to monitor the disappearance of the isatin spot and the appearance of the product spot to determine the optimal reaction time.[3]

Problem 3: The isolated product is a mixture of regioisomers.

  • Probable Cause: When using an unsymmetrical ketone of the type R-CH₂-CO-CH₂-R', condensation can occur on either side of the carbonyl group, leading to the formation of a mixture of quinoline isomers.[10]

  • Solution:

    • Substrate Selection: The regioselectivity of the Pfitzinger reaction is highly dependent on the structure of the unsymmetrical ketone. In many cases, the reaction proceeds through the more reactive methylene group. For instance, methyl β-phenylethyl ketone reacts with isatin exclusively at the methyl group.[10]

    • Modification of Reaction Conditions: While substrate control is the primary determinant of regioselectivity, exploring different bases or solvent systems may influence the ratio of isomers in some cases.

    • Chromatographic Separation: If a mixture of regioisomers is unavoidable, purification by column chromatography will be necessary to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Pfitzinger reaction and how does understanding it help in avoiding impurities?

A1: The Pfitzinger reaction proceeds through a well-defined sequence of steps.[1][7] First, the amide bond of isatin is hydrolyzed by a strong base (e.g., KOH) to form a keto-acid intermediate.[7][11] This intermediate then reacts with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine.[1] Finally, an intramolecular cyclization followed by dehydration yields the substituted quinoline-4-carboxylic acid.[1][11]

Understanding this mechanism highlights the importance of the initial base-mediated ring-opening of isatin. If this step is incomplete, unreacted isatin will remain. Furthermore, the basic conditions required for the initial hydrolysis can also promote undesired aldol-type self-condensation of the carbonyl reactant, leading to tarry byproducts.[6]

Pfitzinger_Mechanism cluster_intermediates Reaction Intermediates Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid  Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) Product Quinoline-4-carboxylic acid KetoAcid->Imine  Condensation Enamine Enamine Imine->Enamine  Tautomerization Enamine->Product  Cyclization &  Dehydration

Caption: The Pfitzinger reaction mechanism.

Q2: Which bases are most effective for the Pfitzinger reaction, and does the choice of base influence impurity profiles?

A2: Strong bases such as potassium hydroxide (KOH) and sodium hydroxide (NaOH) are most commonly used in the Pfitzinger reaction.[12] The choice and concentration of the base are critical. A sufficient concentration is required to effectively hydrolyze the isatin's amide bond.[10] However, excessively harsh basic conditions can promote side reactions like self-condensation of the carbonyl compound or decomposition of the product.[3][6] The optimal base and its concentration often need to be determined empirically for a given set of substrates.

Q3: How can I effectively purify the crude product from a Pfitzinger reaction?

A3: The purification strategy depends on the nature of the impurities. A common and effective method involves an acid-base workup.[1]

  • After the reaction is complete, the mixture is cooled and diluted with water to dissolve the potassium or sodium salt of the quinoline-4-carboxylic acid product.

  • The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether) to remove unreacted carbonyl compound and other neutral organic impurities.[1]

  • The aqueous layer is cooled in an ice bath and carefully acidified with an acid like hydrochloric acid or acetic acid until the product precipitates (typically at pH 4-5).[1]

  • The solid product is then collected by vacuum filtration, washed with cold water, and dried.[1]

  • For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture is often effective.[2]

Purification_Workflow Start Crude Reaction Mixture Dilute Dilute with Water Start->Dilute Extract Extract with Organic Solvent (e.g., Diethyl Ether) Dilute->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (contains product salt) Separate->Aqueous Aqueous Organic Organic Layer (contains neutral impurities) Separate->Organic Organic Acidify Cool and Acidify (e.g., HCl, pH 4-5) Aqueous->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: General purification workflow for Pfitzinger products.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol is a standard procedure for the Pfitzinger condensation using acetone as the carbonyl compound.

Materials:

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acetone

  • Deionized water

  • Acetic acid (for workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1]

  • Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

  • Addition of Carbonyl: Gradually add acetone (0.15 mol) to the reaction mixture.[2]

  • Reaction: Heat the mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 24 hours.[1][2] Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.[2]

  • Isolation: Filter the precipitate using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum to obtain the crude product.[2]

  • Purification: Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.[2]

Table 1: Troubleshooting Summary for Pfitzinger Reaction

Issue Potential Cause(s) Recommended Solution(s)
Tar Formation Self-condensation of reactants; High temperaturePre-react isatin with base before adding carbonyl; Control temperature carefully.[3][4]
Unreacted Isatin Incomplete ring-opening; Insufficient carbonylAllow more time for initial hydrolysis; Use an excess of the carbonyl compound.[3]
Low Yield Incomplete reaction; Product decompositionMonitor reaction by TLC to ensure completion; Avoid excessive heating.[1][6]
Mixture of Isomers Use of an unsymmetrical ketoneSelect a ketone that favors a single reaction pathway; Purify via column chromatography.[10]

References

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Pfitzinger reaction - Wikipedia. Available at: [Link]

  • THE PFITZINGER REACTION. (REVIEW) - Ovid. Available at: [Link]

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]

  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. Available at: [Link]

  • Pfitzinger Reaction - YouTube. Available at: [Link]

  • The Pfitzinger Reaction - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Crystallinity Enhancement of MOFs with Pyridin-4-ol Linkers

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyridin-4-ol and its derivatives as organic linkers. The unique electronic and coordination properties of pyridin-4-ol present both opportunities and challenges in achieving highly crystalline materials. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to navigate these challenges and optimize your experimental outcomes.

Troubleshooting Guide: From Amorphous Powder to Single Crystals

This section addresses common issues encountered during the synthesis of pyridin-4-ol based MOFs, providing explanations for the underlying causes and actionable solutions.

Question 1: My product is an amorphous powder or shows very poor crystallinity in PXRD. What are the likely causes and how can I fix it?

Answer:

The formation of amorphous material or poorly crystalline MOFs is a common issue that typically points to suboptimal nucleation and crystal growth kinetics. The coordination versatility of pyridin-4-ol, through both its pyridine nitrogen and hydroxyl group, can sometimes lead to rapid, uncontrolled precipitation instead of ordered crystal growth.[1]

Here are the key parameters to investigate and optimize:

  • Temperature Control: Reaction temperature is a critical factor influencing both the thermodynamics and kinetics of MOF formation.[2]

    • Problem: High temperatures can accelerate reaction rates, leading to rapid nucleation and the formation of many small, poorly ordered crystals or an amorphous precipitate.[3] Conversely, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for crystallization.

    • Solution: Systematically screen a range of temperatures. Start with a lower temperature (e.g., 80-100 °C for solvothermal synthesis) and gradually increase it. Slower crystallization at lower temperatures often favors the growth of larger, higher-quality crystals.[4]

  • Solvent System: The choice of solvent is crucial as it influences the solubility of your metal salt and pyridin-4-ol linker, and it can also act as a coordinating species, affecting the final structure.[5][6][7]

    • Problem: A solvent that dissolves the precursors too well can lead to supersaturation and rapid precipitation. A poor solvent might not facilitate adequate interaction between the metal nodes and linkers. The polarity and coordinating ability of the solvent can also dictate the dimensionality of the resulting framework.[6]

    • Solution: Experiment with different solvents or solvent mixtures. For pyridin-4-ol based MOFs, common solvents include DMF, ethanol, and water.[1] Try varying the ratios in a binary or even ternary solvent system. For instance, in the synthesis of a water-sensitive MOF, increasing the ethanol content in a water/ethanol mixture was shown to be crucial for obtaining a crystalline product.[5]

  • Modulator Addition: Modulators are small molecules, often carboxylic acids, that compete with the linker to coordinate to the metal centers. This competition slows down the nucleation rate, allowing for more controlled crystal growth.[8][9]

    • Problem: Uncontrolled and rapid coordination between the metal ions and the pyridin-4-ol linkers can lead to the formation of an amorphous solid.

    • Solution: Introduce a modulator into your reaction mixture. Acetic acid is a commonly used modulator that can improve the crystallinity and particle size distribution of MOFs.[8] Other aromatic carboxylic acids can also be effective, and the choice of modulator can be guided by matching its pKa and structure to the linker.[9] Start with a small amount of modulator and systematically increase the concentration.

  • Reagent Concentration: The initial concentrations of the metal salt and the linker can significantly impact the outcome.

    • Problem: High concentrations can lead to rapid precipitation and amorphous products.

    • Solution: Try decreasing the concentration of your reagents. A more dilute solution can slow down the reaction rate and promote the growth of well-defined crystals.

Below is a systematic workflow to troubleshoot poor crystallinity:

troubleshooting_workflow start Amorphous or Poorly Crystalline Product temp Optimize Temperature start->temp Vary T from low to high solvent Screen Solvent Systems temp->solvent If still amorphous success Highly Crystalline Product temp->success modulator Introduce Modulators solvent->modulator If crystallinity is poor solvent->success concentration Adjust Reagent Concentration modulator->concentration For further optimization modulator->success concentration->success

Caption: A stepwise approach to improving MOF crystallinity.

Question 2: I am observing the formation of multiple crystalline phases. How can I obtain a phase-pure product?

Answer:

The formation of multiple phases, or polymorphism, is a known phenomenon in MOF synthesis and can be influenced by subtle changes in the reaction conditions. The flexible coordination of the pyridin-4-ol linker can contribute to this.

  • Precise Temperature Control: Different crystalline phases often have different thermodynamic stabilities.

    • Problem: The reaction temperature may be at a point where multiple phases can coexist or interconvert.

    • Solution: Narrow down your temperature range and maintain a very stable temperature during synthesis. A difference of even 10-20 °C can sometimes favor the formation of a different phase.[2]

  • Solvent Composition: The coordinating nature of the solvent can play a role in directing the formation of a specific phase.

    • Problem: Different solvents or solvent mixtures can stabilize different coordination environments around the metal center, leading to different framework topologies.

    • Solution: Carefully select and control your solvent system. A single, pure solvent might be preferable to a mixture to reduce the number of variables. If a mixture is necessary, maintain a precise ratio.

  • Reaction Time: The reaction time can influence the final product, as some phases may be kinetically favored while others are thermodynamically favored.

    • Problem: A shorter reaction time might yield a metastable kinetic product, while a longer time could lead to its conversion to a more stable thermodynamic phase.

    • Solution: Conduct a time-dependent study of your synthesis. Isolate the product at different time points (e.g., 6, 12, 24, 48 hours) and analyze the phases present using PXRD. This will help you determine the optimal time to obtain your desired phase.

Question 3: My MOF crystals are very small. How can I grow larger crystals suitable for single-crystal X-ray diffraction?

Answer:

Growing large single crystals is often a matter of slowing down the nucleation and growth processes to a greater extent than what is required for just obtaining a crystalline powder.

  • Slower Cooling Rate: For solvothermal reactions, a slow cooling rate is often crucial.

    • Problem: Rapid cooling can induce rapid crystallization and the formation of many small crystals.

    • Solution: Program the oven to cool down very slowly after the reaction is complete (e.g., 1-2 °C per hour). This allows for a gradual decrease in solubility and promotes the growth of existing crystals rather than the formation of new nuclei.

  • Use of Modulators: As mentioned before, modulators are key to controlling crystal growth.

    • Problem: Without a modulator, the nucleation rate might be too high to allow for the growth of large crystals.

    • Solution: Experiment with different modulators and their concentrations. Sometimes a combination of modulators can be effective. For instance, using both a monocarboxylic acid (like acetic acid) and a dicarboxylic acid might provide finer control.[10]

  • Layering Technique: This is a diffusion-based method that can yield high-quality single crystals.

    • Problem: In a one-pot synthesis, the reagents mix quickly, leading to rapid nucleation.

    • Solution: Dissolve the metal salt and the pyridin-4-ol linker in two different, immiscible or slowly miscible solvents. Carefully layer one solution on top of the other in a narrow tube. Crystals will form slowly at the interface over several days or weeks.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in pyridin-4-ol linkers in MOF synthesis?

The hydroxyl group of the pyridin-4-ol linker can participate in coordination to the metal center, often acting as a bridging ligand. It can also enhance the hydrophilicity of the resulting MOF, which can be advantageous for applications in biological systems.[1] Furthermore, the hydroxyl group can form hydrogen bonds, which can play a role in directing the final framework structure.

Q2: Can I use post-synthetic modification to improve the crystallinity of my pyridin-4-ol based MOF?

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF.[11][12][13][14] While PSM is not typically used to improve the crystallinity of the bulk material, it can sometimes induce localized ordering or heal defects within the framework. More commonly, if you have a poorly crystalline material, it is better to optimize the initial synthesis conditions. However, techniques like solvent-assisted linker exchange or heating treatments might in some cases lead to a more ordered structure.[15]

Q3: How does the choice of metal ion affect the synthesis of MOFs with pyridin-4-ol linkers?

The choice of the metal ion is a fundamental parameter that dictates the geometry of the coordination node and, consequently, the topology of the final MOF.[1] Different metal ions (e.g., Zn(II), Cu(II), Co(II)) have different coordination preferences (coordination number, geometry), which will lead to different framework structures even with the same pyridin-4-ol linker. For applications in drug delivery, biocompatible metals like zinc and iron are often preferred.[1]

Q4: Are there any specific safety precautions I should take when working with pyridin-4-ol and solvothermal synthesis?

Yes. Pyridin-4-ol and its derivatives, like many organic chemicals, should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Solvothermal synthesis involves heating solvents in a sealed autoclave, which leads to high pressures.[4] Always use a properly rated and maintained autoclave, and never exceed the recommended temperature and pressure limits. Ensure the autoclave has cooled to room temperature before opening.

Experimental Protocols

General Solvothermal Synthesis Protocol for a Pyridin-4-ol Based MOF

This protocol provides a starting point for the synthesis of a pyridin-4-ol based MOF. The specific amounts, solvent, temperature, and time should be optimized for your particular system.

Materials:

  • Metal salt (e.g., Zinc Nitrate Hexahydrate)

  • Pyridin-4-ol linker

  • Solvent (e.g., DMF, ethanol, or a mixture)

  • Modulator (optional, e.g., acetic acid)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and the pyridin-4-ol linker in the chosen solvent or solvent mixture.

  • If using a modulator, add it to the solution and stir until fully dissolved.

  • Transfer the solution to a Teflon-lined autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired temperature (e.g., 100 °C) and hold for the desired time (e.g., 24-72 hours).

  • After the reaction is complete, cool the autoclave to room temperature (a slow cooling rate is often preferred for larger crystals).

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF, then ethanol) to remove any unreacted precursors.

  • Dry the product under vacuum.

synthesis_protocol start Dissolve Metal Salt & Pyridin-4-ol Linker modulator Add Modulator (Optional) start->modulator autoclave Transfer to Autoclave modulator->autoclave heating Heat in Oven (e.g., 100°C, 24-72h) autoclave->heating cooling Cool to Room Temperature heating->cooling collection Collect Product by Filtration/Centrifugation cooling->collection washing Wash with Fresh Solvent collection->washing drying Dry under Vacuum washing->drying end Crystalline MOF drying->end

Caption: A general workflow for solvothermal MOF synthesis.

Data Summary

Table 1: Key Parameters Influencing Crystallinity of Pyridin-4-ol MOFs

ParameterGeneral Effect on CrystallinityRecommended Starting Conditions for Pyridin-4-ol MOFsKey Considerations
Temperature Lower temperatures can lead to slower growth and better crystals.80-120 °CAvoid excessively high temperatures that can cause rapid precipitation.[2][3]
Solvent Polarity and coordinating ability affect solubility and crystal growth.DMF, Ethanol, Water, or mixtures.The solvent can be incorporated into the final structure.[5][6]
Modulator Slows down nucleation, leading to larger and more defined crystals.Acetic acid, formic acid.The amount of modulator needs to be carefully optimized.[8][9]
Concentration Lower concentrations generally favor better crystal quality.0.01 - 0.1 MHighly concentrated solutions can lead to amorphous products.
Reaction Time Can influence the phase and size of the crystals.24-72 hoursMonitor the reaction over time to find the optimal duration.

References

  • Benchchem. (n.d.). Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers. Benchchem.
  • Sun, Y.-X., & Sun, W.-Y. (2014). Influence of temperature on metal-organic frameworks. Chinese Journal of Inorganic Chemistry.
  • X-MOL. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. X-MOL.
  • Royal Society of Chemistry. (n.d.). Solvent determines the formation and properties of metal–organic frameworks. Royal Society of Chemistry.
  • Royal Society of Chemistry. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Effect of solvent systems on morphology of MOF.
  • ACS Publications. (2018). Room-Temperature Synthesis of Two-Dimensional Metal–Organic Frameworks with Controllable Size and Functionality for Enhanced CO2 Sorption.
  • OSTI.GOV. (n.d.). Room-Temperature Synthesis of Two-Dimensional Metal-Organic Frameworks with Controllable Size and Functionality for Enhanced CO2. OSTI.GOV.
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (2021). Postsynthetic Modification of Metal–Organic Frameworks.
  • National Institutes of Health. (2023). Solvent-derived defects suppress adsorption in MOF-74.
  • ResearchGate. (n.d.). Solvents used in Synthesis of MOFs MOF synthesis process is affected by....
  • ResearchGate. (2022). (PDF) Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications.
  • Wikipedia. (n.d.). Metal–organic framework. Wikipedia.
  • Royal Society of Chemistry. (n.d.). CHAPTER 3: Post‐synthetic Modification of MOFs. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template | Request PDF.
  • ChemRxiv. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Materials: Leveraging Pyridine-Based Linkers for COFs and MOFs. NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing MOF Synthesis: The Critical Purity of Tetra(4-pyridinyl)porphine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry. (n.d.). Optimizing post-synthetic metal incorporation in mixed-linker MOFs: insights from metalation studies on bipyridine-containing UiO-67 single crystals. Royal Society of Chemistry.
  • MDPI. (n.d.). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI.
  • Royal Society of Chemistry. (n.d.). Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. Royal Society of Chemistry.
  • PubMed. (2022). A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. PubMed.
  • ResearchGate. (n.d.). Computational Linker Design for Highly Crystalline Metal-Organic Framework NU-1000 | Request PDF.
  • Royal Society of Chemistry. (n.d.). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Royal Society of Chemistry.
  • Alfa Chemistry. (n.d.). Pyridine MOFs linkers. Alfa Chemistry.
  • ResearchGate. (2024). (PDF) Charging modulation of the pyridine nitrogen of covalent organic frameworks for promoting oxygen reduction reaction.
  • ResearchGate. (2025). Adsorption of pyridine onto the metal organic framework MIL-101.
  • National Institutes of Health. (n.d.). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Validation of Antimicrobial Activity in 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Validation

The quinoline ring system, a foundational scaffold in medicinal chemistry, has given rise to some of the most critical antimicrobial agents in our arsenal.[1][2] For decades, quinolones have been mainstays in treating infectious diseases, largely due to their potent bactericidal activity.[3] The 2-aryl-quinoline-4-carboxylic acid pharmacophore, in particular, represents a promising area for discovering novel agents to combat the escalating threat of antimicrobial resistance.[4][5] The presence of an aryl ring at the second position offers a versatile point for modification, enabling chemists to fine-tune the compound's spectrum of activity, potency, and safety profile.[5]

However, the journey from a promising synthesized molecule to a viable drug candidate is paved with rigorous, systematic validation. This guide provides a comprehensive framework for assessing the antimicrobial and cytotoxic profiles of novel 2-aryl-quinoline-4-carboxylic acid derivatives. We will move beyond simple protocols, delving into the causality behind experimental choices to ensure the generation of robust, reproducible, and meaningful data. Our approach is designed as a self-validating system, incorporating necessary controls and logical workflows to build a compelling case for a compound's therapeutic potential.

The Core Mechanism: Dual Targeting of Bacterial Topoisomerases

Understanding the mechanism of action is critical for interpreting activity data. Like their fluoroquinolone predecessors, quinoline-4-carboxylic acid derivatives exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[6][7] These enzymes are vital for managing DNA topology during replication, transcription, and repair.[8]

  • DNA Gyrase (GyrA/GyrB): Primarily responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication. In many Gram-negative bacteria, this is the primary target.[3]

  • Topoisomerase IV (ParC/ParE): Essential for decatenating (unlinking) newly replicated daughter chromosomes. Without this function, bacterial cells cannot complete division. This is often the primary target in Gram-positive bacteria.[3]

The quinolone molecule stabilizes the transient enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4][8] This stabilized complex physically obstructs the progression of replication forks and transcription machinery, leading to a cascade of events including the induction of the SOS response and, ultimately, the generation of lethal double-strand DNA breaks, causing rapid cell death.[3][8]

cluster_0 Bacterial Cell Compound 2-Aryl-Quinoline- 4-Carboxylic Acid Gyrase DNA Gyrase (Gram-Negative Target) Compound->Gyrase Binds to TopoIV Topoisomerase IV (Gram-Positive Target) Compound->TopoIV Binds to DNA_Complex Stabilized Enzyme-DNA Cleavage Complex Gyrase->DNA_Complex Traps TopoIV->DNA_Complex Traps Replication_Block Replication Fork Stalling DNA_Complex->Replication_Block Causes DSB Double-Strand DNA Breaks Replication_Block->DSB Leads to Cell_Death Bactericidal Effect DSB->Cell_Death Induces

Caption: Mechanism of action for quinoline derivatives.

A Phased Approach to Antimicrobial Validation

A logical, phased workflow is essential for efficiently screening and characterizing new compounds. This approach ensures that resources are focused on the most promising candidates while building a comprehensive data package.

cluster_1 Phase 1 Assays cluster_2 Phase 2 Assays cluster_3 Phase 3 Assays Phase1 Phase 1: Primary Screening (Qualitative & Semi-Quantitative) Disc Kirby-Bauer Disc Diffusion Phase1->Disc MIC Broth Microdilution (MIC Determination) Phase1->MIC Phase2 Phase 2: Potency & Dynamics (Quantitative) MBC Minimum Bactericidal Concentration (MBC) Phase2->MBC TimeKill Time-Kill Kinetics Phase2->TimeKill Phase3 Phase 3: Selectivity & Spectrum (Comparative) Panel Expanded Panel Testing (Gram+/-, MRSA, Fungi) Phase3->Panel Cyto Cytotoxicity Assay (e.g., MTT on HEK293) Phase3->Cyto Conclusion Candidate Profile (Go/No-Go Decision) Disc->Phase2 MIC->Phase2 MBC->Phase3 TimeKill->Phase3 SI Selectivity Index Calculation Panel->SI Cyto->SI SI->Conclusion

Caption: Phased experimental workflow for antimicrobial validation.
Phase 1: Primary Screening

The goal of this phase is to rapidly identify compounds with demonstrable antimicrobial activity.

This is a qualitative method used for a preliminary assessment of antimicrobial activity. It is rapid, cost-effective, and provides a visual indication of a compound's ability to inhibit microbial growth.[9]

  • Principle: A standardized bacterial inoculum is spread onto a Mueller-Hinton agar plate.[10] A filter paper disk impregnated with the test compound is placed on the surface. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the "zone of inhibition"—will appear around the disk after incubation.[2]

  • Causality: The diameter of the zone of inhibition correlates with the susceptibility of the organism and the diffusion characteristics of the compound. A larger zone generally implies greater susceptibility. This method is standardized by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[1]

Step-by-Step Protocol:

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. Suspend them in sterile broth (e.g., Tryptic Soy Broth).

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial density, which is crucial for reproducible results.[10]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted suspension, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[2]

  • Disk Application: Allow the plate to dry for 3-5 minutes. Using sterile forceps, apply the paper disks impregnated with a known concentration of the test compound (and positive/negative controls) to the agar surface. Gently press each disk to ensure complete contact.[10]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zones of inhibition to the nearest millimeter (mm) using a ruler or caliper.[10]

This is the gold-standard semi-quantitative method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

  • Principle: Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (typically Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.[12]

  • Causality: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs. This provides a precise numerical value of a compound's potency, which is essential for comparative analysis.[5]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well plate.

  • Inoculum Preparation: Prepare and standardize a bacterial suspension to a 0.5 McFarland standard as described previously. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[13]

  • Inoculation & Controls: Inoculate each well of the microtiter plate with the diluted bacterial suspension. It is imperative to include a positive control (bacteria in broth with no compound) to confirm growth and a negative control (broth only) to confirm media sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visually identifying the lowest concentration of the test compound that completely inhibits bacterial growth (i.e., the first clear well).[14]

Phase 2: Potency and Pharmacodynamics

Compounds that show promising activity in Phase 1 are advanced to quantitatively assess their killing capacity.

The MBC assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) agents.

  • Principle: This test is a direct extension of the MIC assay. After the MIC is determined, an aliquot from each clear well (at and above the MIC) is sub-cultured onto antibiotic-free agar plates.[13]

  • Causality: If the compound is bactericidal, the bacteria in the well will have been killed and will not grow on the new plate. If it is bacteriostatic, the bacteria were only inhibited and will resume growth once removed from the compound. The MBC is defined as the lowest concentration that results in a ≥99.9% (or 3-log10) reduction in the initial inoculum count.[14]

Step-by-Step Protocol:

  • Perform MIC Test: Complete the Broth Microdilution MIC test as described above.

  • Sub-culturing: From each well that shows no visible growth (the MIC well and more concentrated wells), pipette a small, defined volume (e.g., 10-100 µL) and spread it onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[15]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determine MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that killed ≥99.9% of the initial bacterial inoculum.[14]

This dynamic assay provides critical information on the rate of antimicrobial activity.

  • Principle: A standardized bacterial inoculum is added to broth containing the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to determine the number of viable organisms (CFU/mL).[1]

  • Causality: By plotting log10 CFU/mL versus time, a curve is generated that illustrates the compound's effect on bacterial viability over time. A ≥3-log10 (99.9%) reduction in CFU/mL is considered bactericidal activity.[8][16] This assay helps differentiate between concentration-dependent and time-dependent killing, which has significant implications for potential dosing regimens.[1]

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing sterile broth with the test compound at desired multiples of the predetermined MIC. Also include a growth control flask (no compound).

  • Inoculation: Inoculate all flasks with a standardized bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Sampling: Place the flasks in a shaking incubator at 37°C. At each time point (0, 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Enumeration: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto antibiotic-free agar.

  • Incubation & Counting: Incubate plates for 18-24 hours and count the resulting colonies to calculate the CFU/mL for each time point.

  • Analysis: Plot the log10 CFU/mL against time for each concentration and the control.[9]

Phase 3: Selectivity and Spectrum of Activity

The final preclinical validation phase assesses the compound's utility by testing its activity against a broader range of organisms and evaluating its toxicity to mammalian cells.

The compound should be tested against a panel of clinically relevant microorganisms to determine its spectrum of activity.

  • Recommended Panel:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300), Enterococcus faecalis (ATCC 29212)

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungal: Candida albicans (e.g., ATCC 90028)[17]

  • Methodology: Perform MIC and MBC assays for each organism in the panel as described above.

A crucial step is to determine if the compound is selectively toxic to microbes or if it also harms mammalian cells. The MTT assay is a standard colorimetric method for assessing cell viability.[18]

  • Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[19]

  • Causality: The amount of formazan produced is directly proportional to the number of viable cells. By dissolving the formazan and measuring its absorbance, one can quantify the effect of the compound on cell viability and calculate the IC50 (the concentration of compound required to reduce cell viability by 50%).[18]

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 human embryonic kidney cells or RAW 264.7 macrophages) into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

The Selectivity Index is a critical metric for evaluating the therapeutic potential of a compound. It provides a quantitative measure of the compound's selectivity for microbial cells over mammalian cells.

  • Formula: The SI is calculated as the ratio of the compound's cytotoxicity to its antimicrobial activity.[15][21] SI = IC50 / MIC

  • Interpretation: A higher SI value is desirable, as it indicates that the compound is toxic to bacteria at concentrations far below those at which it is toxic to mammalian cells.[14] Generally, an SI value ≥ 10 is considered a promising starting point for a potential therapeutic agent.[15]

Data Presentation and Comparative Analysis

Organizing data into clear, comparative tables is essential for interpretation and decision-making. Below are illustrative tables showcasing how data for hypothetical 2-aryl-quinoline-4-carboxylic acid derivatives could be presented and compared against a standard antibiotic, Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Organism Strain Derivative A Derivative B Ciprofloxacin
S. aureus ATCC 29213 64[5] 16 0.5
S. aureus (MRSA) ATCC 43300 >256[5] 32 4
E. coli ATCC 25922 128[5] 8 0.015
P. aeruginosa ATCC 27853 >256 64 0.25

| C. albicans | ATCC 90028 | >256 | 128 | N/A |

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

Organism Strain Derivative B (MBC) Derivative B (MBC/MIC)
S. aureus ATCC 29213 32 2
E. coli ATCC 25922 16 2

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 3: Cytotoxicity and Selectivity Index (SI)

Compound Cell Line IC50 (µg/mL) Target Organism MIC (µg/mL) Selectivity Index (IC50/MIC)
Derivative A HEK293 >200 S. aureus 64 >3.1
Derivative B HEK293 150 S. aureus 16 9.4

| Derivative B | HEK293 | 150 | E. coli | 8 | 18.8 |

Conclusion and Authoritative Grounding

The validation pathway described herein provides a robust framework for characterizing novel 2-aryl-quinoline-4-carboxylic acid derivatives. By systematically progressing from broad screening to detailed quantitative and selectivity analyses, researchers can build a comprehensive profile of a compound's potential. The data generated through these self-validating protocols allows for objective, evidence-based comparisons with existing alternatives and provides the foundation for crucial go/no-go decisions in the drug development pipeline. Adherence to standardized methodologies, such as those provided by CLSI, is paramount for ensuring data integrity and reproducibility across the scientific community. The ultimate goal is to identify derivatives with high potency against target pathogens, a broad spectrum of activity, and a high selectivity index, marking them as strong candidates for further preclinical and clinical development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. ([Link])

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445. ([Link])

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. ([Link])

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. ([Link])

  • Yıldırım, M., Ünver, H., Necip, A., Çimentepe, M., & Ersatir, M. (2023). Unveiling the Multifaceted Bioactivities of Benzimidazolium Salts: Synthesis, Characterization, and Computational Insights Into AChE Inhibition and Antimicrobial Action Against Multidrug Resistance Bacteria MRSA and MDR E. coli. Chemistry & Biodiversity. ([Link])

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. ([Link])

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. ([Link])

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Retrieved January 4, 2026, from ([Link])

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 4, 2026, from ([Link])

  • Clinical and Laboratory Standards Institute. (2022). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. ([Link])

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 4, 2026, from ([Link])

  • Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. ([Link])

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. ([Link])

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. ([Link])

  • Nelson Labs. (n.d.). Zone of Inhibition. Retrieved January 4, 2026, from ([Link])

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ([Link])

  • El-Sayed, M. A. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7138. ([Link])

  • Huigens, R. W., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. International Journal of Antimicrobial Agents, 48(2), 219-222. ([Link])

  • Cytotoxicity (IC50 [µg/mL]) and selectivity indexes of 1-18. ResearchGate. ([Link])

  • Warde Medical Laboratory. (n.d.). ANTIMICROBIAL SUSCEPTIBILITY PANEL, ANAEROBIC BACTERIA, MIC. Retrieved January 4, 2026, from ([Link])

  • El-Gamal, M. I., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863695. ([Link])

  • Guo, B., et al. (2020). Molecular design of antimicrobial conjugated oligoelectrolytes with enhanced selectivity toward bacterial cells. RSC Advances, 10(49), 29424-29432. ([Link])

  • El-Gamal, M. I., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC. ([Link])

  • M. M., N., & S., A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. ([Link])

  • Su, C., et al. (2021). Antifungal activity of hypocrellin compounds and their synergistic effects with antimicrobial agents against Candida albicans. Molecular Medicine Reports, 24(5), 1-1. ([Link])

  • Antifungal evaluation of quinoline-chalcone derivatives combined with FLC against drug-resistant Candida albicans. ResearchGate. ([Link])

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. ([Link])

Sources

A Senior Application Scientist's Guide to the Structural and Functional Divergence of Quinoline-4-Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, the simple repositioning of a functional group, such as a carboxylic acid, can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth structural and functional comparison of quinoline-4-carboxylic acid and its key positional isomers, offering insights into how subtle changes in molecular architecture dictate biological outcomes. We will explore the synthetic rationale, advanced analytical characterization, and comparative biological activities, supported by validated experimental data.

The Isomeric Landscape: More Than Just a Shift in Position

Quinoline-carboxylic acids are a class of heterocyclic compounds where a carboxylic acid group is attached to the quinoline ring system. The position of this single group gives rise to several structural isomers, with quinoline-2-carboxylic acid, quinoline-3-carboxylic acid, and quinoline-4-carboxylic acid being the most commonly studied. While structurally similar, these isomers are not interchangeable. The electronic environment of the quinoline ring and steric factors associated with the carboxyl group's position lead to distinct properties.

One of the most prominent naturally occurring isomers is Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), a metabolite of L-tryptophan.[2][3] It possesses significant neuroactive properties, acting as an antagonist at excitatory amino acid receptors, which underscores the profound biological importance of this chemical class.[2][4]

Synthesis Strategy: Directing the Carboxyl Group

The synthesis of specific quinoline-carboxylic acid isomers is a well-established field, with several named reactions allowing for regioselective control. The choice of synthetic route is critical as it dictates the final position of the carboxylic acid.

Key synthetic strategies include:

  • Pfitzinger Reaction: This is a cornerstone for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[5][6] The isatin molecule provides the foundation for the pyridine ring, and the ketone dictates the substituents at the 2- and 3-positions, with the carboxyl group reliably forming at the 4-position.

  • Doebner Reaction: This method yields quinoline-4-carboxylic acid derivatives through the reaction of an aromatic amine, an aldehyde, and pyruvic acid.[6]

  • Combes Synthesis: This reaction produces 2,4-disubstituted quinolines from the condensation of anilines with β-diketones under acidic conditions.[6]

The selection of starting materials in these reactions is the primary determinant of the resulting isomer, a fundamental concept in directing the molecular architecture.

cluster_pfitzinger Pfitzinger Reaction cluster_doebner Doebner Reaction Isatin Isatin Base Base (e.g., KOH) Isatin->Base Ketone α-Methylene Ketone Ketone->Base Q4CA Quinoline-4-carboxylic Acid Base->Q4CA Condensation & Cyclization Aniline Aniline Q4CA_Doebner Quinoline-4-carboxylic Acid Derivative Aniline->Q4CA_Doebner Aldehyde Aldehyde Aldehyde->Q4CA_Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Q4CA_Doebner DHODH DHODH Enzyme Orotate Orotate DHODH->Orotate Catalysis Q4CA_Inhibitor Quinoline-4-Carboxylic Acid Inhibitor (e.g., Brequinar Analogue) Q4CA_Inhibitor->DHODH Inhibition Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Substrate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Cell Cancer Cell Proliferation DNA_RNA->Cell

Sources

A Comparative Guide to the Biological Evaluation of 4-Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-quinoline carboxylic acid derivatives, focusing on their diverse biological activities. As a senior application scientist, this document is structured to offer not just protocols, but a comprehensive understanding of the rationale behind experimental choices and the interpretation of results. We will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this versatile scaffold, supported by comparative experimental data and detailed methodologies.

Introduction to 4-Quinoline Carboxylic Acids: A Privileged Scaffold in Medicinal Chemistry

The 4-quinoline carboxylic acid moiety is a well-established pharmacophore present in numerous synthetic and natural compounds exhibiting a wide array of biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group, which can act as a key interacting moiety with biological targets, make it a versatile starting point for the design of novel therapeutic agents.[2] The biological profile of these compounds can be finely tuned through substitutions at various positions on the quinoline ring, particularly at the 2-position.[1] This guide will explore the structure-activity relationships (SAR) that govern their efficacy in different therapeutic areas.

Anticancer Activity: Targeting Key Pathways in Malignancy

4-Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation and survival.[1]

Comparative Performance of Anticancer 4-Quinoline Carboxylic Acids

The anticancer potential of various 4-quinoline carboxylic acid derivatives has been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
DHODH Inhibitors
BrequinarDHODHHCT-1160.679 ± 0.19[3]
Compound 41DHODHHCT-1163.02 ± 0.35[3]
Compound 43DHODHHCT-1161.94 ± 0.17[3]
Lead Compound (3)DHODH-0.250 ± 0.11[2]
HDAC Inhibitors
D28HDAC3K56224.45[4][5]
D29HDAC3-0.477[4]
General Cytotoxicity
Kynurenic acid-MCF7Not specified (growth inhibition)[6]
Quinoline-2-carboxylic acid-HELANot specified (significant cytotoxicity)[6]
Quinoline-4-carboxylic acid-MCF7Not specified (growth inhibition)[6]
Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism by which 4-quinoline carboxylic acids exert their anticancer effects is through the inhibition of dihydroorotate dehydrogenase (DHODH).[2] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive therapeutic target. The 4-carboxylic acid group of the quinoline scaffold is critical for this activity, as it forms a salt bridge with a key arginine residue in the active site of the enzyme.[2]

DHODH_Inhibition_Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPSII Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate ATCase DHOase Orotate Orotate Dihydroorotate->Orotate UMP UMP Orotate->UMP UMPS DNA & RNA Synthesis DNA & RNA Synthesis UMP->DNA & RNA Synthesis 4-Quinoline Carboxylic Acid 4-Quinoline Carboxylic Acid DHODH DHODH 4-Quinoline Carboxylic Acid->DHODH Inhibition

DHODH Inhibition by 4-Quinoline Carboxylic Acids
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 4-quinoline carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubate (48-72h) Incubate (48-72h) Compound Treatment->Incubate (48-72h) Add MTT Solution Add MTT Solution Incubate (48-72h)->Add MTT Solution Incubate (4h) Incubate (4h) Add MTT Solution->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Antimicrobial Activity: A Renewed Interest in Quinolone Scaffolds

The quinolone core is famously associated with a class of potent antibacterial agents. Research into novel 4-quinoline carboxylic acid derivatives continues to yield compounds with significant antimicrobial activity.

Comparative Performance of Antimicrobial 4-Quinoline Carboxylic Acids

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro antimicrobial activity of a compound.

Compound IDOrganismMIC (µg/mL)Reference
1bS. aureus>1000[7]
1cS. aureus>1000[7]
1dS. aureus>1000[7]
1eS. aureus>1000[7]
1fS. aureus>1000[7]
Compound 9S. aureus0.12[8]
Compound 10S. aureus0.24[8]
Compound 11S. aureus0.12[8]
Compound 12S. aureus0.24[8]
Compound 13S. aureus0.12[8]
Compound 14S. aureus0.12[8]
Substituted QuinolinesGram(+) and Gram(-) bacteria62.50–250[9]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] These enzymes are responsible for managing the topological state of DNA during replication and transcription.[12] Quinolones stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[13] The 4-carboxylic acid group is crucial for this activity.

Quinolone_Mechanism 4-Quinoline Carboxylic Acid 4-Quinoline Carboxylic Acid DNA Gyrase / Topo IV Complex DNA Gyrase / Topo IV Complex 4-Quinoline Carboxylic Acid->DNA Gyrase / Topo IV Complex Stabilizes Bacterial DNA Bacterial DNA Bacterial DNA->DNA Gyrase / Topo IV Complex Binding DNA Replication / Transcription DNA Replication / Transcription DNA Gyrase / Topo IV Complex->DNA Replication / Transcription Facilitates Double-Strand Breaks Double-Strand Breaks DNA Gyrase / Topo IV Complex->Double-Strand Breaks Induces Bacterial Cell Death Bacterial Cell Death Double-Strand Breaks->Bacterial Cell Death

Mechanism of Antimicrobial Action
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: Serial dilutions of the test compound are incubated with a standardized bacterial inoculum. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 4-quinoline carboxylic acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain 4-quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

Comparative Performance of Anti-inflammatory 4-Quinoline Carboxylic Acids

The ability of these compounds to inhibit the production of inflammatory mediators, such as nitric oxide (NO), is a key indicator of their anti-inflammatory potential.

Compound IDCell LineIC50 (µM) for NO InhibitionReference
ThienodolinRAW 264.717.2 ± 1.2[14]
Epimuqubilin ARAW 264.77.4[15]
Sigmosceptrellin ARAW 264.79.9[15]
Compound 7RAW 264.712.0 ± 0.8[16]
Compound 8RAW 264.717.8 ± 0.6[16]
Compound 9RAW 264.77.6 ± 0.3[16]
Ethyl acetate fraction of Ulmus pumila L.RAW 264.7161.0 (µg/mL)[17]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many compounds, including some 4-quinoline carboxylic acid derivatives, are mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[18] These pathways regulate the expression of pro-inflammatory genes, including those for cytokines and inducible nitric oxide synthase (iNOS).

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Activates IKK IKK TLR4->IKK Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression MAPK Pathway->Pro-inflammatory Gene Expression Induces IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus->Pro-inflammatory Gene Expression Induces iNOS, COX-2, Cytokines iNOS, COX-2, Cytokines Pro-inflammatory Gene Expression->iNOS, COX-2, Cytokines 4-Quinoline Carboxylic Acid 4-Quinoline Carboxylic Acid 4-Quinoline Carboxylic Acid->MAPK Pathway Inhibits 4-Quinoline Carboxylic Acid->IKK Inhibits

Inhibition of Inflammatory Signaling Pathways
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 4-quinoline carboxylic acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

The 4-quinoline carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols. The structure-activity relationships highlighted herein underscore the tunability of this scaffold, allowing for the optimization of potency and selectivity against various biological targets. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of 4-quinoline carboxylic acid derivatives.

References

  • Střigačová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 303-308. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2009). Quinolones: action and resistance updated. Current topics in medicinal chemistry, 9(11), 981–1008. [Link]

  • Study.com. (n.d.). Inhibitors of DNA/RNA Synthesis: How Rifamycins and Quinolones Kill Bacteria. Retrieved from [Link]

  • Fournier, B., & Hooper, D. C. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(8), 2091-2095. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ResearchGate. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed. [Link]

  • ResearchGate. (n.d.). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Retrieved from [Link]

  • Střigačová, J., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]

  • Zhang, L., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PubMed Central. [Link]

  • ResearchGate. (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]

  • Sharma, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1157-1183. [Link]

  • ResearchGate. (n.d.). Graphviz view of a cell cycle canonical signaling pathway with gene data. Retrieved from [Link]

  • Kim, J. Y., et al. (2021). Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. Nutrients, 13(10), 3537. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]

  • Střigačová, J., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the MAPK signaling pathways. Retrieved from [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Park, E. J., et al. (2012). Suppression of Nitric Oxide Synthase by Thienodolin in Lipopolysaccharide-stimulated RAW 264.7 Murine Macrophage Cells. Natural Product Communications, 7(6), 789-792. [Link]

  • ResearchGate. (n.d.). Schematic representation of the NF-κB signalling pathway. Retrieved from [Link]

  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram. Retrieved from [Link]

  • Nguyen, T. H., et al. (2024). Nitric oxide production inhibitors from Polygonum multiflorum. Journal of Applied Pharmaceutical Science, 14(5), 133-139. [Link]

  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the MAPKs and their substrates, the MAPK-activated protein kinases. Microbiology and Molecular Biology Reviews, 75(1), 50–83. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • ResearchGate. (n.d.). Inhibitory activities (IC 50 ) of tested compounds against HDAC4 and HDAC8. Retrieved from [Link]

  • Lin, Y. S., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(10), 6347-6356. [Link]

  • ResearchGate. (n.d.). The structures of HDAC inhibitors with HDAC IC50 or Ki values in μM. Retrieved from [Link]

  • Paudel, P., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 79-85. [Link]

Sources

comparative study of different synthetic routes to quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry. This privileged structure is a key component in a wide array of therapeutic agents, exhibiting antibacterial, antitumor, and antiviral activities. The efficient and versatile synthesis of this core is therefore of paramount importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to quinoline-4-carboxylic acid, offering insights into their mechanisms, advantages, and limitations, supported by experimental data and detailed protocols.

Introduction: The Significance of Quinoline-4-Carboxylic Acid

Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds. Their derivatives form the structural core of numerous pharmaceuticals and biologically active molecules.[1] The ability to readily access this scaffold with diverse substitution patterns is a critical enabler for the discovery and development of new chemical entities. This guide will navigate the classical and modern methods for the construction of this quinoline system, empowering chemists to make informed decisions for their synthetic strategies.

Classical Synthetic Routes: A Comparative Analysis

Several named reactions have become the bedrock of quinoline-4-carboxylic acid synthesis. While historically significant, they each present a unique set of advantages and challenges in terms of substrate scope, reaction conditions, and overall efficiency.

The Pfitzinger Reaction: A Versatile Condensation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids.[2] It involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3]

Mechanistic Insights: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, opening the five-membered ring to form a keto-acid intermediate.[2][4][5] This intermediate then condenses with the carbonyl compound to form an imine (Schiff base), which subsequently tautomerizes to an enamine.[2][4] An intramolecular cyclization followed by dehydration yields the final quinoline-4-carboxylic acid product.[2][4][5]

Reaction Mechanism: Pfitzinger Reaction

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base-catalyzed hydrolysis Base Base (e.g., KOH) Imine Imine (Schiff Base) Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular cyclization Quinoline_acid Quinoline-4-carboxylic Acid Cyclized_intermediate->Quinoline_acid Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Advantages:

  • Versatility: A wide range of carbonyl compounds can be used, allowing for diverse substitutions at the 2- and 3-positions of the quinoline ring.[6]

  • Directness: It provides a direct route to the desired carboxylic acid functionality.

Disadvantages:

  • Harsh Conditions: The reaction typically requires strong bases and sometimes high temperatures.[5]

  • Limited Isatin Scope: The availability of substituted isatins can be a limiting factor for accessing certain substitution patterns on the benzene ring.

  • Two-Step Process in Some Cases: The traditional Pfitzinger reaction is often a two-step process involving strong base and acid.[7]

The Doebner Reaction: A Three-Component Approach

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[1][8] This method offers an alternative to the Pfitzinger reaction, particularly when substituted anilines are more readily available than the corresponding isatins.[9]

Mechanistic Insights: The exact mechanism is not definitively established, but two primary pathways are proposed. One involves an initial aldol condensation between the aldehyde and the enol form of pyruvic acid, followed by a Michael addition of the aniline and subsequent cyclization and dehydration.[9] An alternative mechanism suggests the initial formation of a Schiff base between the aniline and the aldehyde, which then reacts with the enol of pyruvic acid.[9]

Reaction Mechanism: Doebner Reaction (Proposed)

Doebner_Mechanism Aniline Aniline Schiff_base Schiff Base Aniline->Schiff_base Aldehyde Aldehyde Aldehyde->Schiff_base Formation Pyruvic_acid Pyruvic Acid Aniline_derivative Aniline Derivative Schiff_base->Aniline_derivative + Pyruvic Acid (enol) Cyclized_intermediate Cyclized Intermediate Aniline_derivative->Cyclized_intermediate Cyclization Quinoline_acid Quinoline-4-carboxylic Acid Cyclized_intermediate->Quinoline_acid Dehydration & Oxidation

Caption: One of the proposed mechanisms for the Doebner reaction.

Advantages:

  • Readily Available Starting Materials: Utilizes simple and often commercially available anilines, aldehydes, and pyruvic acid.

  • One-Pot Procedure: Can be performed as a one-pot reaction, which is advantageous for efficiency.

Disadvantages:

  • Low Yields for Certain Substrates: Anilines with electron-withdrawing groups often give low product yields in the conventional Doebner reaction.[10][11]

  • Long Reaction Times: The reaction can sometimes require long reaction times to achieve good conversion.[8]

The Gould-Jacobs Reaction: Access to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a multi-step process that synthesizes 4-hydroxyquinoline derivatives, which can be precursors to quinoline-4-carboxylic acids.[12] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[12][13]

Mechanistic Insights: The initial step is the substitution of the alkoxy group by the aniline. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[12] This intermediate exists predominantly in its 4-oxo tautomeric form.[12] Saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[12]

Advantages:

  • Access to 4-Hydroxyquinolines: This method is particularly useful for preparing 4-hydroxyquinoline scaffolds, which are important in their own right and can be further functionalized.

  • Effective for Electron-Donating Groups: The reaction is effective for anilines bearing electron-donating groups at the meta-position.[12]

Disadvantages:

  • Drastic Conditions: The cyclization step often requires high temperatures.[14]

  • Multi-Step Process: The overall synthesis to a simple quinoline-4-carboxylic acid involves several steps (condensation, cyclization, saponification, and decarboxylation), which can impact the overall yield.

Modern and "Green" Synthetic Approaches

In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for quinoline synthesis. These approaches often involve modifications of the classical reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for both the Pfitzinger and Doebner reactions.[15][16]

Catalysis: A variety of catalysts, including Lewis acids, Brønsted acids (like p-toluenesulfonic acid), and even heterogeneous catalysts like silica sulfuric acid, have been employed to improve the efficiency and mildness of these reactions.[17][18][19] The use of recyclable catalysts aligns with the principles of green chemistry.[20]

Solvent-Free and Water-Based Reactions: Performing these syntheses in water or under solvent-free conditions reduces the use of volatile organic compounds, making the processes more sustainable.[21]

Comparative Performance Data

Synthetic RouteTypical ReactantsKey ConditionsYieldsAdvantagesDisadvantages
Pfitzinger Reaction Isatin, Carbonyl compound with α-methyleneStrong base (e.g., KOH), often refluxModerate to good (can be highly substrate-dependent)[2]Versatile for 2,3-disubstitution[6]Harsh conditions, limited isatin availability
Doebner Reaction Aniline, Aldehyde, Pyruvic acidAcid or base catalysis, refluxVariable, often low for electron-deficient anilines[10][11]Readily available starting materials, one-potLow yields for some substrates, long reaction times
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic esterHigh temperature for cyclizationGood for the initial cyclized productAccess to 4-hydroxyquinolinesMulti-step, harsh cyclization conditions[14]
Modern Modifications Variations of classical reactantsMicrowave, various catalysts, green solventsOften improved yields and shorter reaction times[17][21]Milder conditions, environmentally friendly[22]Catalyst cost and stability can be a factor

Experimental Protocols

Representative Protocol for the Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[2]

Materials:

  • Isatin (5.0 g)

  • Potassium hydroxide (10 g)

  • 95% Ethanol (30 mL)

  • Acetophenone (approx. 4.1 mL)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.[2]

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color as the isatin ring opens. Continue stirring at room temperature for 30-45 minutes.[2]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) to the reaction mixture dropwise.[2]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).[2]

  • Work-up: After cooling, pour the reaction mixture into a beaker of water. Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Experimental Workflow: Pfitzinger Synthesis

Pfitzinger_Workflow Start Start Prep_Base Prepare KOH solution in Ethanol Start->Prep_Base Ring_Opening Add Isatin and stir (30-45 min) Prep_Base->Ring_Opening Add_Carbonyl Add Acetophenone dropwise Ring_Opening->Add_Carbonyl Reflux Reflux for 12-13 hours Add_Carbonyl->Reflux Workup Cool and acidify with HCl Reflux->Workup Isolate Filter and collect solid product Workup->Isolate Purify Recrystallize from Ethanol (optional) Isolate->Purify End End Purify->End

Caption: A typical experimental workflow for the Pfitzinger synthesis.

Conclusion

The synthesis of quinoline-4-carboxylic acid can be approached through several well-established methods, each with its own set of strengths and weaknesses. The Pfitzinger reaction offers great versatility in accessing 2,3-disubstituted derivatives, while the Doebner reaction provides a convenient one-pot, three-component route from simple starting materials. The Gould-Jacobs reaction is the method of choice for preparing 4-hydroxyquinoline precursors.

For the modern synthetic chemist, the evolution of these classical methods through the incorporation of green chemistry principles is particularly noteworthy. The use of microwave irradiation, novel catalytic systems, and environmentally benign solvents has significantly improved the efficiency and sustainability of quinoline-4-carboxylic acid synthesis. The choice of the most appropriate synthetic route will ultimately be dictated by the desired substitution pattern, the availability and cost of starting materials, and the desired scale of the reaction.

References

  • Pfitzinger reaction. In: Wikipedia. Accessed January 3, 2026. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Accessed January 3, 2026.
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation. Benchchem. Accessed January 3, 2026.
  • Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Is
  • Pfitzinger Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005.
  • Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. Benchchem. Accessed January 3, 2026.
  • Lahna A, Aouad MR, Al-Ghorbani M, et al. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. 2022;21(2):1-19.
  • Komatsu H, Kashiwagi Y, Takahashi A, et al. Three-Component Synthesis of Quinoline-4-Carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J Org Chem. 2023;88(17):12368-12379.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 3, 2026.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Gould–Jacobs reaction. In: Wikipedia. Accessed January 3, 2026. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Ramann GA, Cowen BJ. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016;21(8):986.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). Benchchem. Accessed January 3, 2026.
  • Application of pfitzinger reaction in. JOCPR. Accessed January 3, 2026.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Accessed January 3, 2026.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Accessed January 3, 2026.
  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. Accessed January 3, 2026.
  • Friedländer Quinoline Synthesis. Alfa Chemistry. Accessed January 3, 2026.
  • Construction of a quinoline-4-carboxylic ester linked covalent organic framework via Doebner–von Miller reaction. RSC Publishing. Accessed January 3, 2026.
  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Accessed January 3, 2026.
  • The Friedländer Synthesis of Quinolines. Organic Reactions. Accessed January 3, 2026.
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical...
  • Gould-Jacobs Reaction. Merck Index. Accessed January 3, 2026.
  • Friedländer synthesis. In: Wikipedia. Accessed January 3, 2026. [Link]

  • A green synthesis of quinoline-4-carboxylic derivatives using p-toluenesulfonic acid as an efficient organocatalyst under microwave irradiation and their docking, molecular dynamics, ADME-Tox and biological evaluation.
  • Green Synthesis of Quinoline 4 Carboxylic Acid. Scribd. Accessed January 3, 2026.
  • Combes Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press; 2005.
  • Green synthesis of quinoline-4-carboxylic acid derivatives using silica sulfuric acid as an efficient catalyst.
  • Ramann GA, Cowen BJ. Recent Advances in Metal-Free Quinoline Synthesis. PMC. 2016.
  • Doebner reaction. In: Wikipedia. Accessed January 3, 2026. [Link]

  • The Friedländer Synthesis of Quinolines.
  • Friedländer Synthesis. J&K Scientific LLC. Accessed January 3, 2026.
  • Combes quinoline synthesis. In: Wikipedia. Accessed January 3, 2026. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Accessed January 3, 2026.
  • Doebner-Miller Reaction. SynArchive. Accessed January 3, 2026.
  • Synthesis of quinolines. Organic Chemistry Portal. Accessed January 3, 2026.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Accessed January 3, 2026.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Accessed January 3, 2026.

Sources

A Comparative Guide to the Spectroscopic Analysis of 2-(pyridin-4-yl)quinoline-4-carboxylic acid for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a molecule of interest for its potential applications stemming from its rigid, planar structure and hydrogen bonding capabilities, a multi-faceted spectroscopic approach is not just best practice—it is a necessity. This guide provides an in-depth comparison of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, demonstrating how these techniques synergize to provide an irrefutable structural fingerprint.

This guide moves beyond a mere recitation of data. It delves into the "why"—the underlying principles that dictate the spectral appearance of this molecule and how subtle changes in its isomeric form, for instance, in 2-(pyridin-3-yl)quinoline-4-carboxylic acid, would lead to discernible and predictable spectral shifts. The experimental data and protocols presented herein are designed to be self-validating, providing a robust framework for researchers in the field.

The Imperative of Orthogonal Spectroscopic Techniques

No single spectroscopic method can, in isolation, provide absolute certainty of a complex organic structure. Each technique probes different aspects of the molecule's constitution. NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each nucleus. IR spectroscopy identifies the functional groups present through their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's substructures. By employing these methods in concert, we create a powerful, cross-validating system for structure confirmation.

1H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most informative technique for delineating the aromatic regions of this compound. The distinct electronic environments of the quinoline and pyridine rings, coupled with through-bond spin-spin coupling, produce a unique and predictable pattern of signals.

Expected Chemical Shifts and Coupling Patterns:

The protons on the quinoline and pyridine rings will resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 12 ppm, due to hydrogen bonding.[1]

  • Pyridine Ring Protons: The protons on the 4-substituted pyridine ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the nitrogen (H-2' and H-6') will be deshielded and appear further downfield compared to the protons meta to the nitrogen (H-3' and H-5').

  • Quinoline Ring Protons: The protons on the quinoline ring will exhibit more complex splitting patterns due to their varied electronic environments and coupling partners. The H-3 proton, being on a carbon situated between a nitrogen and a carboxyl-substituted carbon, is expected to be a singlet and significantly deshielded. The protons on the benzo-fused portion of the quinoline ring (H-5, H-6, H-7, H-8) will show a pattern of doublets and triplets consistent with a substituted benzene ring.

Comparative Analysis with 2-phenylquinoline-4-carboxylic acid:

To appreciate the influence of the pyridine nitrogen, a comparison with 2-phenylquinoline-4-carboxylic acid is instructive. In the 1H NMR spectrum of the phenyl analogue, the protons on the phenyl ring would exhibit a less differentiated pattern compared to the pyridine ring in our target molecule, as they are not subject to the strong deshielding effect of a heteroatom within the ring.

Proton Expected Chemical Shift (ppm) for this compound Reference Data for 2-phenylbenzo[h]quinoline-4-carboxylic acid (DMSO-d6)[2]
-COOH> 12 (broad singlet)13.94 (broad singlet)
Pyridine H-2', H-6'~8.8-9.0 (doublet)-
Pyridine H-3', H-5'~7.8-8.0 (doublet)-
Quinoline H-3~8.5 (singlet)-
Quinoline Aromatic Protons7.5-8.77.61-9.42 (complex multiplets)

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, confirming the number of unique carbon environments and their electronic nature.

Expected Chemical Shifts:

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[1]

  • Aromatic Carbons: The sp²-hybridized carbons of the quinoline and pyridine rings will appear in the 110-160 ppm range. The carbons directly attached to nitrogen atoms (e.g., C-2, C-8a, C-2', C-6') will be shifted further downfield. The quaternary carbons will generally show lower intensity peaks.

Distinguishing Isomers: The substitution pattern on the pyridine ring would be clearly distinguishable in the 13C NMR spectrum. For example, in a hypothetical 2-(pyridin-3-yl) isomer, the pyridine ring would exhibit six distinct carbon signals due to the lack of symmetry, in contrast to the four signals expected for the 4-pyridyl group.

Carbon Expected Chemical Shift (ppm) for this compound Reference Data for 2-phenylbenzo[h]quinoline-4-carboxylic acid (DMSO-d6)[2]
-COOH~167168.4
C-2 (Quinoline)~155154.8
C-4 (Quinoline)~140-
Pyridine/Phenyl Carbons120-150122.3-138.7
Other Quinoline Carbons118-150119.3-146.7

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of the carboxylic acid and the aromatic rings.

Characteristic Vibrational Frequencies:

  • O-H Stretch: The carboxylic acid O-H bond will give rise to a very broad absorption in the 2500-3300 cm⁻¹ region, a hallmark of hydrogen-bonded carboxylic acids.[1]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Conjugation with the quinoline ring system may shift this frequency slightly lower.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1450-1620 cm⁻¹ region.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide clues about the substitution patterns of the aromatic rings.

Experimental data for this compound shows characteristic peaks at 3431 cm⁻¹ (often attributed to O-H, though the broadness is key), and a strong band at 1720 cm⁻¹, consistent with the carboxylic acid C=O stretch.[3] Additional peaks in the 1609 cm⁻¹ region correspond to the aromatic ring stretches.[3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

Expected Molecular Ion and Fragmentation Pattern:

The nominal molecular weight of C₁₅H₁₀N₂O₂ is 250 g/mol . The predicted monoisotopic mass is 250.0742 Da.[4] In electrospray ionization (ESI), the molecule is expected to be observed as the protonated species [M+H]⁺ at m/z 251.0815 or the deprotonated species [M-H]⁻ at m/z 249.0669.[5]

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly insightful for structure elucidation. Based on studies of related quinoline-4-carboxylic acids, the following fragmentation pathways are anticipated[6]:

  • Loss of COOH: Elimination of the carboxylic acid radical (45 Da) to form a stable quinolinyl-pyridine cation.

  • Loss of CO₂: Decarboxylation (loss of 44 Da) is another common pathway for carboxylic acids.

  • Loss of HCN: Expulsion of hydrogen cyanide (27 Da) from either the quinoline or pyridine ring is a characteristic fragmentation for nitrogen-containing heterocycles.

These fragmentation patterns provide a veritable puzzle piece, allowing for the reconstruction of the molecule's core structure.

G mol This compound [M]+• m/z = 250 frag1 Loss of •COOH [M - COOH]+ m/z = 205 mol:f1->frag1:f0 - 45 Da frag2 Loss of CO2 [M - CO2]+• m/z = 206 mol:f1->frag2:f0 - 44 Da frag3 Loss of HCN [M - COOH - HCN]+ m/z = 178 frag1:f1->frag3:f0 - 27 Da

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for its ability to dissolve the polar carboxylic acid and to ensure the observation of the exchangeable -COOH proton.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover 0 to 200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

2. IR Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the dry powder directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to m/z 50-500.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID).

G cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis dissolve Dissolve in DMSO-d6 acquire_h1 Acquire 1H Spectrum dissolve->acquire_h1 acquire_c13 Acquire 13C Spectrum dissolve->acquire_c13 end Confirmed Structure acquire_c13->end atr Place on ATR Crystal acquire_ir Acquire FTIR Spectrum atr->acquire_ir acquire_ir->end prepare_sol Prepare Dilute Solution acquire_ms Acquire HRMS (ESI) prepare_sol->acquire_ms msms Acquire MS/MS Data acquire_ms->msms acquire_ms->end start Sample of this compound cluster_nmr cluster_nmr cluster_ir cluster_ir cluster_ms cluster_ms

Sources

A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy, Mechanisms, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold is a foundational technique, given its prevalence in a vast array of pharmaceuticals, functional materials, and agrochemicals.[1][2] The strategic selection of a catalyst is paramount, profoundly influencing reaction efficiency, yield, selectivity, and adherence to the principles of green chemistry. This guide provides an in-depth, objective comparison of the diverse catalytic systems employed in quinoline synthesis, supported by experimental data and detailed protocols to empower informed decision-making in your research endeavors.

The Crucial Role of Catalysis in Quinoline Synthesis

The construction of the quinoline ring system is most commonly achieved through venerable named reactions such as the Friedländer, Skraup, Combes, and Doebner-von Miller syntheses.[3][4][5] While these methods have long been staples in the organic chemist's toolbox, traditional approaches often necessitate harsh reaction conditions, including high temperatures and the use of strong acids or bases, leading to challenges in product isolation and the generation of significant waste.[1][6] The advent of modern catalytic systems has revolutionized quinoline synthesis, offering milder reaction conditions, enhanced yields, and greater functional group tolerance.[7][8]

This guide will navigate the landscape of catalysts for quinoline synthesis, broadly categorized into three main classes: transition-metal catalysts, acid/base catalysts (encompassing metal-free options), and the burgeoning field of nanocatalysts.

Transition-Metal Catalysts: Powerhouses of Efficiency and Selectivity

Transition-metal catalysts, including complexes of palladium, copper, ruthenium, cobalt, and iron, are widely employed due to their high activity and selectivity in facilitating the formation of carbon-carbon and carbon-nitrogen bonds essential for quinoline ring closure.[7][9] These catalysts often operate through mechanisms involving C-H activation, oxidative addition, and reductive elimination pathways.[9][10]

One of the significant advantages of transition-metal catalysis is the ability to achieve high yields under relatively mild conditions.[11] For instance, cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols with ketones and rhodium-catalyzed ortho-C-H bond activation for the synthesis of quinoline carboxylates have demonstrated remarkable efficiency.[7][9] Similarly, copper-catalyzed annulation reactions are effective for producing functionalized quinolines.[11][12]

However, the cost of precious metal catalysts like palladium and ruthenium can be a drawback for large-scale synthesis. Furthermore, the potential for metal contamination in the final product is a critical consideration, particularly in pharmaceutical applications, necessitating rigorous purification steps.

Comparative Efficacy of Transition-Metal Catalysts
Catalyst SystemSynthesis MethodSubstratesYield (%)Reaction TimeReference
Cobalt(II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols and ketonesGoodNot Specified[7]
Copper(II) AcetateOne-pot AnnulationSaturated ketones and anthranilsGood to ExcellentNot Specified[7]
[(p-cymene)RuCl₂]₂Aza-Michael addition and intramolecular annulationEnaminones with anthranilsHighNot Specified[9]
Pd(OAc)₂Aerobic Oxidative AromatizationAliphatic alcohols and anilinesHighNot Specified[13]
Single-atom IronAcceptorless Dehydrogenative CouplingAmino alcohols and ketones/alcoholsExcellentNot Specified[13]

Acid and Base Catalysis: The Cornerstone of Traditional and Modern Synthesis

Acid and base catalysts are fundamental to many classical quinoline syntheses, such as the Friedländer, Skraup, and Combes reactions.[5][14][15] These catalysts function by activating the carbonyl and amine functionalities of the reactants, thereby facilitating the requisite condensation and cyclization steps.

Brønsted acids , such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl), and Lewis acids , like zinc chloride (ZnCl₂) and tin tetrachloride (SnCl₄), have been extensively used.[4][16][17] While effective, strong mineral acids can lead to harsh reaction conditions and the formation of byproducts.[1][6]

In a move towards more sustainable methodologies, solid acid catalysts like montmorillonite K-10 and zeolites have gained prominence.[18][19][20] These heterogeneous catalysts offer the advantages of easy separation from the reaction mixture, potential for recyclability, and often milder reaction conditions.[18][21]

Ionic liquids have also emerged as versatile catalysts and reaction media for quinoline synthesis.[3][22] Their low vapor pressure, thermal stability, and tunable acidity make them attractive green alternatives to traditional volatile organic solvents and corrosive acids.[22]

Comparative Efficacy of Acid/Base Catalysts
Catalyst SystemSynthesis MethodSubstratesYield (%)Reaction TimeReference
p-Toluenesulfonic acidFriedländer Synthesis2-aminoaryl ketones and α-methylene carbonylsHighVaries[5][16]
Sulfuric AcidSkraup SynthesisAromatic amine and glycerolVariesVaries[5]
Montmorillonite K-10Microwave-assisted Domino CyclizationAnilines and cinnamaldehydesExcellent (up to 95%)4-8 min[18][21]
[bmim]HSO₄ (Ionic Liquid)Friedländer Synthesis2-aminobenzaldehydes and allenoatesHighShort[7][22]
g-C₃N₄-(CH₂)₃-SO₃HFriedländer Reaction2-aminoaryl ketones and α-methylene carbonylsUp to 97%4 h[17]

Nanocatalysts: The Frontier of Efficiency and Recyclability

Nanocatalysts represent a significant advancement in quinoline synthesis, offering a bridge between homogeneous and heterogeneous catalysis.[1][8] Their high surface-area-to-volume ratio and unique electronic properties lead to exceptional catalytic activity, often under milder conditions and with higher yields compared to their bulk counterparts.[8][23]

A wide array of nanocatalysts have been developed, including those based on iron, copper, zinc, nickel, gold, and silver.[1][6] Magnetic nanoparticles, such as Fe₃O₄, are particularly advantageous as they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling and reducing operational costs.[7][8]

The use of nanocatalysts aligns well with the principles of green chemistry by promoting efficient reactions, minimizing waste, and enabling catalyst reuse.[1][8] For instance, Fe₃O₄-supported ionic liquid nanocatalysts have been successfully employed in the Friedländer synthesis of polysubstituted quinolines.[7]

Comparative Efficacy of Nanocatalysts
Catalyst SystemSynthesis MethodSubstratesYield (%)Reaction ConditionsReference
Fe₃O₄-IL-HSO₄Friedländer Reaction2-aminoaryl ketones and 1,3-dicarbonylsHigh90°C, Solvent-free[2][7]
ZnO/CNTFriedländer Condensation2-amino-5-chlorobenzaldehyde and carbonyls24-99Solvent-free[7]
Ag,Ce@SNC/A1SCAOne-pot Polyhydroquinoline SynthesisAromatic aldehydes, dimedone, ethyl acetoacetate, and ammonium acetateGood to Excellent80°C, Ethanol/Water[1]
CoFe₂O₄@SiO₂@Co(III) salen complexFriedländer Reaction2-aminobenzophenone and carbonyl compounds85-9680°C, Water[1]

Experimental Protocols

To provide practical guidance, detailed experimental protocols for representative catalytic systems are outlined below.

Protocol 1: Friedländer Synthesis using a Reusable Magnetic Nanocatalyst

This protocol describes the synthesis of a polysubstituted quinoline using a magnetic iron oxide-supported ionic liquid catalyst.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (e.g., Fe₃O₄-IL-HSO₄) (0.02 g)[7]

  • Ethanol (5 mL) (optional, for solvent-based reactions)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).[7]

  • For a solvent-free reaction, proceed to the next step. If a solvent is used, add ethanol (5 mL).[7]

  • Stir the reaction mixture at a predetermined optimal temperature (e.g., 60-100°C) for the required duration (e.g., 2 hours).[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic nanocatalyst using an external magnet.[7]

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

Protocol 2: Microwave-Assisted Quinoline Synthesis using Montmorillonite K-10

This protocol outlines a rapid and efficient synthesis of quinolines utilizing a solid acid catalyst under microwave irradiation.

Materials:

  • Aniline derivative (1 mmol)

  • Cinnamaldehyde derivative (1.2 mmol)

  • Montmorillonite K-10 (0.2 g)

  • Ethanol (5 mL)

Procedure:

  • In a microwave-safe vessel, combine the aniline (1 mmol), cinnamaldehyde (1.2 mmol), montmorillonite K-10 (0.2 g), and ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 4-8 minutes).[21]

  • After cooling, filter the solid catalyst.

  • Wash the catalyst with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the pure quinoline product.

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and reaction mechanisms.

Friedlander_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 2-aminoaryl ketone, α-methylene carbonyl, and catalyst Reaction Heat and stir (e.g., 60-100°C) Reactants->Reaction Reaction Conditions Separation Catalyst Separation (e.g., magnetic separation or filtration) Reaction->Separation Cooling Purification Purification (e.g., column chromatography) Separation->Purification Product Pure Quinoline Product Purification->Product

Caption: A generalized workflow for quinoline synthesis.

Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Imine Formation & Cyclization cluster_step4 Step 4: Aromatization r1 2-aminoaryl ketone + α-methylene carbonyl i1 Aldol Adduct r1->i1 Acid or Base Catalyst i2 α,β-unsaturated carbonyl i1->i2 - H₂O i3 Cyclized Intermediate i2->i3 Intramolecular condensation product Quinoline i3->product - H₂O

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Conclusion and Future Outlook

The synthesis of quinolines continues to be an area of active research, driven by the quest for more efficient, cost-effective, and environmentally benign methodologies. While traditional acid and base-catalyzed methods remain relevant, the development of sophisticated transition-metal catalysts and, more recently, highly active and recyclable nanocatalysts, has significantly expanded the synthetic chemist's toolkit.

The choice of catalyst is not a one-size-fits-all decision but rather a strategic one, dictated by factors such as substrate scope, desired yield, scalability, cost, and environmental impact. This guide has provided a comparative framework to aid in this selection process. As research progresses, we can anticipate the emergence of even more advanced catalytic systems, such as single-atom catalysts and biocatalysts, further refining our ability to construct this vital heterocyclic scaffold with unparalleled precision and efficiency.

References

  • Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview. ACS Omega. Link

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. Link

  • A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. Benchchem. Link

  • A Comparative Guide to Nanocatalysts in Quinoline Synthesis: Paving the Way for Greener Pharmaceutical and Materials Science. Benchchem. Link

  • Friedländer Quinoline Synthesis. Alfa Chemistry. Link

  • Friedländer synthesis. Wikipedia. Link

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Link

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Link

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PMC - PubMed Central. Link

  • Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. Link

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. Link

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Publications. Link

  • Doebner Miller reaction. Slideshare. Link

  • Friedländer Synthesis. J&K Scientific LLC. Link

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. Link

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Link

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. Link

  • Doebner–Miller reaction. Wikipedia. Link

  • Synthesis of quinolines. Organic Chemistry Portal. Link

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Link

  • Selected examples of quinoline synthesis. ResearchGate. Link

  • Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. Benchchem. Link

  • Synthesis of Quinolines, Isoquinolines, and Quinolones Using Various N. Taylor & Francis eBooks. Link

  • Acid-catalzed synthesis of quinoline derivatives. ResearchGate. Link

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: Catalytic performance and mechanism evaluated by: In situ Fourier transform infrared spectroscopy. ResearchGate. Link

  • Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Link

  • Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. ResearchGate. Link

  • Doebner-Miller Reaction. SynArchive. Link

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Link

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. Link

  • Copper Catalyzed Sustainable Synthesis Of Quinolines. ijstr.org. Link

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 2-(pyridin-4-yl)quinoline-4-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the promise of a novel small molecule is often tempered by the critical question of its specificity. 2-(pyridin-4-yl)quinoline-4-carboxylic acid, a member of the versatile quinoline-4-carboxylic acid scaffold, has emerged as a compound of interest in pharmaceutical and biochemical research, particularly in the development of anticancer and anti-inflammatory agents.[1] Its structure suggests potential interactions with various biological targets, making a thorough understanding of its cross-reactivity profile not just beneficial, but essential for accurate interpretation of experimental results and successful drug development.

This guide provides an in-depth comparison of the potential cross-reactivity of this compound, drawing upon data from structurally similar compounds and outlining a systematic approach to evaluating its target engagement and off-target effects. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present a framework for interpreting the resulting data to ensure the scientific integrity of your research.

The Quinoline-4-Carboxylic Acid Scaffold: A Double-Edged Sword

The quinoline-4-carboxylic acid motif is a privileged structure in medicinal chemistry, forming the backbone of compounds with a wide range of biological activities, from antibacterial to antitumor effects.[2][3] This versatility, however, hints at the potential for promiscuous binding to multiple, unrelated biological targets. Understanding this inherent potential for cross-reactivity is the first step in designing a robust experimental plan.

Derivatives of this scaffold have been notably investigated as inhibitors of two key enzyme families: Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).

Potential Primary Targets and Inferred Cross-Reactivity

While direct, comprehensive screening data for this compound is not extensively available in the public domain, we can infer its likely interaction profile by examining closely related analogs.

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[4][5] Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[6] For instance, brequinar, a well-characterized DHODH inhibitor, features a related quinoline core.[5] The potency of these inhibitors is often influenced by the substituents on the quinoline ring. Given the structural similarity, this compound is a plausible candidate for DHODH inhibition.

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy.[7][8] Numerous quinoline-based compounds have been developed as HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms.[9][10][11] The quinoline moiety often serves as a cap group that interacts with the outer rim of the enzyme's active site. Therefore, it is conceivable that this compound could exhibit inhibitory activity against one or more HDAC isoforms.

The following table summarizes the known activities of structurally related quinoline-4-carboxylic acid derivatives, which can serve as a predictive framework for the potential cross-reactivity of this compound.

Target ClassExample AnalogReported ActivityPotential for Cross-Reactivity
DHODH Brequinar and other quinoline-based analogsPotent inhibition of human DHODH[5][12]High: The shared quinoline-4-carboxylic acid core is a known pharmacophore for DHODH inhibition.
HDACs Quinoline-based N-hydroxycinnamamidesPreferential inhibition of Class I HDACs, particularly HDAC8[9]Moderate to High: The quinoline scaffold is a common feature in many HDAC inhibitors.
Kinases Various quinoline derivativesInhibition of multiple kinases (target-dependent)Moderate: The quinoline scaffold is present in some kinase inhibitors, but specificity is highly dependent on other structural features.
GPCRs Limited public dataActivity on some GPCRs has been reported for broader quinoline classLow to Moderate: Less common as a primary GPCR pharmacophore, but off-target effects are possible.

A Systematic Workflow for Assessing Cross-Reactivity

To move from inference to evidence, a systematic evaluation of this compound's cross-reactivity is necessary. The following workflow outlines a logical progression of experiments designed to build a comprehensive specificity profile.

Caption: A systematic workflow for evaluating compound selectivity.

Experimental Protocols for Key Assays

The trustworthiness of any cross-reactivity assessment hinges on the rigor of the experimental protocols. Below are detailed, step-by-step methodologies for key assays to profile this compound.

DHODH Enzyme Inhibition Assay (Spectrophotometric)

This biochemical assay provides a direct measure of the compound's ability to inhibit DHODH enzymatic activity.[4][13]

Principle: The enzymatic activity of DHODH is monitored by the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance.

Materials:

  • Recombinant human DHODH

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Test compound (this compound)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 96-well plate, add 2 µL of the diluted test compound to each well. Include wells with DMSO only as a negative control.

  • Prepare a reaction mixture containing Assay Buffer, DHO, and Decylubiquinone.

  • Add 188 µL of the reaction mixture to each well containing the test compound or DMSO.

  • Initiate the reaction by adding 10 µL of recombinant human DHODH to each well.

  • Immediately measure the absorbance at 600 nm every 30 seconds for 15 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling (Luminescent Kinase Assay)

This assay is crucial for identifying potential off-target effects on the kinome, a common source of cross-reactivity for many small molecules.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates kinase activity, and inhibition of this decrease signifies compound activity.

Materials:

  • Kinase of interest (e.g., from a panel)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 1 µL of the diluted compound to the wells of a 96-well plate.

  • Add 5 µL of a mixture containing the kinase and its substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the IC50 value as described for the DHODH assay.

GPCR Cross-Reactivity Assessment (cAMP Assay)

This cell-based assay is used to determine if the test compound interferes with Gs or Gi-coupled GPCR signaling pathways.

Principle: The assay measures changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.

Materials:

  • HEK293 cells stably expressing the GPCR of interest

  • Cell culture medium

  • Forskolin (for Gi-coupled receptors)

  • Agonist for the GPCR of interest

  • cAMP-Glo™ Assay kit (Promega)

  • Test compound

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the HEK293 cells in a 96-well plate and grow to confluence.

  • Remove the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor.

  • Add the test compound at various concentrations and incubate for 30 minutes.

  • For Gs-coupled receptors, proceed to the next step. For Gi-coupled receptors, add forskolin to stimulate cAMP production.

  • Add the specific agonist for the GPCR of interest to stimulate the receptor.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using the cAMP-Glo™ Assay kit according to the manufacturer's instructions.

  • Measure the luminescence and calculate the percent inhibition or stimulation of the cAMP response.

  • Determine the IC50 or EC50 value.

Interpreting the Data: Building a Comprehensive Profile

The data generated from these assays should be compiled into a comprehensive selectivity profile.

Caption: Logical relationships in cross-reactivity assessment.

A selective compound will exhibit high potency against its intended target(s) with significantly lower or no activity against a broad range of off-targets. A promiscuous compound, on the other hand, will show activity across multiple, unrelated targets, often with similar potencies.

Conclusion: From a Promising Scaffold to a Validated Tool

This compound holds potential as a valuable research tool and a starting point for drug discovery. However, its quinoline-4-carboxylic acid core necessitates a thorough investigation of its cross-reactivity profile. By employing a systematic workflow of robust biochemical and cell-based assays, researchers can move beyond inference and establish a definitive selectivity profile. This commitment to scientific rigor is paramount to ensuring the validity of experimental findings and is the cornerstone of successful therapeutic development. This guide provides the framework for such an investigation, empowering researchers to confidently assess the biological activity of this and other promising small molecules.

References

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). PubMed. Available at: [Link]

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. (2018). NIH. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors. (2022). Encyclopedia MDPI. Available at: [Link]

  • PubChemLite. This compound. Available at: [Link]

  • (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). PubMed. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. Available at: [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). MDPI. Available at: [Link]

  • ChEMBL. Database Commons. Available at: [Link]

  • Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies. (2015). Semantic Scholar. Available at: [Link]

  • PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Available at: [Link]

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. (2023). PubMed. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2022). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). NIH. Available at: [Link]

  • ChEMBL. EMBL-EBI. Available at: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers. Available at: [Link]

  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (2014). International Journal of Chemical and Physical Sciences. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the bedrock upon which the quality, safety, and efficacy of a pharmaceutical product are built. This guide provides an in-depth, objective comparison of common analytical techniques for the quantification of quinoline derivatives, supported by experimental data and detailed protocols. We will move beyond a simple checklist approach to validation, delving into the scientific rationale behind each step to ensure your methods are not only compliant but scientifically sound.

The Imperative of Method Validation for Quinoline Derivatives

Quinoline and its derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The precise and accurate quantification of these active pharmaceutical ingredients (APIs) and their potential impurities is non-negotiable. Analytical method validation provides the documented evidence that a method is fit for its intended purpose, ensuring that the results generated are reliable and reproducible.[1][2] This process is not merely a regulatory hurdle; it is a fundamental component of quality assurance that guarantees the integrity of data throughout the drug development lifecycle.[3][4]

The International Council for Harmonisation (ICH) guideline Q2(R1) serves as the principal framework for the validation of analytical procedures and is recognized by major regulatory bodies, including the FDA and EMA.[5] This guide will be structured around the principles outlined in ICH Q2(R1), providing practical insights into their application.

Choosing the Right Tool: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in method development and is dictated by the physicochemical properties of the quinoline derivative, its concentration, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity testing).[6]

Technique Principle Advantages for Quinoline Derivatives Limitations
HPLC-UV Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV-Vis spectrophotometry.[6]Highly versatile for a wide range of quinoline derivatives, robust, cost-effective, and widely available. Excellent for assay and impurity quantification.[7]Moderate sensitivity. May lack specificity for complex mixtures without appropriate method development.
GC-MS Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with highly specific detection by mass spectrometry.[8]Excellent for volatile or semi-volatile quinoline derivatives and for identifying and quantifying residual solvents.[9] High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds without derivatization.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.The gold standard for trace-level quantification in complex matrices (e.g., biological fluids). Unparalleled sensitivity and specificity.Higher cost and complexity of instrumentation and method development.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, minimal sample and solvent consumption. Can be an alternative to HPLC for charged quinoline derivatives.Can have lower reproducibility compared to HPLC. Less robust for routine QC in some applications.
UV-Vis Spectrophotometry Quantification based on the absorption of light by the analyte in a solution.Simple, rapid, and cost-effective for the quantification of the pure drug substance.Lacks specificity; highly susceptible to interference from other absorbing compounds. Not suitable for complex samples.

The Validation Workflow: A Structured Approach

A successful validation project follows a logical progression, starting with a clear plan and culminating in a comprehensive report. This workflow ensures that all aspects of the method's performance are thoroughly evaluated and documented.

ValidationWorkflow cluster_0 Planning Phase cluster_1 Experimental Phase cluster_2 Reporting Phase Protocol Develop Validation Protocol (Define Scope, Parameters, Acceptance Criteria) Specificity Specificity / Selectivity Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Analysis Data Analysis & Comparison to Acceptance Criteria SystemSuitability->Analysis Report Prepare Validation Report Analysis->Report

Caption: A typical workflow for analytical method validation.

Core Validation Parameters: A Deep Dive with Protocols

Here, we explore the core validation parameters as defined by ICH Q2(R1), explaining their significance and providing detailed experimental protocols.[10]

Specificity

Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] This ensures that the signal being measured is solely from the compound of interest.

Experimental Protocol (HPLC-UV):

  • Prepare Solutions:

    • Analyte solution (your quinoline derivative).

    • Placebo solution (a mixture of all formulation excipients without the API).

    • Solutions of known impurities and degradation products, if available.

    • A "spiked" solution containing the analyte, placebo, and all known impurities/degradation products.

  • Analysis: Inject all solutions into the chromatograph.

  • Evaluation:

    • Compare the chromatogram of the analyte solution with the placebo. The placebo should show no interfering peaks at the retention time of the analyte.

    • In the spiked solution, the analyte peak should be well-resolved from all other peaks (impurities, degradants). A resolution (Rs) of >2.0 is generally considered acceptable.[11]

Linearity and Range

Why it matters: Linearity demonstrates a proportional relationship between the concentration of the analyte and the method's response (e.g., peak area). The range is the interval over which this proportionality, along with acceptable accuracy and precision, is demonstrated.[12]

Experimental Protocol (HPLC-UV):

  • Prepare a Series of Standards: Prepare at least five concentrations of the quinoline derivative standard across the desired range. For an assay, this is typically 80% to 120% of the target concentration.[13] For an impurity, the range should bracket the expected level, from the reporting threshold to 120% of the specification.[10]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation:

    • Plot the average response versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.[13]

    • Visually inspect the plot for any deviation from linearity.

Accuracy

Why it matters: Accuracy is the closeness of the test results to the true value. It demonstrates that the method is free from systematic error.[12]

Experimental Protocol (Assay):

  • Prepare Spiked Samples: Prepare a minimum of nine determinations across three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[12] This is typically done by spiking a known amount of the pure API into a placebo mixture.

  • Analysis: Analyze each sample in triplicate.

  • Evaluation:

    • Calculate the percentage recovery for each sample: (Measured Concentration / Theoretical Concentration) * 100.

    • The mean recovery should be within a predefined acceptance criterion, typically 98.0% to 102.0%.

Precision

Why it matters: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.[10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[10]

    • Analyze these samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.

    • Calculate the Relative Standard Deviation (%RSD). The acceptance criterion is typically ≤ 2.0%.[14]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the effect of random events on the precision of the method.[10]

    • The %RSD should meet the predefined acceptance criteria, which may be slightly wider than for repeatability.

Precision cluster_0 Same Conditions cluster_1 Different Conditions Precision Precision (Closeness of Agreement) Repeatability Repeatability (Short-term) Precision->Repeatability Intermediate Intermediate Precision (Within-lab variations) Precision->Intermediate Reproducibility Reproducibility (Between-lab variations) Precision->Reproducibility Repeatability_Details Same Analyst Same Instrument Same Day Repeatability->Repeatability_Details Intermediate_Details Different Analyst Different Instrument Different Day Intermediate->Intermediate_Details

Caption: Levels of precision in method validation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why they matter:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity methods and trace analysis.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Signal-to-Noise Ratio:

    • Analyze a series of solutions with known low concentrations of the analyte.

    • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirmation:

    • For the determined LOQ concentration, inject multiple replicates (e.g., six) and confirm that the precision (%RSD) and accuracy meet the requirements for quantitative analysis at this level.

Robustness

Why it matters: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage and is a critical component of method transfer.

Experimental Protocol (HPLC-UV):

  • Identify Key Parameters: Select critical HPLC parameters to vary, such as:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Percentage of organic modifier in the mobile phase (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analysis: Analyze the sample under each of the modified conditions.

  • Evaluation:

    • Evaluate the effect of the variations on system suitability parameters (e.g., retention time, resolution, tailing factor) and the final result (e.g., assay value).

    • The method is considered robust if the results remain within the acceptance criteria under all tested variations.

System Suitability

Why it matters: This is not a validation parameter per se, but an integral part of the analytical procedure. System suitability tests are performed before and during analysis to ensure that the entire system (instrument, reagents, column, etc.) is operating correctly at the time of the test.[5]

Typical System Suitability Parameters (HPLC):

Parameter Typical Acceptance Criteria What it Indicates
Tailing Factor (T) T ≤ 2.0Peak shape and column health.
Theoretical Plates (N) > 2000 (compound specific)Column efficiency.
Resolution (Rs) Rs ≥ 2.0 (between critical pairs)The degree of separation between adjacent peaks.
%RSD (Repeatability) ≤ 2.0% for 5 injectionsSystem precision.

Comparative Performance Data

The following table summarizes typical performance data for the analysis of quinoline derivatives using different techniques. It is important to note that these values are representative and will vary depending on the specific molecule, matrix, and instrumentation.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (r²) > 0.999> 0.999> 0.999
Range (Assay) 80-120% of nominalN/A (typically for impurities)N/A (typically for trace analysis)
Accuracy (% Recovery) 98.0 - 102.0%80 - 120%85 - 115%
Precision (%RSD) < 2.0%< 15%< 15%
LOD ~ 0.1 - 1 µg/mL~ 0.1 mg/kg~ 0.1 - 10 ng/mL
LOQ ~ 0.5 - 5 µg/mL~ 0.5 mg/kg~ 0.5 - 50 ng/mL
Specificity Good to ExcellentVery HighExcellent

Data synthesized from multiple sources for illustrative purposes.[9][15]

Conclusion

The validation of an analytical method for quinoline derivatives is a systematic process that requires a deep understanding of the scientific principles behind each validation parameter. By following the guidelines set forth by the ICH and applying a rigorous, scientifically-driven approach, researchers and drug developers can ensure the generation of high-quality, reliable, and defensible analytical data. The choice of analytical technique should be carefully considered based on the specific needs of the analysis, with HPLC remaining a versatile workhorse for many applications, while mass spectrometry-based methods offer superior sensitivity and specificity for more demanding challenges. This guide serves as a framework for building robust and trustworthy analytical methods that are essential for the successful development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Why is It Crucial to Validate Analytical Methods? Pharma Times Official. [Link]

  • Importance of analytical method validation in pharmaceutical research. World Journal of Pharmaceutical Research. [Link]

  • Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. LinkedIn. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Pharmaceutical Research. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. OALib. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. LinkedIn. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]

  • Validation, ICH Q2. Claus Cornett. [Link]-chemistry/validation-ich-q2/10006322)

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (CAS No. 14228-23-0). By understanding the inherent hazards and adhering to these protocols, you contribute to a culture of safety and environmental stewardship that is the bedrock of scientific advancement.

Part 1: Hazard Identification and Risk Assessment

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[2] It is also known to cause serious eye irritation.[2] The presence of both a quinoline and a pyridine ring, along with a carboxylic acid functional group, suggests that it should be handled as a hazardous substance.[1][3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Source: PubChem CID 26587[2]

The primary risks associated with improper disposal include environmental contamination and potential harm to human health. Pyridine and its derivatives can be toxic to aquatic life, and their breakdown in the environment can be slow.[3][4][5] Therefore, releasing this compound into the sanitary sewer system or disposing of it in general waste is strictly prohibited.[1][6][7]

Part 2: Personal Protective Equipment (PPE) and Handling

Prior to initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.[1]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or a chemical fume hood. For larger quantities or in case of spills, a NIOSH-approved respirator may be necessary.---

Source: BenchChem, AK Scientific, Inc.[1][8]

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid generating dust.[9]

  • Prevent contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling.[8][9]

  • Keep containers tightly closed when not in use.[8][9]

Part 3: Waste Collection and Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1] All waste streams containing this compound must be identified as hazardous waste.[1][7]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with the waste.[10][11] Glass or high-density polyethylene containers are generally suitable.[6]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] Include the date when the first waste is added.

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items (e.g., weigh boats, contaminated gloves, absorbent paper) directly into the labeled hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, store acidic waste separately from basic waste.[11]

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be under the control of laboratory personnel and away from sources of ignition.[6][10]

Part 4: Approved Disposal Procedures

The disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[7][12] Never attempt to treat or dispose of this chemical on your own without explicit approval and a validated protocol from your EHS department.

Disposal Workflow:

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) IsContaminated Is the waste contaminated with other chemicals? Start->IsContaminated Segregate Segregate waste streams based on chemical compatibility. IsContaminated->Segregate Yes Collect Collect in a designated, labeled hazardous waste container. IsContaminated->Collect No Segregate->Collect Store Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA). Collect->Store ContactEHS Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. Store->ContactEHS Documentation Complete all required waste disposal documentation. ContactEHS->Documentation End Proper Disposal by Licensed Professionals Documentation->End

Caption: Decision workflow for the disposal of this compound.

Primary Disposal Methods (for licensed professionals):

  • Incineration: This is a common and effective method for the disposal of quinoline and its derivatives.[13] High-temperature incineration in a specialized facility ensures the complete destruction of the compound into less harmful substances.[13]

  • Chemical Treatment: In some cases, chemical neutralization or degradation may be employed by waste disposal facilities.[13] However, due to the stable aromatic ring structures, this often requires harsh conditions.

Part 5: Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For Minor Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[6][14] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[6][9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department.[6]

For Major Spills:

  • Evacuate the Area: Immediately evacuate all personnel from the affected area.

  • Activate Emergency Systems: If necessary, activate the nearest fire alarm or emergency response system.

  • Contact Emergency Services: Notify your institution's emergency response team and provide them with the chemical name and any available hazard information.

  • Isolate the Area: Prevent entry to the spill area until emergency responders have cleared it.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9][15]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][15]

By adhering to these comprehensive guidelines, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific practice.

References

  • PubMed. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ATSDR. (1992). Pyridine Tox Profile. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • BIOSYNCE. (2025). How to dispose of quinoline safely?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Laboratorium Discounter. (2023). Pyridine 99,75+% Extra pure. Retrieved from [Link]

  • EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • MDPI. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • ACS Publications. (n.d.). Case study – A two liter pyridine spill in an undergraduate laboratory. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

Sources

Safe Handling and Personal Protective Equipment (PPE) for 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of 2-(Pyridin-4-yl)quinoline-4-carboxylic acid (CAS No. 14228-23-0). As a nitrogen-containing heterocyclic carboxylic acid, this compound requires stringent safety protocols to mitigate risks of exposure. This guide is designed to provide procedural, step-by-step guidance to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Acute Toxicity, Dermal (Potential): May be harmful in contact with skin[1].

  • Skin Corrosion/Irritation (Potential): May cause skin irritation[1].

  • Acute Toxicity, Inhalation (Potential): May be harmful if inhaled as a dust[1].

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion. A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used and the nature of the procedure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to weak acids and many organic solvents[2][3][4]. Always inspect gloves for degradation or punctures before use.
Primary Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder. Must meet ANSI Z87.1 standards[5].
Primary Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Task-Dependent Respiratory Protection N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridgesAn N95 respirator is required when handling the solid, powdered form to prevent inhalation of dust particles. If handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges is necessary[6].
Secondary Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as when handling larger quantities or during vigorous mixing[5].
Secondary Body Protection Chemical-resistant ApronRecommended when handling larger quantities or when there is a significant risk of splashing[5].

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[7].

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].

  • Donning PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above and the workflow diagram below.

Weighing and Solution Preparation
  • Weighing: When weighing the solid compound, do so within the fume hood to contain any airborne dust. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is required[6].

Post-Procedure and Decontamination
  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Doffing PPE: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Below is a diagram illustrating the standard workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->don_ppe verify_hood Verify Fume Hood Function don_ppe->verify_hood weigh Weigh Solid Compound verify_hood->weigh Enter Hood dissolve Prepare Solution (Add solid to solvent) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Glassware & Work Surfaces experiment->decontaminate Procedure Complete dispose_waste Dispose of Waste in Labeled Hazardous Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe cleanup_end End doff_ppe->cleanup_end

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist[9][10][11][12].
Skin Contact Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[5].
Inhalation Move the individual to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[5].
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention[8][13].

The following diagram outlines the immediate response to an accidental exposure.

G cluster_routes cluster_actions exposure Accidental Exposure Occurs eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eye Flush Eyes with Water (15-20 mins) eye->flush_eye wash_skin Wash Skin with Soap & Water (15 mins) skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth, Drink Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eye->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency response workflow for accidental exposure.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with care to protect personnel and the environment.

  • Waste Classification: All waste containing this compound, including unreacted solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, filter paper), must be classified as hazardous chemical waste[14].

  • Waste Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the compound and any solvents used.

  • Container Management: Waste containers must be kept tightly closed except when adding waste. Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials[15].

  • Disposal Method: Under no circumstances should this chemical or its waste be disposed of down the drain[7]. All hazardous waste must be disposed of through your institution's licensed hazardous waste management program[15]. Follow all local, state, and federal regulations for hazardous waste disposal[16].

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26587, this compound. Retrieved from [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • Phalen, R. N., & Le, T. T. (2018). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 15(8), 630–639.
  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Droppe. (2025, January 6). Filters And Cartridges: Choosing The Right Components For Your Respirator. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]

  • ColumbiaDoctors. (n.d.). Eye Injury: First Aid for Chemical Burns Information. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Ramasamy, S., & Rajalakshmi, A. R. (2018). Emergency management: chemical burns. Community eye health, 31(103), 64.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Eye Emergency. (2023, July 19). How to Properly Manage a Chemical Burn in Your Eye [Video]. YouTube. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

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